molecular formula C23H17N3Na2O9S3 B15554035 C.I. Acid Red 106

C.I. Acid Red 106

Cat. No.: B15554035
M. Wt: 621.6 g/mol
InChI Key: MHEPHJHRLWJBBX-UHFFFAOYSA-L
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Description

C.I. Acid Red 106 is a useful research compound. Its molecular formula is C23H17N3Na2O9S3 and its molecular weight is 621.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H17N3Na2O9S3

Molecular Weight

621.6 g/mol

IUPAC Name

disodium;4-hydroxy-5-[(4-methylphenyl)sulfonylamino]-3-phenyldiazenylnaphthalene-2,7-disulfonate

InChI

InChI=1S/C23H19N3O9S3.2Na/c1-14-7-9-17(10-8-14)36(28,29)26-19-13-18(37(30,31)32)11-15-12-20(38(33,34)35)22(23(27)21(15)19)25-24-16-5-3-2-4-6-16;;/h2-13,26-27H,1H3,(H,30,31,32)(H,33,34,35);;/q;2*+1/p-2

InChI Key

MHEPHJHRLWJBBX-UHFFFAOYSA-L

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to C.I. Acid Red 106 (CAS No. 6844-74-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of C.I. Acid Red 106, a synthetic dye with the CAS number 6844-74-2. The document details its chemical and physical properties, manufacturing processes, applications, and safety information, presenting quantitative data in structured tables and outlining key experimental methodologies.

Chemical Identity and Properties

This compound is a red, water-soluble monoazo dye.[1] Its chemical structure features sulfonic acid groups, which classify it as an acid dye and impart its solubility in water.[2][3]

Table 1: Chemical Identifiers for this compound

Identifier Value Reference
CAS Number 6844-74-2 [4]
EINECS Number 229-931-2 [4]
C.I. Name Acid Red 106 [5]
C.I. Number 18110 [6][7]
IUPAC Name disodium (B8443419);4-hydroxy-5-[(4-methylphenyl)sulfonylamino]-3-phenyldiazenylnaphthalene-2,7-disulfonate [8][9]
Molecular Formula C₂₃H₁₇N₃Na₂O₉S₃ [4][8]

| Synonyms | Acid Red BL, Weak Acid Red B, Benzyl Fast Red B, Sandolan Brilliant Red E-BL |[6][8] |

Table 2: Physicochemical Properties of this compound

Property Value Reference
Molecular Weight 621.57 g/mol [4][10]
Physical Appearance Red powder [2][6]
Solubility Soluble in water (yielding a blueish-red solution), soluble in ethanol (B145695) (red), slightly soluble in acetone. [4][5][6][11]
Behavior in Acid Turns deep red in strong sulfuric acid; produces a red-light purple precipitate upon dilution. Forms an orange solution in nitric acid. [4][5][11]
Hydrogen Bond Donor Count 2 [8]
Hydrogen Bond Acceptor Count 12 [8]

| Topological Polar Surface Area | 231 Ų |[8] |

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through diazotization and coupling reactions. Two primary manufacturing methods are reported.[4][5][10][11]

Method A: Involves the diazotization of aniline (B41778), which is then coupled with 8-(4-Methylphenylsulfonamido)-1-naphthol-3,6-disulfonic acid.[4][10]

Method B: Aniline is diazotized and coupled with 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid under alkaline conditions. The resulting intermediate is then reacted with 4-Methylbenzene-1-sulfonyl chloride.[4][10]

Below is a diagram illustrating the logical workflow of these synthesis pathways.

G cluster_A Synthesis Method A cluster_B Synthesis Method B A_Aniline Aniline A_Diazo Diazotization A_Aniline->A_Diazo A_Intermediate Aniline Diazo Salt A_Diazo->A_Intermediate A_Coupling Coupling Reaction A_Intermediate->A_Coupling A_CouplingAgent 8-(4-Methylphenylsulfonamido)- 1-naphthol-3,6-disulfonic acid A_CouplingAgent->A_Coupling A_Product This compound A_Coupling->A_Product B_Aniline Aniline B_Diazo Diazotization B_Aniline->B_Diazo B_Intermediate1 Aniline Diazo Salt B_Diazo->B_Intermediate1 B_Coupling Coupling Reaction (Alkaline) B_Intermediate1->B_Coupling B_CouplingAgent 4-Amino-5-hydroxynaphthalene- 2,7-disulfonic acid B_CouplingAgent->B_Coupling B_Intermediate2 Azo Intermediate B_Coupling->B_Intermediate2 B_Reaction Amide Formation B_Intermediate2->B_Reaction B_Reactant 4-Methylbenzene- 1-sulfonyl chloride B_Reactant->B_Reaction B_Product This compound B_Reaction->B_Product

Diagram 1: Synthesis Pathways for this compound.

Applications

While not a pharmaceutical agent, this compound has applications relevant to broader scientific and industrial research.

  • Textile and Material Dyeing : It is primarily used for dyeing wool, silk, and polyamide fabrics.[5][12] Its applications extend to coloring paper, leather, and inks.[6][13]

  • Industrial Coloring : The dye is used for the coloration of industrial cleaning products, soaps, and detergents.[1] It is also suitable for anodized aluminum.[1][6]

  • Pigment Manufacturing : It can be used to manufacture color pigment sediment.[4][5][11]

  • Environmental Research : this compound has been used as a model compound in studies focused on the removal of dyes from wastewater, particularly through adsorption onto materials like organobentonite.[4][11][14]

Table 3: Fastness Properties of this compound on Textiles

Fastness Test ISO Standard AATCC Standard
Light Fastness 5 4-5
Soaping (Fading) 3-4 2
Soaping (Stain) 5 2
Perspiration (Fading) 3-4 2
Perspiration (Stain) 1 1
Oxygen Bleaching 3 3-4
Seawater 3-4 3-4

Source: ChemicalBook[4]. Ratings are typically on a scale of 1 (poor) to 5 (excellent), though scales can vary.

Experimental Protocols

4.1 General Synthesis Protocol (Method A)

  • Diazotization of Aniline : Cool a solution of aniline in aqueous hydrochloric acid to 0-5 °C. Add a cooled, concentrated solution of sodium nitrite (B80452) dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

  • Coupling Reaction : Prepare a solution of 8-(4-Methylphenylsulfonamido)-1-naphthol-3,6-disulfonic acid in an aqueous alkaline solution (e.g., sodium carbonate) and cool to 0-5 °C.

  • Slowly add the previously prepared aniline diazonium salt solution to the coupling agent solution. Maintain the temperature and alkaline pH throughout the addition.

  • Stir the reaction mixture for several hours until the coupling reaction is complete, as monitored by a technique such as thin-layer chromatography (TLC).

  • Isolation : Precipitate the dye by adding sodium chloride ("salting out"). Filter the solid product, wash with a brine solution, and dry under vacuum.

4.2 Adsorption of Acid Red 106 onto Organobentonite (Reference Protocol)

The following is a generalized protocol based on the cited study by Baskaralingam et al., 2006.[4][14]

  • Adsorbent Preparation : Prepare organobentonite by treating natural bentonite (B74815) clay with a quaternary ammonium (B1175870) salt.

  • Batch Adsorption Studies : Prepare a stock solution of this compound of a known concentration (e.g., 1000 mg/L).

  • In a series of flasks, add a fixed amount of organobentonite (e.g., 0.1 g) to a fixed volume of dye solution (e.g., 50 mL) with varying initial concentrations.

  • Agitate the flasks in a shaker at a constant temperature and speed for a predetermined time to reach equilibrium.

  • Analysis : After agitation, centrifuge the samples to separate the adsorbent. Measure the remaining concentration of the dye in the supernatant using a UV-Visible spectrophotometer at the dye's maximum absorbance wavelength (λmax).

  • Calculation : Calculate the amount of dye adsorbed per unit mass of adsorbent (qe) using the formula: qe = (C₀ - Ce)V / m, where C₀ is the initial concentration, Ce is the equilibrium concentration, V is the volume of the solution, and m is the mass of the adsorbent.

Analytical Methods

The quantitative analysis of this compound, particularly in environmental or quality control contexts, often relies on spectrometric and chromatographic techniques.

  • UV-Visible Spectrophotometry : Used for determining the concentration of the dye in solutions, leveraging its strong absorbance in the visible spectrum.

  • High-Performance Liquid Chromatography (HPLC) : Allows for the separation and quantification of the dye from other components in a mixture.

  • Liquid Chromatography-Mass Spectrometry (LC/MS) : A powerful technique for the identification and structural confirmation of the dye, especially at trace levels.[15] Thermospray and electrospray ionization are common interfaces for analyzing sulfonated azo dyes.[15]

The diagram below outlines a general workflow for the analysis of Acid Red 106 in a water sample.

G Sample Water Sample (Potentially containing Acid Red 106) Filter Filtration (Remove Particulates) Sample->Filter SPE Solid Phase Extraction (SPE) (Concentration & Cleanup) Filter->SPE Elution Elution with Solvent SPE->Elution Analysis Instrumental Analysis Elution->Analysis HPLC HPLC / UV-Vis Analysis->HPLC Quantification LCMS LC/MS Analysis->LCMS Identification Data Data Processing & Quantification HPLC->Data LCMS->Data

Diagram 2: General Workflow for Analysis of this compound.

Toxicology and Safety

For drug development professionals, understanding the toxicological profile of any chemical is crucial. This compound is an industrial colorant and is not intended for consumption or therapeutic use.

  • GHS Hazard Statements : Some suppliers have reported GHS hazard statements H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[10]

  • General Toxicity : The acute toxicity potential for most commercial dyes is considered very low.[16] A safety data sheet for a generic red dye product indicates low toxicity, with potential for mild skin or eye irritation upon contact.[17] PubChem's aggregated data indicates that the compound does not meet GHS hazard criteria in the majority of notifications.[8]

  • Handling Precautions : Standard laboratory precautions, including the use of personal protective equipment (gloves, safety glasses), are recommended to avoid skin and eye contact. Handling the powder in a well-ventilated area or fume hood is advised to prevent inhalation.

References

A Comprehensive Technical Guide to the Synonyms of C.I. Acid Red 106 for Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of chemical compounds is paramount. C.I. Acid Red 106, a synthetic dye, is known by a variety of names in scientific literature and commercial databases. This guide provides a detailed overview of its synonyms, identifiers, and key physicochemical properties to ensure accurate documentation and referencing in experimental studies.

Synonyms and Identifiers

The accurate identification of this compound is facilitated by its unique identifiers, including its CAS Registry Number and Colour Index (C.I.) number. In addition to these, it is known by its systematic IUPAC name and various trade names. A comprehensive list of these identifiers is crucial for conducting thorough literature reviews and for the unambiguous procurement of the compound for research purposes.

Table 1: Synonyms and Identifiers for this compound

Identifier TypeIdentifier
C.I. Name This compound
C.I. Number 18110[1][2][3]
CAS Number 6844-74-2[1][2][3][4][5][6][7][8]
IUPAC Name disodium (B8443419);4-hydroxy-5-[(4-methylphenyl)sulfonylamino]-3-phenyldiazenylnaphthalene-2,7-disulfonate[6][9]
Molecular Formula C₂₃H₁₇N₃Na₂O₉S₃[3][4][9]
EINECS Number 229-931-2[5][7]
Common Synonyms & Trade Names Acid Red BL, Acidal Fast Red B, Acid Rose Colour B, Brilliant Red E-BL, Light Brilliant Red B, Sandolan Brilliant Red E-BL, Triacid Light Brilliant Red B, Weak Acid Red B[2][4][5]

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its application in experimental settings. These properties influence its solubility, stability, and interaction with other substances.

Table 2: Physicochemical Data for this compound

PropertyValue
Molecular Weight 621.57 g/mol [4][6]
Appearance Red powder[1]
Solubility in Water Soluble[1][4]
Solubility in Ethanol Soluble[4]
Solubility in Acetone Slightly soluble[4]
pH Stability Expected to be most stable in the pH range of 1-11[1]
Lightfastness 4-5 (on a scale of 1 to 8, with 8 being the highest)[1]

Experimental Protocols and Applications in Drug Development

Despite a comprehensive search of scientific literature, no specific, detailed experimental protocols involving this compound within the context of drug development or related biological research were identified. The primary applications of this dye are in the industrial sector for coloring textiles (wool, silk, nylon), paper, leather, and for the manufacturing of pigments.[1][4] Its use appears to be limited to that of a colorant, and there is no evidence in the reviewed literature of its application as a therapeutic agent, a diagnostic tool, or in any signaling pathway studies relevant to drug development.

Workflow for Synonym Identification

The process of identifying and verifying the synonyms of a chemical compound is a critical first step in any research endeavor. The following diagram illustrates a generalized workflow for this process, which was applied to gather the information for this compound.

start Start with a known identifier (e.g., this compound) search_databases Search Chemical Databases (PubChem, CAS, ChemSpider) start->search_databases search_literature Search Scientific Literature (Google Scholar, Scopus, Web of Science) start->search_literature extract_info Extract Potential Synonyms (IUPAC name, CAS No., Trade Names) search_databases->extract_info search_literature->extract_info cross_verify Cross-Verify Identifiers (e.g., match CAS No. with IUPAC name) extract_info->cross_verify compile_table Compile Verified Synonyms into a structured table cross_verify->compile_table end Comprehensive Synonym List compile_table->end

Caption: Workflow for the identification and verification of chemical synonyms.

Conclusion

This compound is a well-documented industrial dye with numerous synonyms and identifiers. For scientific and research applications, particularly in fields like drug development, it is essential to use precise terminology to ensure clarity and reproducibility. While this guide provides a comprehensive list of these identifiers and physicochemical properties, it is important to note the current absence of its application in biological or pharmaceutical research literature. Future research may explore novel applications for this and similar compounds, but at present, its utility is confined to its role as a colorant.

References

An In-depth Technical Guide to Weak Acid Red Dyes for Laboratory Use: Focus on C.I. Acid Red 14 (Chromotrope FB)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of Weak Acid Red B, with a specific focus on the well-characterized dye C.I. Acid Red 14, also known as Chromotrope FB. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, laboratory applications, and relevant experimental protocols. Due to the generic nature of the term "Weak Acid Red B," this guide centers on a representative and well-documented member of the acid red dye class used in laboratory settings.

Introduction to Acid Dyes in Biological Staining

Acid dyes are anionic dyes, meaning their color-imparting portion (chromophore) is negatively charged. In an acidic solution, these dyes are used to stain basic or acidophilic tissue components, which are positively charged. This interaction is primarily due to electrostatic forces between the anionic dye and cationic tissue elements, such as the cytoplasm and connective tissue fibers.

Chemical and Physical Properties of C.I. Acid Red 14

C.I. Acid Red 14 is a synthetic monoazo dye. It is water-soluble and appears as a red powder. The following tables summarize its key properties.

Table 1: General and Chemical Properties of C.I. Acid Red 14

PropertyValue
Common NameAcid Red 14, Chromotrope FB
C.I. Number14720
CAS Number3567-69-9
Molecular FormulaC₂₀H₁₂N₂Na₂O₇S₂
Molecular Weight502.43 g/mol [1]
AppearanceRed powder[1][2]
SolubilitySoluble in water and various polar solvents[1][2]

Table 2: Technical Specifications of C.I. Acid Red 14

ParameterValue
pH StabilityExpected to be most stable in pH 1-13[2]
Lightfastness2-6 (AATCC scale, where 8 is the highest)[2]
Usage RateCommonly used at 0.0005 – 1.0% by weight[2]

Applications in the Laboratory

While primarily used in the textile and ink industries, Acid Red 14 and similar acid dyes have applications in biological laboratories, particularly in histology for staining cytoplasm and connective tissues.[1] One of the most notable uses of a closely related dye, Chromotrope 2R, is in the Gomori's Trichrome staining method. This technique is invaluable for distinguishing between collagen and muscle fibers in tissue samples.[3][4][5]

Experimental Protocol: Gomori's One-Step Trichrome Stain

Gomori's Trichrome is a classic histological stain used to differentiate cellular elements from connective tissue. It utilizes a combination of a plasma stain (Chromotrope 2R), a connective tissue stain (Fast Green FCF or Aniline Blue), and phosphotungstic acid.[3][5] This protocol is adapted for snap-frozen human striated muscle.[3]

Materials:

  • Frozen tissue sections (10-16 µm) on coverslips

  • Gomori's Trichrome Stain Solution:

    • Chromotrope 2R: 0.6 g

    • Fast Green FCF: 0.3 g

    • Phosphotungstic acid: 0.6 g

    • Glacial acetic acid: 1.0 mL

    • Distilled water: 100 mL

    • Adjust pH to 3.4 with 1N NaOH

  • Harris Hematoxylin

  • 0.5% Acetic Acid

  • Ethanol (B145695) solutions (70%, 95%, 100%)

  • Xylene

  • Mounting medium (e.g., Permount)

Procedure:

  • Stain the nuclei by immersing the coverslip with the tissue section in Harris Hematoxylin for 5 minutes.

  • Rinse with two changes of distilled water.

  • Stain in Gomori's Trichrome stain solution for 10 minutes.

  • Differentiate in 0.5% acetic acid for 15 seconds.

  • Rinse with two changes of distilled water.

  • Dehydrate through ascending concentrations of ethanol (70%, 95%, and two changes of 100%).

  • Clear with two changes of xylene.

  • Mount the coverslip onto a glass slide with a suitable mounting medium.[3]

Expected Results:

  • Nuclei: Blue to black

  • Cytoplasm and Muscle Fibers: Red

  • Collagen: Green (if using Fast Green FCF) or Blue (if using Aniline Blue)[5]

Visualization of Workflows and Mechanisms

Gomori's Trichrome Staining Workflow

Gomori_Trichrome_Workflow start Start: Frozen Tissue Section on Coverslip hematoxylin 1. Stain Nuclei: Harris Hematoxylin (5 min) start->hematoxylin rinse1 2. Rinse: Distilled Water (2x) hematoxylin->rinse1 trichrome 3. Stain Cytoplasm & Collagen: Gomori's Trichrome Solution (10 min) rinse1->trichrome differentiate 4. Differentiate: 0.5% Acetic Acid (15 sec) trichrome->differentiate rinse2 5. Rinse: Distilled Water (2x) differentiate->rinse2 dehydrate 6. Dehydrate: 70%, 95%, 100% (2x) Ethanol rinse2->dehydrate clear 7. Clear: Xylene (2x) dehydrate->clear mount 8. Mount: Coverslip on Slide clear->mount end End: Stained Slide for Microscopy mount->end

A flowchart of the Gomori's Trichrome staining protocol.

General Mechanism of Acid Dye Staining

Acid_Dye_Staining_Mechanism cluster_solution Acidic Staining Solution (Low pH) cluster_tissue Tissue Section dye Anionic Dye (D⁻) Chromophore is negatively charged protein Tissue Proteins (e.g., Cytoplasm) Amine groups are protonated (-NH₃⁺) dye->protein Electrostatic Attraction proton H⁺ Protons proton->protein Protonation of Amine Groups

The mechanism of acid dye binding to tissue proteins.

Toxicology and Safety Information for C.I. Acid Red 14

Toxicology studies are crucial for assessing the safety of laboratory reagents.

Table 3: Toxicological Data for C.I. Acid Red 14

EndpointResultSpeciesReference
Acute Oral LD50>10,000 mg/kgRat[6]
Acute Dermal LD50>2,000 mg/kgRat[6]
Skin Corrosion/IrritationNot classified as corrosive/irritant[6]
Serious Eye Damage/IrritationNot classified as an irritant[6]
CarcinogenicityNot carcinogenic under bioassay conditionsF344 Rats, B6C3F1 Mice[7][8]

A carcinogenesis bioassay conducted by the National Toxicology Program concluded that C.I. Acid Red 14 was not carcinogenic for F344 rats or B6C3F1 mice of either sex under the conditions of the study.[8]

Handling and Safety Precautions:

  • Always handle in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Avoid the formation of dust and aerosols.

  • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Relevance in Drug Development

The use of specific dyes in drug development is often indirect. Histological staining, such as with Gomori's Trichrome, is a fundamental tool in preclinical toxicology and efficacy studies. For instance, it can be used to assess drug-induced fibrosis in tissues like the liver or heart. While Acid Red 14 itself is not a therapeutic agent, its role as a staining agent is critical for evaluating the effects of novel drug candidates on tissue morphology. Furthermore, understanding the interactions of small molecules like dyes with biological macromolecules can provide insights into drug binding and distribution. A study on the interaction between Acid Red 14 and pepsin, a digestive enzyme, demonstrated that the dye can bind to and inhibit the enzyme's activity, providing a model for analyzing the biological safety of such compounds.[9]

Conclusion

While "Weak Acid Red B" is a broad term, this guide has provided a detailed technical overview using C.I. Acid Red 14 (Chromotrope FB) as a representative example. Its well-defined chemical properties, established toxicological profile, and the utility of related compounds in robust histological techniques like Gomori's Trichrome stain make it a relevant subject for laboratory professionals. The provided protocols and diagrams offer practical guidance for its application and understanding in a research setting.

References

An In-depth Technical Guide to Acid Red Dyes in Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Material Science Professionals

Introduction

The term "Acid Red BL" is a non-specific designation used within the industrial dye industry to refer to a variety of red azo dyes. Extensive research into scientific literature and chemical databases reveals that "Acid Red BL" is not a unique chemical entity but rather a commercial name that can be attributed to several different chemical compounds, most notably C.I. Acid Red 37 and C.I. Acid Red 151. This guide will provide a technical overview of the properties and applications of these commercially significant dyes, with a focus on their industrial, rather than biomedical, uses, as there is no significant body of research on their application in drug development or life sciences.

Core Compounds Commercially Known as "Acid Red BL"

The primary chemical identities behind the "Acid Red BL" designation are detailed below. It is crucial for researchers and scientists to reference the specific CAS number to ensure the procurement of the correct compound for their applications.

Commercial NameC.I. NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Acid Red BLAcid Red 376360-07-2C₁₈H₁₄N₄Na₂O₈S₂524.44
Weak Acid Red BLAcid Red 1516406-56-0C₂₂H₁₅N₄NaO₄S454.43
Light Brilliant Red BAcid Red 1066844-73-1C₂₃H₁₇N₃Na₂O₉S₃621.57

Physicochemical Properties and Applications

Acid Red dyes are characterized by their anionic nature, which allows them to bind to cationic substrates such as proteinaceous fibers and polyamides. Their primary applications are in the dyeing of textiles, leather, and paper.

C.I. Acid Red 37

Also known as Acid Fast Red B, this dye presents as a purple powder. It is readily soluble in water, with a solubility of 200 g/L at 100°C, and is slightly soluble in ethanol.[1] Its primary application is in the dyeing of wool, silk, and polyamide fibers, as well as their blends.[1] It can also be used for direct printing on wool and silk fabrics and for coloring leather.[1]

Chemical Interactions:

  • In concentrated sulfuric acid, it appears dark blue-red, which dilutes to a dark red to red-light purple.[1]

  • In nitric acid, it turns an olive green, which quickly transitions to brown.[1]

  • In the presence of strong hydrochloric acid, a red-light purple precipitate is formed.[1]

  • A cherry red aqueous solution turns into a purple caramel (B1170704) precipitate with the addition of strong hydrochloric acid.[1]

  • With sodium hydroxide (B78521) solution, it produces a thick red wine color.[1]

C.I. Acid Red 151

Termed Weak Acid Red F-2R, this dye is a dark red powder.[2] It is soluble in water, presenting as a cloudy brown-light orange solution, and is also soluble in ethanol.[2] Its main uses are in the dyeing of polyamide, silk, wool, and their blended fabrics.[2] It is also utilized for coloring polyamide plastics and in leather dyeing.[2][3]

Chemical Interactions:

  • In strong sulfuric acid, it appears as a blue-light green, which dilutes to a weak light brown-orange.[2]

  • Its aqueous solution becomes orange-brown with the addition of strong hydrochloric acid.[2]

  • With a thick sodium hydroxide solution, it turns dark purple.[2]

C.I. Acid Red 106

Known as Light Brilliant Red B, this dye is soluble in water, producing a blue-light red solution, and is also soluble in ethanol.[4] Its applications include dyeing and printing on wool, silk, and polyamide fabrics.[4] It is also used for the electrochemical coloring of aluminum, paper, and leather, and in the manufacturing of color pigment sediment.[4]

Chemical Interactions:

  • In strong sulfuric acid, it is deep red, which becomes a muddy red-light purple upon dilution.[4]

  • In a nitric acid solution, it appears orange.[4]

Manufacturing Process Overview

The synthesis of these azo dyes involves a diazo coupling reaction. The general workflow for this process is outlined below.

G General Manufacturing Workflow for Acid Red Dyes cluster_0 Diazotization cluster_1 Coupling A Aromatic Amine (e.g., 4-Acetamido-2-aminobenzenesulfonic acid) C Diazo Compound A->C Reaction B Sodium Nitrite & Hydrochloric Acid B->C D Coupling Agent (e.g., 6-Amino-4-hydroxynaphthalene-2-sulfonic acid) C->D Introduction to Coupling Solution E Azo Dye (e.g., Acid Red 37) D->E Coupling Reaction F Final Dye Product E->F Purification & Isolation

Caption: General workflow for the synthesis of Acid Red azo dyes.

Manufacturing Methods:

  • Acid Red 37: This dye is produced by the diazotization of 4-Acetamido-2-aminobenzenesulfonic acid, followed by coupling with 6-Amino-4-hydroxynaphthalene-2-sulfonic acid under acidic conditions.[1]

  • Acid Red 151: The synthesis involves the diazotization of 4-((4-Aminophenyl)diazenyl)benzenesulfonic acid and its subsequent coupling with Naphthalen-2-ol.[2]

Conclusion

While the name "Acid Red BL" is used in commercial contexts, it does not refer to a single, specific chemical compound. The dyes that fall under this designation, primarily Acid Red 37 and Acid Red 151, are industrially significant for coloring textiles, leather, and other materials. The scientific research community should be aware of this ambiguity and rely on specific CAS numbers for compound identification. At present, there is no evidence to suggest that "Acid Red BL" has established applications in biomedical research or drug development. The information provided in this guide is intended to clarify the nature of these dyes and their primary industrial applications.

References

Solubility Profile of Light Brilliant Red B in Common Laboratory Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Light Brilliant Red B, also known by its Colour Index name Acid Red 106 and CAS number 6844-74-2, is a synthetic azo dye.[1][2][3][4] Understanding its solubility in various common laboratory solvents is crucial for a wide range of applications, including in vitro assays, formulation development, and toxicological studies. This technical guide provides a summary of the available solubility data for Light Brilliant Red B, a detailed experimental protocol for determining solubility, and conceptual diagrams to illustrate relevant workflows.

Chemical Identification

  • Common Name: Light Brilliant Red B

  • Synonyms: Acid Red 106, C.I. 18110, Weak Acid Red B, Acid Red BL, Brilliant Red E-BL[1][3]

  • CAS Number: 6844-74-2[1][2][3][4]

  • Molecular Formula: C₂₃H₁₇N₃Na₂O₉S₃[1][4]

  • Molecular Weight: 621.57 g/mol [1][4]

Solubility Data

Table 1: Qualitative Solubility of Light Brilliant Red B (Acid Red 106)

SolventQualitative SolubilitySource
WaterSoluble[1][2][5]
EthanolSoluble[1][2]
AcetoneSlightly Soluble[1][2][3]
Dimethyl Sulfoxide (DMSO)Slightly Soluble (with heating and sonication)[6]
MethanolSlightly Soluble (with heating)[6]

It is important to note that "soluble" and "slightly soluble" are qualitative terms and the actual solubility can be affected by factors such as temperature, pH, and the purity of both the solute and the solvent. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocol for Solubility Determination

The following is a general gravimetric method for determining the solubility of a dye like Light Brilliant Red B in a specific solvent.

Objective: To quantitatively determine the solubility of Light Brilliant Red B in a given solvent at a specified temperature.

Materials:

  • Light Brilliant Red B (Acid Red 106) powder

  • Selected laboratory solvent (e.g., water, ethanol, DMSO)

  • Analytical balance

  • Vials with screw caps

  • Thermostatic shaker or orbital shaker in a temperature-controlled environment

  • Syringes and syringe filters (e.g., 0.45 µm PTFE or nylon)

  • Pre-weighed glass vials for collecting the filtrate

  • Drying oven or vacuum desiccator

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of Light Brilliant Red B powder to a clean, dry vial.

    • Pipette a known volume of the desired solvent into the vial.

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Separation of the Saturated Solution:

    • Once equilibrium is reached, cease agitation and allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Attach a syringe filter to the syringe and dispense the saturated solution into a pre-weighed collection vial. This step is crucial to remove any undissolved microparticles.

  • Solvent Evaporation and Mass Determination:

    • Place the collection vial containing the filtered saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without degrading the dye. A vacuum desiccator can also be used for heat-sensitive compounds.

    • Continue drying until a constant weight of the dried dye residue is achieved. This is confirmed by repeated weighing until the mass no longer changes.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved dye by subtracting the initial weight of the empty collection vial from the final constant weight.

    • The solubility can be expressed in various units, such as grams per liter (g/L), using the following formula:

      Solubility (g/L) = Mass of dried dye (g) / Volume of filtered solution (L)

Safety Precautions:

  • Always work in a well-ventilated area or a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for Light Brilliant Red B and the chosen solvent for specific handling and disposal instructions.

Visualizations

The following diagrams, generated using the DOT language, illustrate the general workflow for solubility determination and a conceptual representation of factors influencing solubility.

G cluster_workflow Experimental Workflow for Solubility Determination A 1. Preparation of Saturated Solution (Excess dye in solvent) B 2. Equilibration (Agitation at constant temperature) A->B C 3. Separation (Settling and Filtration) B->C D 4. Solvent Evaporation (Drying to constant weight) C->D E 5. Calculation (Solubility in g/L) D->E

Caption: General workflow for determining the solubility of a solid compound in a liquid solvent.

G cluster_factors Factors Influencing Dye Solubility Solubility Solubility Solute Solute Properties (e.g., polarity, molecular size) Solute->Solubility Solvent Solvent Properties (e.g., polarity, hydrogen bonding) Solvent->Solubility Conditions System Conditions (e.g., temperature, pH) Conditions->Solubility

References

Brilliant Red E-BL absorption spectrum

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Absorption Spectrum of Brilliant Red Dyes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the absorption characteristics of Brilliant Red dyes, with a focus on compounds often identified interchangeably, such as Cibacron Brilliant Red 3B-A (also known as Reactive Red 4) and Reactive Red 120. These dyes are widely used in various biochemical and analytical applications.

Core Spectral Properties

The absorption spectrum of these anionic dyes is characterized by a prominent peak in the visible region, which can be influenced by environmental factors such as the solvent and the presence of binding partners.

Quantitative Absorption Data

The following table summarizes the key absorption data for related Brilliant Red dyes.

Dye Name/SynonymMaximum Absorption Wavelength (λmax)Conditions
Cibacron Brilliant Red 3B-A / Reactive Red 4~515 - 550 nmIn aqueous solution.[1]
Cibacron Brilliant Red 3B-A - Chitosan (B1678972) Complex570 nm or 575 nmIn glycine-HCl buffer (pH 3.22, 0.1 M).[1][2][3]
Reactive Red 120496 nmIn aqueous solution.[4]
Reactive Red 120535 nm---
Reactive Red 120536 nm---
Procion Brilliant Red H-7b (Cibacron Brilliant Red 3b-a)198 nm---
Brilliant Red 5B516 nmIn Methanol.[5]

Experimental Protocols

The determination of the absorption spectrum of Brilliant Red dyes is typically performed using UV-Visible spectrophotometry.

General Protocol for UV-Visible Spectroscopy

A standard experimental workflow for determining the absorption spectrum is as follows:

  • Preparation of Stock Solution : A stock solution of the dye is prepared by accurately weighing the dye powder and dissolving it in a suitable solvent, such as distilled water or a buffer solution, to a known concentration (e.g., 1,000 mg/L).[4]

  • Preparation of Working Solutions : The stock solution is then diluted to various concentrations as needed for the experiment.[4]

  • Spectrophotometer Setup : A UV-Visible spectrophotometer is calibrated using a blank solution (the solvent without the dye). The wavelength range for scanning is typically set from 400 to 700 nm for visible dyes.[4]

  • Measurement : The absorbance of the dye solution is measured across the specified wavelength range. The wavelength at which the highest absorbance is recorded is the maximum absorption wavelength (λmax).[4]

  • Data Analysis : The obtained spectra are plotted as absorbance versus wavelength.

The following diagram illustrates the general workflow for determining the absorption spectrum.

G cluster_workflow Experimental Workflow: UV-Visible Spectroscopy prep_stock Prepare Dye Stock Solution prep_working Prepare Working Solutions prep_stock->prep_working calibrate Calibrate Spectrophotometer prep_working->calibrate measure Measure Absorbance calibrate->measure analyze Analyze Data (Plot Absorbance vs. Wavelength) measure->analyze determine_lambda Determine λmax analyze->determine_lambda

Workflow for UV-Visible absorption spectrum determination.

Protocol for Chitosan Quantification using Cibacron Brilliant Red 3B-A

Cibacron Brilliant Red 3B-A is frequently used for the colorimetric quantification of chitosan. This assay relies on the bathochromic shift (red-shift) of the dye's λmax upon binding to chitosan.[1][3]

  • Materials :

    • Cibacron Brilliant Red 3B-A (CBR) solution (e.g., 0.005 mM).[1]

    • Chitosan solutions of known concentrations (for calibration curve).

    • Glycine-HCl buffer (0.1 M, pH 3.22).[2]

    • Microplate reader or spectrophotometer.

  • Procedure :

    • In a 96-well plate, mix the chitosan solution (e.g., 150 µL) with the CBR solution (e.g., 3 µL).[1]

    • Incubate at room temperature for 10-15 minutes to allow for complex formation.[1]

    • Measure the absorbance at 570 nm or 575 nm.[1]

  • Data Analysis :

    • Construct a calibration curve by plotting the absorbance values against the known chitosan concentrations.

    • Determine the concentration of unknown samples by interpolating their absorbance on the calibration curve.

The interaction and subsequent spectral shift can be visualized as follows:

G CBR Cibacron Brilliant Red 3B-A (λmax ~515-550 nm) Complex CBR-Chitosan Complex (λmax ~570-575 nm) CBR->Complex Binding (Electrostatic Interaction) Chitosan Chitosan (-NH3+ groups) Chitosan->Complex

Interaction of Cibacron Brilliant Red 3B-A with Chitosan.

Signaling Pathway and Other Applications

Beyond its use in quantification assays, Brilliant Red dyes, particularly triazine dyes like Cibacron Brilliant Red, are utilized in affinity chromatography for protein purification. The dye structure can mimic biological cofactors like NAD⁺ or ATP, allowing for the selective binding and purification of dehydrogenases, kinases, and other nucleotide-binding proteins.[1]

The general principle of affinity chromatography using a dye ligand is depicted below:

G cluster_affinity Affinity Chromatography Workflow start Protein Mixture column Affinity Column Immobilized Dye Ligand start->column:f0 bind Target Protein Binds to Dye column:f1->bind wash Wash to Remove Unbound Proteins bind->wash elute Elute Target Protein wash->elute end Purified Target Protein elute->end

General workflow for affinity chromatography using a dye ligand.

References

C.I. Acid Red 106: A Technical Safety Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information for C.I. Acid Red 106 (CAS No. 6844-74-2), a sulfonated monoazo dye. The information presented herein is intended to support the safe handling and use of this chemical in a laboratory research environment. While this compound is not classified as a hazardous substance according to a majority of notifications to the European Chemicals Agency (ECHA), adherence to standard laboratory safety protocols is essential to minimize any potential risks.[1]

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This information is crucial for understanding its behavior and for making informed decisions regarding its handling and storage.

PropertyValueReference
Synonyms This compound, disodium (B8443419) salt; C.I. 18110; Acid Red BL[2]
CAS Number 6844-74-2[2]
Molecular Formula C₂₃H₁₇N₃Na₂O₉S₃[2]
Molecular Weight 621.57 g/mol [2]
Appearance Red powder
Solubility Soluble in water.[2]

Toxicological Data

The toxicological profile of sulfonated azo dyes suggests a generally low order of acute toxicity. The presence of one or more sulfonic acid groups typically results in poor absorption through the skin and gastrointestinal tract. While some azo dyes have been associated with skin sensitization, this is not a universal characteristic of the class.

EndpointDataGeneral Information for Sulfonated Azo Dyes
Acute Oral Toxicity Not availableGenerally low toxicity due to poor absorption.
Acute Dermal Toxicity Not availablePoorly absorbed through intact skin.
Skin Irritation/Corrosion Not classified as a skin irritantMay cause mild, transient irritation upon prolonged contact.
Eye Irritation/Corrosion Not classified as an eye irritantDirect contact with the powder may cause mechanical irritation.
Skin Sensitization Not classified as a sensitizerSome azo dyes are known to be skin sensitizers. Caution is advised.
Carcinogenicity Not classified as a carcinogenSome azo dyes can be reduced to form carcinogenic aromatic amines. However, this is structure-dependent.
Mutagenicity Not availableData for specific sulfonated azo dyes is varied.
Ecotoxicity Not availableDyes are generally visible in water at low concentrations. The environmental impact of this specific dye has not been extensively studied.

Experimental Protocols: Safe Handling in the Laboratory

Adherence to the following protocols is recommended to ensure the safe handling of this compound in a powdered form.

Engineering Controls and Personal Protective Equipment (PPE)
ControlSpecification
Ventilation Handle in a well-ventilated area. For procedures that may generate dust, use a chemical fume hood.
Eye Protection Safety glasses with side shields or goggles are mandatory.
Hand Protection Nitrile gloves are recommended. Change gloves immediately if contaminated.
Skin and Body Protection A lab coat should be worn at all times. Ensure it is fully buttoned.
Respiratory Protection Not typically required for small quantities handled with adequate ventilation. If dust is generated, a NIOSH-approved particulate respirator may be necessary.
Weighing Powdered Dye
  • Preparation: Designate a specific area for weighing, preferably within a chemical fume hood or on a bench with local exhaust ventilation. Cover the work surface with disposable bench paper.

  • Tare Container: Place a clean, dry weighing vessel on the balance and tare it.

  • Transfer: Carefully transfer the desired amount of this compound to the weighing vessel using a clean spatula. Avoid creating dust clouds.

  • Clean-up: After weighing, carefully clean the spatula and the weighing area with a damp cloth or towel to collect any residual powder. Dispose of the contaminated cleaning materials as chemical waste.

Preparing Solutions
  • Solvent Addition: In a suitable container, add the desired volume of solvent (e.g., deionized water).

  • Dissolving the Dye: Slowly add the pre-weighed this compound powder to the solvent while stirring. This helps to prevent clumping and splashing.

  • Mixing: Continue to stir until the dye is completely dissolved. A magnetic stirrer can be used for this purpose.

  • Labeling: Clearly label the solution with the chemical name, concentration, solvent, and date of preparation.

Storage

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it away from incompatible materials such as strong oxidizing agents.

Waste Disposal
  • Solid Waste: Dispose of unused this compound powder, contaminated labware (e.g., weighing boats, gloves, bench paper), and spill cleanup materials as chemical waste in a clearly labeled, sealed container.

  • Liquid Waste: Aqueous solutions of this compound should be collected in a designated hazardous waste container. Do not dispose of down the drain unless permitted by local regulations. Since this compound is not classified as hazardous, some institutions may permit drain disposal for dilute, non-hazardous solutions. Always consult your institution's waste disposal guidelines.[3]

Emergency Procedures

Chemical Spill Response

The following workflow outlines the general procedure for responding to a spill of this compound powder in a laboratory setting.

Spill_Response cluster_Initial_Actions Immediate Response cluster_Cleanup Spill Cleanup cluster_Final_Steps Post-Cleanup Assess_Spill Assess Spill (Size & Location) Alert_Personnel Alert Personnel in the Area Assess_Spill->Alert_Personnel Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Assess_Spill->Don_PPE For small, manageable spills Evacuate Evacuate if Necessary Alert_Personnel->Evacuate If large or in a public area Contain_Spill Contain Spill (Cover with absorbent pads) Don_PPE->Contain_Spill Wet_Method Gently Wet Powder (to prevent dust) Contain_Spill->Wet_Method Collect_Material Collect Material (with dustpan & brush) Wet_Method->Collect_Material Place_in_Bag Place in Labeled Waste Bag Collect_Material->Place_in_Bag Decontaminate Decontaminate Area (with soap & water) Place_in_Bag->Decontaminate Dispose_Waste Dispose of Waste (as chemical waste) Decontaminate->Dispose_Waste Wash_Hands Wash Hands Thoroughly Dispose_Waste->Wash_Hands

Caption: Workflow for handling a chemical spill of this compound powder.

First Aid Measures

The following diagram illustrates the appropriate first aid response to various types of exposure to this compound.

First_Aid cluster_Exposure Exposure Type cluster_Response First Aid Response Inhalation Inhalation Move_to_Fresh_Air Move to Fresh Air Inhalation->Move_to_Fresh_Air Skin_Contact Skin Contact Wash_with_Soap_Water Wash with Soap & Water for at least 15 minutes Skin_Contact->Wash_with_Soap_Water Eye_Contact Eye Contact Rinse_Eyes Rinse Eyes with Water for at least 15 minutes Eye_Contact->Rinse_Eyes Ingestion Ingestion Rinse_Mouth Rinse Mouth with Water Do NOT induce vomiting Ingestion->Rinse_Mouth Seek_Medical_Attention Seek Medical Attention if symptoms persist Move_to_Fresh_Air->Seek_Medical_Attention Wash_with_Soap_Water->Seek_Medical_Attention Rinse_Eyes->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention

Caption: First aid response to exposure to this compound.

References

C.I. Acid Red 106 molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

C.I. Acid Red 106 is a synthetic dye belonging to the azo class of compounds. It is utilized in various industrial applications, including the dyeing of textiles such as wool, silk, and polyamide fabrics. Its chemical structure, characterized by the presence of sulfonic acid groups, renders it soluble in water. This document provides a concise overview of the fundamental physicochemical properties of this compound, specifically its molecular formula and weight.

Molecular Data

The essential molecular information for this compound is summarized in the table below. This data is critical for researchers and scientists in stoichiometry, formulation development, and analytical chemistry.

PropertyValue
Molecular FormulaC₂₃H₁₇N₃Na₂O₉S₃[1][2][3]
Molecular Weight621.57 g/mol [1][3][4]
CAS Registry Number6844-74-2[1]

Chemical Structure and Class

This compound is classified as a single azo dye.[1] The molecular formula indicates a complex aromatic structure containing three sulfur atoms, nine oxygen atoms, three nitrogen atoms, and two sodium atoms, which counterbalance the charge of the sulfonic acid groups.

Note on Visualization:

The request for a Graphviz diagram is best suited for illustrating signaling pathways, experimental workflows, or logical relationships. The presentation of a chemical's molecular formula and weight is most clearly and accurately conveyed through textual and tabular formats as provided above. A diagram would not be an appropriate or effective method for visualizing this specific data.

References

C.I. Acid Red 106: A Technical Evaluation of its Potential as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the currently available information regarding C.I. Acid Red 106 and its potential application as a fluorescent probe in research and development. The information presented herein is based on a thorough review of scientific literature and technical data sources.

Introduction

This compound, a monoazo dye, is commercially available and primarily utilized in the textile and paper industries for coloration.[1] While some suppliers classify it as a fluorescent dye, a critical evaluation of its properties is necessary to determine its suitability as a reliable fluorescent probe for scientific applications, such as cellular imaging, biomolecule detection, and drug development assays. This guide aims to consolidate the known data and identify critical information gaps to inform researchers considering its use.

Chemical and Physical Properties

A summary of the fundamental properties of this compound is presented in Table 1. This information is foundational for any potential application and has been compiled from various chemical databases and supplier information.

Table 1: Physicochemical Properties of this compound

PropertyData
Common Name This compound
C.I. Number 18110[2]
CAS Number 6844-74-2[2]
Molecular Formula C₂₃H₁₇N₃Na₂O₉S₃[2][3]
Molecular Weight 621.57 g/mol [2][3]
Chemical Class Monoazo Dye[2]
Appearance Red Powder
Solubility Soluble in water (yielding a blueish-red solution), soluble in ethanol (B145695) (yielding a red solution), and slightly soluble in acetone.[2][4]

Photophysical Properties: A Critical Data Gap

The utility of a molecule as a fluorescent probe is fundamentally determined by its photophysical characteristics. Despite being commercially categorized as a fluorescent dye, there is a significant and critical lack of peer-reviewed scientific literature detailing the essential photophysical parameters of this compound.

Table 2: Photophysical Data Summary for this compound

ParameterReported Value(s)Remarks
Absorption Maximum (λ_abs_) 192 nm[5]This value is in the deep UV range, making it unsuitable for standard fluorescence microscopy due to low wavelength excitation causing cellular damage and high autofluorescence. It is likely not the absorption band responsible for any visible fluorescence. The absorption of "Reactive Red 106" (a different compound) has been reported in the visible range (510 nm)[6], but this should not be confused with Acid Red 106.
Excitation Maximum (λ_ex_) Not ReportedNo reliable data found in scientific literature.
Emission Maximum (λ_em_) Not ReportedNo reliable data found in scientific literature. A review mentions "probe 106" exhibiting yellow/orange to red fluorescence, but its identity as this compound is unconfirmed.[7]
Quantum Yield (Φ_F_) Not ReportedThis crucial measure of fluorescence efficiency is unknown.
Fluorescence Lifetime (τ) Not ReportedNo data available.
Molar Extinction Coefficient (ε) Not ReportedNo data available.

Applications in Biological Imaging and Sensing: Anecdotal and Unverified

A comprehensive search for applications of this compound as a fluorescent probe in biological systems yielded very limited and unverified information.

  • Cellular Staining: A review article briefly mentions a "probe 106" that was reportedly used to stain the cytoplasm of HCT-116 colon cancer cells and displayed solvatochromic properties (its emission color changes with the solvent's polarity).[7] However, the primary research article containing these findings, along with the experimental protocol and confirmation that "probe 106" is indeed this compound, could not be located.

  • Analyte Sensing: There are no published studies on the use of this compound as a fluorescent sensor for specific analytes such as metal ions, pH, or biomolecules.

  • Signaling Pathways: No information exists on the application of this compound in the visualization or study of any cellular signaling pathways.

Experimental Protocols: A Notable Absence

Detailed experimental protocols for the use of this compound as a fluorescent probe are not available in the scientific literature. This includes a lack of information on:

  • Stock solution preparation for biological experiments.

  • Optimal staining concentrations and incubation times for live or fixed cells.

  • Fixation and permeabilization methods compatible with the dye.

  • Instrumentation settings for fluorescence microscopy.

Conceptual Framework for Evaluation

For researchers who may wish to undertake the foundational work of evaluating this compound or other novel compounds as potential fluorescent probes, a generalized experimental workflow is essential. The following diagram illustrates the key stages of characterization and validation.

G General Workflow for Fluorescent Probe Evaluation cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: In Vitro & Cellular Evaluation cluster_2 Phase 3: Application & Validation A Compound Acquisition & Purity Verification B Spectroscopic Analysis (Absorbance, Excitation, Emission) A->B C Determination of Photophysical Parameters (Quantum Yield, Lifetime, Molar Extinction) B->C D Solvatochromism & pH Sensitivity C->D E Cytotoxicity Assessment D->E F Cellular Uptake, Localization, & Photostability in Live Cells E->F If non-toxic G Testing in Specific Assays (e.g., analyte sensing, organelle tracking) F->G H Validation with Known Probes & Controls G->H I Final Application H->I

Caption: A conceptual workflow for the systematic evaluation of a novel compound as a potential fluorescent probe.

Summary and Recommendations

Based on the extensive review of available data, This compound cannot be recommended for use as a fluorescent probe in research or drug development at this time. The profound lack of fundamental photophysical data, validated experimental protocols, and evidence of its utility in biological systems makes its application highly speculative.

Key recommendations for the scientific community:

  • Exercise Caution: Researchers should be wary of using compounds labeled as "fluorescent" by commercial suppliers without independent, peer-reviewed validation of their photophysical properties and performance in biological applications.

  • Prioritize Foundational Research: There is an opportunity for fundamental research to fully characterize the spectroscopic properties of this compound. Should it possess favorable characteristics, further studies into its biological applications could be warranted.

  • Utilize Established Probes: For current research needs, it is strongly advised to use well-established and thoroughly characterized fluorescent probes for which extensive data and protocols are available.

This guide underscores the importance of rigorous scientific validation for the tools employed in research and development. While this compound may be an effective colorant, its potential as a fluorescent probe remains unproven.

References

Anionic Properties of C.I. Acid Red 106 for Biological Staining: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Acid Red 106, also known by its Colour Index number 18110, is a synthetic anionic dye belonging to the monoazo class.[1] While extensively utilized in the textile industry for dyeing protein-based fibers such as wool and silk, its application in biological staining is not widely documented. This technical guide aims to provide an in-depth overview of the theoretical anionic properties of this compound and its potential applications in biological staining, based on the general principles of acid dyes. The information presented herein is intended to serve as a foundational resource for researchers interested in exploring the utility of this dye in histological and cytological preparations.

Physicochemical Properties of this compound

The utility of a dye in biological staining is intrinsically linked to its chemical and physical characteristics. This compound possesses key features, particularly the presence of sulfonate groups, that define its anionic nature and staining capabilities.

PropertyValueReference
Colour Index Name This compound[1][2]
Colour Index Number 18110[1][2]
CAS Number 6844-74-2[1][2]
Molecular Formula C₂₃H₁₇N₃Na₂O₉S₃[1][2][3]
Molecular Weight 621.57 g/mol [1][2][3]
Chemical Class Monoazo Dye[1]
Solubility Soluble in water; slightly soluble in ethanol (B145695) and acetone.[1][2]
Appearance Red powder[2]
Synonyms Acid Red BL, Light Brilliant Red B, Weak Acid Red B, Brilliant Red E-BL[2]
Absorption Maximum (λmax) An absorbance peak at 192 nm has been noted. In the visible region, a related compound, Reactive Red 106, shows a maximum absorbance at 510 nm, which is characteristic of the azo chromophore.[4][5]

Anionic Staining Mechanism

The staining properties of this compound are dictated by its anionic character, which arises from the presence of sulfonate (-SO₃⁻) groups in its molecular structure. In an aqueous solution, these groups are ionized, imparting a net negative charge to the dye molecule.

The fundamental principle of anionic dye staining in biological applications is the electrostatic interaction between the negatively charged dye and positively charged tissue components. In a typical histological preparation, proteins are the most abundant macromolecules carrying positive charges, particularly at acidic pH. The amino groups (-NH₂) of amino acid residues within proteins, such as lysine (B10760008) and arginine, become protonated (-NH₃⁺) in an acidic environment. This results in a net positive charge on the proteins, making them attractive to the anionic dye molecules.

The staining process can be summarized as follows:

  • Tissue Preparation: The tissue is fixed, dehydrated, and embedded in a medium like paraffin (B1166041). Sections are then cut and mounted on microscope slides.

  • Rehydration and pH Adjustment: The paraffin is removed, and the tissue is rehydrated. The pH of the staining solution is typically acidic to ensure the protonation of tissue proteins.

  • Staining: The tissue section is immersed in a solution of the anionic dye. The negatively charged dye molecules bind to the positively charged sites on the tissue proteins through electrostatic interactions.

  • Differentiation and Dehydration: Excess, unbound dye is removed through washing, a process known as differentiation. The tissue is then dehydrated before mounting.

Staining_Mechanism cluster_tissue Tissue Section (Acidic pH) cluster_dye Dye Solution Protein Protein (-NH3+) Stained_Protein Stained Protein (Dye-Protein Complex) Protein->Stained_Protein Electrostatic Attraction Dye Acid Red 106 (-SO3-) Dye->Stained_Protein

Figure 1: Electrostatic interaction between anionic Acid Red 106 and protonated tissue proteins.

Experimental Protocols

General Protocol for this compound as a Cytoplasmic Counterstain

This protocol assumes the use of formalin-fixed, paraffin-embedded tissue sections.

Reagents:

  • This compound solution (0.1% to 1.0% w/v in distilled water, with the addition of 0.5% v/v glacial acetic acid)

  • Harris's Hematoxylin (or other suitable nuclear stain)

  • 1% Acid Alcohol (1% HCl in 70% ethanol)

  • Scott's Tap Water Substitute (optional, for bluing)

  • Graded alcohols (70%, 95%, 100%)

  • Xylene (or a xylene substitute)

  • Resinous mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Transfer to 100% alcohol (2 changes, 3 minutes each).

    • Transfer to 95% alcohol (2 changes, 3 minutes each).

    • Transfer to 70% alcohol (3 minutes).

    • Rinse in running tap water.

  • Nuclear Staining:

    • Stain in Harris's Hematoxylin for 5-10 minutes.

    • Wash in running tap water for 1-5 minutes.

    • Differentiate in 1% Acid Alcohol (a few brief dips).

    • Wash in running tap water.

    • Blue in Scott's Tap Water Substitute for 1-2 minutes or in running tap water for 5 minutes.

    • Wash in running tap water.

  • Counterstaining with this compound:

    • Immerse slides in the this compound solution for 1-5 minutes.

    • Wash briefly in distilled water to remove excess stain.

  • Dehydration, Clearing, and Mounting:

    • Dehydrate through 95% alcohol (2 changes, 1 minute each).

    • Dehydrate in 100% alcohol (2 changes, 2 minutes each).

    • Clear in xylene (2 changes, 5 minutes each).

    • Mount with a resinous mounting medium.

Expected Results:

  • Nuclei: Blue/Purple

  • Cytoplasm, muscle, connective tissue: Shades of red

Staining_Workflow Start Paraffin-Embedded Tissue Section Deparaffinize Deparaffinize & Rehydrate Start->Deparaffinize Nuclear_Stain Nuclear Staining (e.g., Hematoxylin) Deparaffinize->Nuclear_Stain Wash_Blue Wash & Blue Nuclear_Stain->Wash_Blue Counterstain Counterstain with Acid Red 106 Solution Wash_Blue->Counterstain Dehydrate_Clear Dehydrate & Clear Counterstain->Dehydrate_Clear Mount Mount Coverslip Dehydrate_Clear->Mount End Microscopic Examination Mount->End

Figure 2: General workflow for histological staining using an acid dye counterstain.

Potential Applications and Considerations

Based on its anionic properties, this compound has the potential to be used in various histological applications, including:

  • As a counterstain in routine Hematoxylin and Eosin (H&E)-type staining: It could potentially serve as an alternative to Eosin Y, staining cytoplasmic and extracellular components in shades of red.

  • In trichrome staining methods: It might be incorporated into trichrome staining protocols to differentiate muscle, collagen, and cytoplasm. The success of this would depend on its differential affinity for these components compared to other dyes in the staining solution.

  • As a background stain in immunohistochemistry (IHC): A light counterstain with Acid Red 106 could provide morphological context without obscuring the signal from the chromogenic substrate used in IHC.

Considerations for Use:

  • Purity of the Dye: For reproducible results in biological staining, the purity of the dye is critical. Commercial preparations of this compound are primarily intended for industrial use and may contain impurities that could affect staining quality.

  • Optimization: As with any staining procedure, optimization of dye concentration, staining time, pH, and differentiation is crucial to achieve the desired results.

  • Lack of Certification: this compound is not certified by the Biological Stain Commission (BSC), which means its performance in biological applications has not been independently verified.

Conclusion

This compound is a sulfonated monoazo dye with strong anionic properties, making it a theoretical candidate for use as a biological stain, particularly as a cytoplasmic counterstain. Its water solubility and net negative charge suggest it will bind to positively charged proteins in tissue sections under acidic conditions. While its primary application remains in the textile industry, this guide provides a foundation for researchers to explore its potential in histology and related fields. Further research is needed to establish specific protocols and validate its performance for various biological applications.

References

An In-Depth Technical Guide to Staining Protein-Based Fibers with C.I. Acid Red 106

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Acid Red 106 is a synthetic anionic dye belonging to the azo class, widely utilized in the textile industry for imparting a vibrant red hue to protein-based fibers such as silk and wool.[1][2] Its efficacy stems from its ability to form strong ionic bonds with the amino groups present in the protein structures of these fibers under acidic conditions. This guide provides a comprehensive overview of the technical aspects of using this compound for staining silk and wool, including its chemical properties, detailed experimental protocols, and an examination of its interaction with these protein fibers.

Chemical and Physical Properties

This compound, also known as Acid Red BL or Weak Acid Red B, is a water-soluble red powder.[2] Its chemical structure and properties are summarized in the table below.

PropertyValueReference
C.I. Name Acid Red 106[1]
C.I. Number 18110[1]
CAS Number 6844-74-2[1][3]
Molecular Formula C23H17N3Na2O9S3[1][3]
Molecular Weight 621.57 g/mol [1][3]
Appearance Red powder[2]
Solubility Soluble in water (blueish-red), soluble in ethanol (B145695) (red), slightly soluble in acetone.[1]

Mechanism of Staining

The staining of protein fibers like silk (composed mainly of fibroin) and wool (composed of keratin) with acid dyes such as this compound is primarily governed by an ionic bonding mechanism.[4] In an acidic dyebath, the amino groups (-NH2) in the amorphous regions of the protein fibers are protonated, acquiring a positive charge (-NH3+). The anionic dye molecules (Dye-SO3-), which are negatively charged, are then attracted to these positively charged sites, forming strong electrostatic interactions. This process is influenced by factors such as pH, temperature, and the presence of electrolytes.

Staining_Mechanism Dye Dye Dyed_Protein Dyed_Protein Dye->Dyed_Protein Ionic Bonding H_ion H_ion Protein Protein H_ion->Protein Protonation Protonated_Protein Protonated_Protein

Caption: General mechanism of Acid Red 106 staining on protein fibers.

Recommended Dyeing Parameters

The successful application of this compound requires careful control of dyeing parameters. The following tables summarize the recommended conditions for achieving optimal color yield and fastness on silk and wool.

Table 1: Recommended Dyeing Parameters for Silk with this compound

ParameterRecommended ValueNotes
Dye Concentration (% owf) 1.0 - 3.0On weight of fiber.
pH 4.5 - 5.5Adjust with acetic acid.
Liquor Ratio 20:1 - 40:1
Auxiliaries 5 - 10 g/L Glauber's salt (Sodium Sulfate)Acts as a leveling agent.
Starting Temperature 40°C
Rate of Temperature Rise 1 - 2°C / minute
Final Dyeing Temperature 85 - 90°C[4]
Dyeing Time at Final Temp. 45 - 60 minutes[4]

Table 2: Recommended Dyeing Parameters for Wool with this compound

ParameterRecommended ValueNotes
Dye Concentration (% owf) 1.0 - 4.0On weight of fiber.
pH 4.0 - 5.0Adjust with acetic acid or formic acid.
Liquor Ratio 20:1 - 40:1
Auxiliaries 5 - 20 g/L Glauber's salt (Sodium Sulfate)Acts as a leveling agent.
Starting Temperature 50°C[5]
Rate of Temperature Rise 1 - 2°C / minute
Final Dyeing Temperature 98 - 100°C (Boil)[5]
Dyeing Time at Final Temp. 60 minutes[5]

Fastness Properties

The fastness properties of a dye refer to its resistance to various external factors such as washing, light, and rubbing. The following table provides the fastness ratings for this compound on protein fibers based on international standards.

Table 3: Fastness Properties of this compound

Fastness TestStandardRating (on a scale of 1-5, where 5 is excellent)Reference
Light Fastness ISO5[1]
Washing (Soaping) ISOChange: 3-4, Staining: 5[1]
Perspiration ISOChange: 3-4, Staining: 5[1]
Oxygen Bleaching ISO1[1]
Seawater ISOChange: 3, Staining: 3-4[1]
Light Fastness AATCC4-5[1]
Washing (Soaping) AATCCChange: 2, Staining: 2[1]
Perspiration AATCCChange: 2, Staining: 1[1]
Oxygen Bleaching AATCC1[1]
Seawater AATCCChange: 3-4, Staining: 3-4[1]

Experimental Protocols

The following are detailed laboratory-scale protocols for the dyeing of silk and wool with this compound.

Scouring of Fibers (Pre-treatment)

Proper cleaning of the fibers is essential for uniform dyeing.

  • Silk: Scour in a solution containing 1-2 g/L of a neutral soap or non-ionic detergent at 70-80°C for 30 minutes. Rinse thoroughly with warm and then cold water.

  • Wool: Scour in a solution containing 1-2 g/L of a non-ionic detergent and 1-2 g/L of soda ash at 50-60°C for 30 minutes. Rinse thoroughly with warm and then cold water.

Dyeing Protocol for Silk

Silk_Dyeing_Workflow A Prepare Dyebath: - Water (Liquor Ratio 20:1 - 40:1) - Glauber's Salt (5-10 g/L) - Acetic Acid (to pH 4.5-5.5) B Dissolve Acid Red 106 (1-3% owf) separately and add to dyebath A->B C Introduce wetted silk at 40°C B->C D Raise temperature to 85-90°C at 1-2°C/min C->D E Hold at 85-90°C for 45-60 min with gentle agitation D->E F Cool down gradually to 60°C E->F G Rinse with warm, then cold water F->G H Soaping: 1-2 g/L neutral detergent at 50°C for 15 min G->H I Final rinse and air dry H->I

Caption: Experimental workflow for dyeing silk with this compound.

Dyeing Protocol for Wool

Wool_Dyeing_Workflow A Prepare Dyebath: - Water (Liquor Ratio 20:1 - 40:1) - Glauber's Salt (5-20 g/L) - Acetic/Formic Acid (to pH 4.0-5.0) B Dissolve Acid Red 106 (1-4% owf) separately and add to dyebath A->B C Introduce wetted wool at 50°C B->C D Raise temperature to boiling (98-100°C) at 1-2°C/min C->D E Hold at boil for 60 min with gentle agitation D->E F Cool down gradually to 70°C E->F G Rinse with warm, then cold water F->G H Soaping: 1-2 g/L neutral detergent at 50°C for 15 min G->H I Final rinse and air dry H->I

Caption: Experimental workflow for dyeing wool with this compound.

Conclusion

This compound is an effective and vibrant dye for protein-based fibers like silk and wool. Achieving optimal and reproducible staining results hinges on the precise control of key parameters, including pH, temperature, dye concentration, and the use of appropriate auxiliary chemicals. The protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this compound in their applications. Further optimization may be required depending on the specific substrate and desired outcome.

References

A Technical Guide to the Application of Acid Dyes in Histological Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While specific historical applications of C.I. Acid Red 106 in biological and histological staining are not documented in scientific literature, the broader class of acid dyes to which it belongs plays a fundamental role in the microscopic visualization of tissues. This guide provides an in-depth overview of the principles, applications, and protocols for the use of acid dyes in histology, a cornerstone technique in research and diagnostic pathology.

Acid dyes are anionic, carrying a negative charge, which dictates their affinity for cationic (basic) components within tissue sections.[1] This electrostatic interaction is the primary mechanism by which these dyes impart color to specific cellular structures.[1] The staining intensity of acid dyes is often pH-dependent, with an acidic environment enhancing the staining by increasing the positive charges on tissue proteins.[1]

Core Principles of Acid Dye Staining

The fundamental principle behind the utility of acid dyes in histology is the electrostatic attraction between the negatively charged dye molecules and positively charged tissue components.[1] These positively charged, or acidophilic ("acid-loving"), structures are rich in proteins.[2][3] Key cellular and extracellular components stained by acid dyes include:

  • Cytoplasm: The abundant proteins within the cytoplasm provide a net positive charge, readily binding to anionic dyes.[2][4]

  • Mitochondria: These organelles have a high protein content due to respiratory enzymes.[2]

  • Muscle Fibers: Contractile proteins like actin and myosin are prime targets for acid dyes.[2]

  • Collagen and Extracellular Matrix Proteins: These fibrous proteins are strongly acidophilic.[2]

In contrast, basophilic structures, which are negatively charged (anionic) and attract basic (cationic) dyes, include the cell nucleus (due to nucleic acids) and ribosomes.[2][3] This differential staining allows for the clear visualization of cellular architecture.

Commonly Used Acid Dyes in Histology

A variety of acid dyes are routinely employed in histological laboratories. While this compound is primarily used in the textile industry, the following acid dyes are indispensable in research and diagnostics.[5]

Dye NameC.I. NumberTypical ColorKey Characteristics
Eosin Y45380Pink to RedThe most common counterstain to hematoxylin (B73222) in the H&E stain, providing excellent cytoplasmic detail.[1]
Acid Fuchsin42685RedA key component of various trichrome staining methods, such as those developed by Van Gieson and Masson.[1]
Light Green SF Yellowish42095GreenOften used in trichrome stains for visualizing collagen, offering strong contrast.[1]
Aniline Blue42780BlueEmployed in Mallory's trichrome stain for connective tissue.[1]

Experimental Protocol: General Staining Procedure with an Acid Dye Counterstain

The following protocol outlines a generalized procedure for staining paraffin-embedded tissue sections using a nuclear stain (hematoxylin) followed by an acid dye counterstain. This is a foundational technique in histology.

I. Reagents and Solutions
  • Xylene (or a xylene substitute)

  • Graded alcohols (100%, 95%, 70%)

  • Distilled water

  • Harris' Hematoxylin solution

  • 1% Acid Alcohol (1% HCl in 70% alcohol)

  • Acid Dye Staining Solution (e.g., 0.5% Eosin Y in 95% ethanol (B145695) with a few drops of glacial acetic acid)

  • Permanent mounting medium

II. Staining Procedure
  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Transfer through two changes of 100% alcohol for 3 minutes each.

    • Transfer through two changes of 95% alcohol for 3 minutes each.

    • Transfer to 70% alcohol for 3 minutes.

    • Rinse in running tap water.[1]

  • Nuclear Staining:

    • Stain in Harris' Hematoxylin for 5-15 minutes.

    • Wash in running tap water for 1-5 minutes.

    • Differentiate in 1% Acid Alcohol with a few quick dips until the cytoplasm is pale pink.

    • Wash in running tap water.[1]

  • Bluing:

    • Immerse in a weak alkaline solution (e.g., Scott's tap water substitute or running tap water) for 1-2 minutes until the nuclei turn blue.

    • Wash in running tap water for 5 minutes.

  • Acid Dye Counterstaining:

    • Immerse slides in the chosen acid dye solution for 1-5 minutes, depending on the dye and desired staining intensity.

    • Briefly wash in distilled water to remove excess stain.[1]

  • Dehydration, Clearing, and Mounting:

    • Dehydrate through graded alcohols: 95% alcohol (2 changes of 1 minute each), followed by 100% alcohol (2 changes of 2 minutes each).

    • Clear in two changes of xylene for 5 minutes each.

    • Apply a coverslip using a permanent mounting medium.[1]

Visualizing Staining Principles and Workflows

To further elucidate the concepts and procedures described, the following diagrams have been generated using the DOT language.

G cluster_tissue Tissue Components cluster_dyes Histological Dyes Cytoplasm Cytoplasm (Proteins) AcidDye Acid Dye (- charge) Cytoplasm->AcidDye attracts Nucleus Nucleus (Nucleic Acids) BasicDye Basic Dye (+ charge) Nucleus->BasicDye attracts

Caption: Principle of differential staining in histology.

G Deparaffinization Deparaffinization & Rehydration NuclearStain Nuclear Staining (Hematoxylin) Deparaffinization->NuclearStain Differentiation Differentiation (Acid Alcohol) NuclearStain->Differentiation Bluing Bluing Differentiation->Bluing Counterstain Counterstaining (Acid Dye) Bluing->Counterstain Dehydration Dehydration & Clearing Counterstain->Dehydration Mounting Mounting Dehydration->Mounting

Caption: General workflow for H&E staining.

Conclusion

Acid dyes are integral to histology, providing essential contrast that allows for the detailed microscopic examination of tissue morphology. While the historical application of specific industrial dyes like this compound in biological staining is not established, the principles governing the broader class of acid dyes are well-understood and ubiquitously applied. A thorough understanding of these principles and adherence to standardized protocols are critical for obtaining high-quality, reproducible staining results in research and clinical settings. This, in turn, is fundamental for accurate data interpretation in drug development and various fields of scientific inquiry.

References

Methodological & Application

Application Notes: C.I. Acid Red 106 for Staining of Paraffin-Embedded Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

C.I. Acid Red 106 is a synthetic anionic dye belonging to the acid dye category. In histological applications, acid dyes are utilized for their affinity to cationic (basic) components of tissue, primarily proteins located in the cytoplasm, muscle, and connective tissue.[1] This electrostatic interaction allows for the visualization of these structures, providing a contrast to nuclear stains. These application notes provide a detailed protocol for the use of this compound as a counterstain for paraffin-embedded tissue sections, intended for researchers, scientists, and drug development professionals. Given the limited specific literature on this compound in histology, this protocol is based on the general principles of acid dye staining and serves as a foundational method for optimization.[1]

Principle of Staining

The fundamental mechanism of staining with this compound, like other acid dyes, is the electrostatic attraction between the negatively charged sulfonate groups of the dye molecule and the positively charged amino groups of proteins within the tissue.[1] The intensity of the staining is dependent on the pH of the staining solution; an acidic environment enhances the positive charge of tissue proteins, thereby promoting stronger dye binding.[1] This makes this compound suitable as a cytoplasmic counterstain, often used in conjunction with a nuclear stain such as hematoxylin (B73222) to provide a comprehensive visualization of tissue architecture.

Materials and Reagents

  • This compound (CAS No. 6844-74-2)

  • Distilled or Deionized Water

  • Glacial Acetic Acid

  • Xylene or Xylene Substitutes

  • Ethanol (B145695) (100%, 95%, 70%)

  • Harris' Hematoxylin (or other suitable nuclear stain)

  • 1% Acid Alcohol (1% HCl in 70% Ethanol)

  • Scott's Tap Water Substitute or other bluing reagent

  • Permanent Mounting Medium

  • Paraffin-embedded tissue sections on slides

Experimental Protocols

Preparation of Staining Solution

1% Stock Solution of this compound:

  • Weigh 1 gram of this compound powder.

  • Dissolve in 100 mL of distilled water.

  • Stir until fully dissolved. Some gentle heating may be necessary.

  • Filter the solution before use.

Working Staining Solution (0.5% this compound in 1% Acetic Acid):

  • Take 50 mL of the 1% stock solution.

  • Add 0.5 mL of glacial acetic acid.

  • Add distilled water to a final volume of 100 mL.

  • Mix thoroughly. This solution should be stable for several weeks when stored at room temperature.

Staining Protocol for Paraffin-Embedded Tissues

This protocol outlines the steps for deparaffinization, rehydration, nuclear staining with hematoxylin, and counterstaining with this compound.

1. Deparaffinization and Rehydration:

  • Xylene: Immerse slides in 2 changes of xylene for 5 minutes each to remove the paraffin (B1166041) wax.[1][2]

  • Ethanol (100%): Transfer slides through 2 changes of 100% ethanol for 3 minutes each.[1]

  • Ethanol (95%): Immerse slides in 95% ethanol for 3 minutes.[1]

  • Ethanol (70%): Immerse slides in 70% ethanol for 3 minutes.[1]

  • Running Tap Water: Rinse slides thoroughly in running tap water.[1]

2. Nuclear Staining:

  • Harris' Hematoxylin: Stain in Harris' Hematoxylin for 5-10 minutes.

  • Running Tap Water: Wash in running tap water for 1-5 minutes.[1]

  • Differentiation: Dip slides in 1% Acid Alcohol for a few seconds to remove excess hematoxylin from the cytoplasm.[1]

  • Running Tap Water: Wash in running tap water.

  • Bluing: Immerse in Scott's Tap Water Substitute or other bluing reagent for 1-2 minutes until the nuclei turn blue.

  • Running Tap Water: Wash in running tap water for 5 minutes.[1]

3. Counterstaining with this compound:

  • This compound Working Solution: Immerse slides in the working solution for 1-5 minutes. The optimal time will depend on the tissue type and desired staining intensity.

  • Distilled Water: Briefly rinse slides in distilled water to remove excess stain.[1]

4. Dehydration, Clearing, and Mounting:

  • Ethanol (95%): Dehydrate in 2 changes of 95% ethanol for 1 minute each.[1]

  • Ethanol (100%): Dehydrate in 2 changes of 100% ethanol for 2 minutes each.[1]

  • Xylene: Clear in 2 changes of xylene for 5 minutes each.[1]

  • Mounting: Mount with a permanent mounting medium.

Data Presentation

Optimization of the staining protocol is crucial for achieving the desired results. The following table provides a template for documenting the optimization of staining time and concentration for this compound.

ParameterVariation 1Variation 2Variation 3Variation 4
Concentration of this compound 0.1%0.5%1.0%1.5%
Staining Time 1 minute3 minutes5 minutes10 minutes
pH of Staining Solution 2.02.53.03.5
Observed Cytoplasmic Staining Intensity
Observed Background Staining
Overall Contrast with Hematoxylin

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the this compound staining protocol for paraffin-embedded tissues.

G cluster_prep Tissue Preparation cluster_nuclear Nuclear Staining cluster_counterstain Counterstaining cluster_final Final Steps Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Graded Ethanol) Deparaffinization->Rehydration Wash_Water Wash (Running Water) Rehydration->Wash_Water Hematoxylin Hematoxylin Staining Wash_Water->Hematoxylin Differentiate Differentiation (Acid Alcohol) Hematoxylin->Differentiate Bluing Bluing Differentiate->Bluing Acid_Red This compound Staining Bluing->Acid_Red Rinse Brief Rinse (Distilled Water) Acid_Red->Rinse Dehydration Dehydration (Graded Ethanol) Rinse->Dehydration Clearing Clearing (Xylene) Dehydration->Clearing Mounting Mounting Clearing->Mounting

Caption: Workflow for this compound Staining.

Staining Mechanism

The diagram below illustrates the principle of electrostatic interaction between the anionic this compound dye and cationic tissue proteins.

G cluster_dye This compound cluster_tissue Tissue Proteins (e.g., Cytoplasm) Dye Anionic Dye (-) Stained_Tissue Stained Tissue (Electrostatic Binding) Dye->Stained_Tissue Attraction Protein Cationic Proteins (+) (Acidic pH) Protein->Stained_Tissue

Caption: Electrostatic interaction in acid dye staining.

Troubleshooting

IssuePossible CauseSuggested Solution
Weak or No Staining Staining time is too short.Increase the incubation time in the this compound solution.
pH of the staining solution is not optimal.Ensure the pH of the staining solution is acidic (around 2.5-3.0) by adding glacial acetic acid.
Incomplete deparaffinization.Ensure slides are fully deparaffinized by using fresh xylene and adequate immersion times.[3]
Overstaining Staining time is too long.Reduce the incubation time in the this compound solution.
Inadequate differentiation after hematoxylin.Ensure proper differentiation in acid alcohol to remove excess hematoxylin.
Uneven Staining Incomplete removal of paraffin.Use fresh reagents for deparaffinization and ensure complete coverage of the tissue section.
Reagents not properly mixed.Ensure all staining solutions are well-mixed before use.
Hazy or Milky Appearance Incomplete dehydration before clearing.Ensure the use of fresh, absolute ethanol for the final dehydration steps before moving to xylene.[3]

References

Application Notes and Protocols for Using C.I. Acid Red 106 as a Counterstain in Masson's Trichrome

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of C.I. Acid Red 106 as a red counterstain in the Masson's trichrome staining technique, a method crucial for differentiating cellular and extracellular components in tissue samples. This protocol is particularly valuable for visualizing collagen fibers in contrast to muscle and cytoplasm, which is essential in studies involving fibrosis and tissue remodeling.

Principle of the Method

Masson's trichrome is a selective staining method that uses three different stains to distinguish nuclei, cytoplasm, and collagen fibers.[1][2] The technique relies on the differential binding of anionic dyes to tissue components based on their porosity and charge. After nuclear staining with Weigert's iron hematoxylin (B73222), an acid dye mixture (in this case, featuring this compound) is applied to stain acidophilic tissue elements like cytoplasm, muscle, and collagen.[2][3] Subsequently, a polyacid (such as phosphotungstic or phosphomolybdic acid) is used as a decolorizing agent, which facilitates the diffusion of the red dye out of the more porous collagen fibers while it is retained in the denser cytoplasm and muscle.[2][3] Finally, a counterstain (typically Aniline Blue) is used to specifically color the collagen.[2]

This compound is a single azo class, water-soluble red dye.[4] Its properties as an acid dye make it a suitable candidate for replacing the traditionally used Biebrich Scarlet-Acid Fuchsin mixture to stain cytoplasm and muscle fibers red.

Expected Staining Results
  • Nuclei: Black

  • Cytoplasm, Muscle, and Keratin: Red

  • Collagen: Blue

Experimental Protocols

This protocol is adapted from standard Masson's trichrome procedures for formalin-fixed, paraffin-embedded tissue sections.

I. Required Reagents and Solutions
  • Bouin's Solution:

    • Saturated Picric Acid: 75 ml

    • Formaldehyde (37-40%): 25 ml

    • Glacial Acetic Acid: 5 ml

  • Weigert's Iron Hematoxylin Solution:

    • Stock Solution A: 1 g Hematoxylin in 100 ml 95% Ethanol (B145695)

    • Stock Solution B: 4 ml 29% Ferric Chloride in 95 ml distilled water with 1 ml concentrated Hydrochloric Acid

    • Working Solution: Mix equal parts of Stock A and Stock B immediately before use.[1]

  • This compound Staining Solution (1% aqueous):

    • This compound: 1 g

    • Distilled Water: 100 ml

    • Glacial Acetic Acid: 1 ml

  • Phosphomolybdic-Phosphotungstic Acid Solution:

    • 5% Phosphomolybdic Acid: 25 ml

    • 5% Phosphotungstic Acid: 25 ml

  • Aniline Blue Solution:

    • Aniline Blue: 2.5 g

    • Glacial Acetic Acid: 2 ml

    • Distilled Water: 100 ml

  • 1% Acetic Acid Solution:

    • Glacial Acetic Acid: 1 ml

    • Distilled Water: 99 ml

II. Staining Procedure
  • Deparaffinization and Rehydration:

    • Deparaffinize tissue sections in two changes of xylene for 3 minutes each.

    • Hydrate through descending grades of alcohol: 100% (2 changes, 1 minute each), 95% (1 minute), and 70% (1 minute).[5]

    • Rinse in distilled water.[5]

  • Mordanting:

    • For formalin-fixed tissues, mordant in pre-heated Bouin's solution at 56-60°C for 1 hour.[5][6] Tissues fixed in Bouin's do not require this step.

    • Allow slides to cool and wash in running tap water for 5-10 minutes until the yellow color is completely removed.[1][2]

  • Nuclear Staining:

    • Stain in working Weigert's iron hematoxylin solution for 10 minutes.[1][6]

    • Rinse in running tap water for 10 minutes.[1][7]

    • Wash in distilled water.[1]

  • Cytoplasmic and Muscle Staining:

    • Stain in the prepared this compound solution for 10-15 minutes.

    • Rinse briefly in distilled water.

  • Differentiation:

    • Differentiate in Phosphomolybdic-Phosphotungstic Acid Solution for 10-15 minutes, or until the collagen is decolorized.[1][2] Do not rinse after this step.

  • Collagen Staining:

    • Transfer slides directly to Aniline Blue solution and stain for 5-10 minutes.[7]

    • Rinse briefly in distilled water.

  • Final Differentiation and Dehydration:

    • Differentiate in 1% Acetic Acid solution for 2-5 minutes.[1][7]

    • Wash in distilled water.[1]

    • Dehydrate rapidly through 95% ethanol and two changes of absolute ethanol.[7]

    • Clear in two changes of xylene.

  • Mounting:

    • Mount with a resinous mounting medium.[7]

Data Presentation

For validation and comparison of this compound with standard counterstains, the following table structure is recommended for recording quantitative data, such as staining intensity measured by digital image analysis.

CounterstainTissue ComponentStaining Intensity (Arbitrary Units)Specificity Score (1-5)Notes
This compound Cytoplasm
Muscle
Collagen (Residual)
Biebrich Scarlet Cytoplasm
Muscle
Collagen (Residual)

Visualizations

Experimental Workflow Diagram

Masson_Trichrome_Workflow Deparaffinize Deparaffinization & Rehydration Mordant Mordanting (Bouin's Solution, 56-60°C, 1 hr) Deparaffinize->Mordant Wash1 Wash (Running Tap Water, 5-10 min) Mordant->Wash1 Nuclear_Stain Nuclear Staining (Weigert's Hematoxylin, 10 min) Wash1->Nuclear_Stain Wash2 Wash (Running Tap Water, 10 min) Nuclear_Stain->Wash2 Counterstain Cytoplasmic Staining (this compound, 10-15 min) Wash2->Counterstain Rinse1 Rinse (Distilled Water) Counterstain->Rinse1 Differentiate1 Differentiation (Phosphomolybdic-Phosphotungstic Acid, 10-15 min) Rinse1->Differentiate1 Collagen_Stain Collagen Staining (Aniline Blue, 5-10 min) Differentiate1->Collagen_Stain Rinse2 Rinse & Differentiate (1% Acetic Acid, 2-5 min) Collagen_Stain->Rinse2 Dehydrate Dehydration & Clearing Rinse2->Dehydrate Mount Mounting Dehydrate->Mount

References

C.I. Acid Red 106: Unraveling Its Role in Histological Staining

Author: BenchChem Technical Support Team. Date: December 2025

Acid dyes are anionic, water-soluble dyes primarily used for staining basic tissue components like cytoplasm, collagen, and muscle fibers.[1] In histological staining, these dyes are instrumental in providing contrast to nuclear stains, which are typically basic dyes that color acidic components such as the cell nucleus. The interaction between the anionic dye and the cationic tissue components at an acidic pH facilitates the staining process.[2]

The Role of Acid Red Dyes in Trichrome Staining

Trichrome staining methods are invaluable in histology for differentiating between various tissue types, most notably collagen and muscle.[3] These techniques employ two or more acid dyes of contrasting colors, along with a polyacid (like phosphotungstic or phosphomolybdic acid), to selectively stain different tissue elements.[4]

A typical multi-step trichrome stain involves the sequential application of a nuclear stain, a red "plasma stain," and a contrasting blue or green "fiber stain." The red dye, an acid dye, initially stains the cytoplasm, muscle, and collagen. Subsequently, the polyacid solution is used to decolorize the collagen, which is then counterstained with the blue or green dye. This process results in red-stained muscle and cytoplasm, and blue or green-stained collagen, providing excellent differentiation.[5][6]

Representative Trichrome Staining Protocol (Masson's Trichrome)

While a specific protocol for C.I. Acid Red 106 is unavailable, the following Masson's Trichrome protocol, which utilizes the well-established red acid dyes Biebrich scarlet and acid fuchsin, serves as a representative example of how acid red dyes are used in a multi-step staining procedure.

Reagents and Preparation
ReagentPreparation
Bouin's Solution Saturated Picric Acid: 75 ml, Formalin (40% formaldehyde): 25 ml, Glacial Acetic Acid: 5 ml
Weigert's Iron Hematoxylin (B73222) Solution A: Hematoxylin: 1 g, 95% Ethanol: 100 ml. Solution B: 29% Ferric Chloride (aqueous): 4 ml, Distilled Water: 95 ml, Hydrochloric Acid (concentrated): 1 ml. Working Solution: Mix equal parts of Solution A and Solution B immediately before use.
Biebrich Scarlet-Acid Fuchsin Biebrich Scarlet (1% aqueous): 90 ml, Acid Fuchsin (1% aqueous): 10 ml, Glacial Acetic Acid: 1 ml
Phosphomolybdic/Phosphotungstic Acid Phosphomolybdic Acid: 5 g, Phosphotungstic Acid: 5 g, Distilled Water: 200 ml
Aniline (B41778) Blue Solution Aniline Blue: 2.5 g, Glacial Acetic Acid: 2 ml, Distilled Water: 100 ml
1% Acetic Acid Solution Glacial Acetic Acid: 1 ml, Distilled Water: 99 ml
Staining Procedure
  • Deparaffinize and Rehydrate: Bring paraffin-embedded tissue sections to water through xylene and graded alcohol series.

  • Mordanting: If the tissue was not originally fixed in a mercury-based fixative, mordant in Bouin's solution for 1 hour at 56°C or overnight at room temperature to improve staining quality.

  • Washing: Rinse thoroughly in running tap water until the yellow color disappears.

  • Nuclear Staining: Stain with Weigert's iron hematoxylin working solution for 10 minutes.

  • Washing: Rinse in running warm tap water for 10 minutes, then wash in distilled water.

  • Cytoplasmic Staining: Stain with Biebrich scarlet-acid fuchsin solution for 10-15 minutes.

  • Washing: Rinse in distilled water.

  • Differentiation: Differentiate in the phosphomolybdic-phosphotungstic acid solution for 10-15 minutes, or until the collagen is not red.

  • Collagen Staining: Transfer sections directly to the aniline blue solution and stain for 5-10 minutes.

  • Washing and Differentiation: Rinse briefly in distilled water and differentiate in 1% acetic acid solution for 2-5 minutes.

  • Dehydration and Mounting: Dehydrate rapidly through graded alcohols, clear in xylene, and mount with a resinous mounting medium.

Expected Results
  • Nuclei: Black

  • Cytoplasm, Muscle, Erythrocytes: Red

  • Collagen: Blue

Experimental Workflow

The following diagram illustrates the general workflow for a multi-step trichrome staining procedure.

TrichromeStainingWorkflow cluster_prep Tissue Preparation cluster_staining Staining Steps cluster_final Final Steps Deparaffinize Deparaffinize & Rehydrate Mordant Mordant (e.g., Bouin's) Deparaffinize->Mordant Wash1 Wash Mordant->Wash1 NuclearStain Nuclear Stain (e.g., Weigert's Hematoxylin) Wash1->NuclearStain Wash2 Wash NuclearStain->Wash2 PlasmaStain Plasma Stain (Red Acid Dye) Wash2->PlasmaStain Wash3 Wash PlasmaStain->Wash3 Differentiate Differentiate (Polyacid) Wash3->Differentiate FiberStain Fiber Stain (Aniline Blue/Light Green) Differentiate->FiberStain Wash4 Wash & Differentiate FiberStain->Wash4 Dehydrate Dehydrate Wash4->Dehydrate Clear Clear Dehydrate->Clear Mount Mount Clear->Mount

General workflow for a multi-step trichrome staining procedure.

References

Application Notes and Protocols for Staining Collagen Fibers with C.I. Acid Red 106 in Connective Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Acid Red 106 is an anionic azo dye that can be utilized in histological applications for the visualization of protein-rich structures within tissue samples.[1] Its mechanism of action is predicated on the electrostatic attraction between the negatively charged sulfonic acid groups of the dye and the positively charged amino groups of proteins, particularly abundant in collagen, within the extracellular matrix.[2][3] This interaction is facilitated in an acidic environment, which enhances the positive charge of tissue proteins, leading to a vibrant red staining of collagen fibers.[2] The selective staining of collagen is crucial in various research and drug development contexts, including the study of fibrosis, wound healing, and the overall assessment of connective tissue architecture.

While specific literature detailing the use of this compound for collagen staining is limited, the principles of acid dye staining are well-established.[4] The protocols provided herein are adapted from standard histological procedures for similar acid dyes and offer a robust starting point for the effective staining of collagen fibers in connective tissue.[2][5]

Physicochemical Properties of this compound

For consistent and reproducible staining, it is essential to understand the basic properties of the dye.

PropertyValueReference
C.I. NameAcid Red 106[1]
C.I. Number18110[1]
Molecular FormulaC₂₃H₁₇N₃Na₂O₉S₃[1]
Molecular Weight621.57 g/mol [1]
SynonymsWeak Acid Red B, Acid Red BL, Light Brilliant Red B, Brilliant Red E-BL[1]
SolubilitySoluble in water (blueish-red), soluble in ethanol (B145695) (red)[1]

Staining Principle

The staining of collagen fibers with this compound is based on a direct staining method involving ionic bonding. In an acidic solution, the sulfonic acid groups (-SO₃⁻) of the dye are negatively charged, while the amino groups (-NH₃⁺) of the amino acids in collagen (such as lysine (B10760008) and arginine) are positively charged. This difference in charge facilitates the formation of electrostatic bonds between the dye molecules and the collagen fibers, resulting in the selective coloration of collagen.

cluster_collagen Collagen Fiber cluster_dye This compound Collagen Collagen (Positively Charged Amino Groups) AcidRed106 This compound (Negatively Charged Sulfonic Groups) AcidRed106->Collagen Electrostatic Attraction

Caption: Electrostatic interaction between this compound and collagen.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on tissue type, fixation method, and desired staining intensity.

Reagent Preparation

1. This compound Staining Solution (0.5% w/v)

  • This compound: 0.5 g

  • Distilled Water: 100 mL

  • Glacial Acetic Acid: 1 mL

Procedure: Dissolve the this compound powder in distilled water. Add the glacial acetic acid to acidify the solution. Mix thoroughly and filter before use. The acidic pH is crucial for the protonation of tissue proteins, which enhances their affinity for the anionic dye.[2]

2. Weigert's Iron Hematoxylin (B73222)

  • Prepare fresh by mixing equal parts of Weigert's Hematoxylin Solution A and Solution B.

3. Acid Alcohol (1% HCl in 70% Ethanol)

  • Concentrated Hydrochloric Acid: 1 mL

  • 70% Ethanol: 99 mL

Staining Procedure for Paraffin-Embedded Sections
  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Immerse in two changes of 100% ethanol for 3 minutes each.

    • Immerse in two changes of 95% ethanol for 3 minutes each.

    • Immerse in 70% ethanol for 3 minutes.

    • Rinse in distilled water.

  • Nuclear Staining (Optional):

    • Immerse in freshly prepared Weigert's iron hematoxylin for 10 minutes.

    • Wash in running tap water for 10 minutes.

    • Differentiate in acid alcohol with a few quick dips until the background is clear.

    • Wash in running tap water for 5 minutes.

    • "Blue" the sections in Scott's tap water substitute or alkaline water for 1-2 minutes.

    • Wash in running tap water for 5 minutes.

  • Collagen Staining:

    • Immerse slides in the 0.5% this compound staining solution for 5-10 minutes. The optimal time should be determined empirically.

    • Briefly rinse in distilled water to remove excess stain.

  • Dehydration and Mounting:

    • Dehydrate through graded alcohols: 95% ethanol (2 changes, 1 minute each), followed by 100% ethanol (2 changes, 1 minute each).

    • Clear in two changes of xylene for 3 minutes each.

    • Mount with a permanent mounting medium.

Expected Results
  • Collagen Fibers: Red

  • Nuclei (if counterstained): Blue/Black

  • Cytoplasm: Pale Pink to Colorless

Quantitative Analysis

The intensity of this compound staining can be quantified using digital image analysis software. By setting a color threshold for the red channel, the percentage of the tissue area occupied by collagen can be determined. This allows for a quantitative comparison of collagen content between different samples.

Illustrative Quantitative Data:

The following table provides an example of how quantitative data from this compound staining can be presented. These values are for illustrative purposes only.

Sample GroupTreatmentMean Collagen Area (%)Standard Deviationp-value (vs. Control)
ControlVehicle15.22.5-
Experimental ADrug X8.71.8<0.05
Experimental BDrug Y25.44.1<0.01

Experimental Workflow

The overall workflow for staining and analyzing collagen fibers in connective tissue using this compound is depicted below.

Tissue_Prep Tissue Preparation (Fixation, Embedding, Sectioning) Deparaffinization Deparaffinization & Rehydration Tissue_Prep->Deparaffinization Nuclear_Stain Nuclear Staining (Optional, e.g., Weigert's Hematoxylin) Deparaffinization->Nuclear_Stain Collagen_Stain Collagen Staining (this compound) Nuclear_Stain->Collagen_Stain Dehydration Dehydration & Clearing Collagen_Stain->Dehydration Mounting Mounting Dehydration->Mounting Imaging Microscopic Imaging Mounting->Imaging Analysis Quantitative Image Analysis Imaging->Analysis

Caption: Experimental workflow for collagen staining and analysis.

Troubleshooting

IssuePossible CauseSuggested Solution
Weak or No Staining Staining time too shortIncrease incubation time in this compound solution.
Staining solution pH too highEnsure the pH of the staining solution is acidic (around 2.5-3.5).
Inadequate deparaffinizationEnsure complete removal of paraffin (B1166041) with fresh xylene.
Overstaining Staining time too longReduce incubation time in this compound solution.
Dye concentration too highDilute the staining solution.
Non-specific Background Staining Inadequate rinsingRinse thoroughly with distilled water after staining.
Staining solution not filteredFilter the staining solution before use to remove precipitates.
Uneven Staining Sections dried out during stainingKeep slides moist throughout the procedure.
Incomplete reagent coverageEnsure the entire tissue section is covered with each reagent.

Conclusion

This compound offers a viable and effective method for the visualization and potential quantification of collagen fibers in connective tissue. By following the adapted protocols and understanding the underlying principles of acid dye staining, researchers can achieve consistent and high-quality results. This will aid in the accurate assessment of tissue morphology and the evaluation of pathological changes in various research and preclinical settings. Further optimization of the protocol for specific tissue types and applications is encouraged to achieve the best possible outcomes.

References

Application Notes: C.I. Acid Red 106 for Total Protein Staining on PVDF Membranes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

C.I. Acid Red 106 is a monoazo acid dye.[1][2] While primarily utilized in the textile and paper industries, its chemical properties as an anionic dye suggest its utility for the reversible staining of proteins on polyvinylidene fluoride (B91410) (PVDF) membranes.[1][3] Similar to the widely used Ponceau S, Acid Red 106 is expected to bind to proteins, allowing for the visualization of total protein profiles on a western blot membrane. This staining procedure is crucial for verifying protein transfer efficiency from the gel to the membrane and for ensuring equal sample loading across lanes before proceeding with immunodetection.

The protocols provided herein are based on the general principles of acid dye staining on PVDF membranes and are intended as a starting point for optimization in your specific experimental context.

Principle of the Method

This compound is an anionic dye that carries a negative charge. In an acidic environment, the amino groups of proteins become protonated, resulting in a net positive charge. The staining mechanism is based on the electrostatic interaction between the negatively charged sulfonate groups of the Acid Red 106 dye and the positively charged amino acid residues (like lysine (B10760008) and arginine) of the proteins immobilized on the PVDF membrane.[4][5] Additionally, non-covalent, hydrophobic interactions may contribute to the binding.[4] This interaction results in the formation of visible red bands corresponding to the protein locations. The staining is reversible, and the dye can be removed by washing the membrane with a neutral or slightly basic solution, leaving the proteins available for subsequent immunodetection.

Data Presentation

The following table summarizes the expected performance characteristics of this compound for total protein staining on PVDF membranes. Note: This data is hypothetical and for illustrative purposes, as empirical data for this specific application is not widely available. Researchers should perform their own validation experiments.

ParameterThis compound (Hypothetical)Ponceau S (Typical)Coomassie Brilliant Blue R-250 (Typical)
Limit of Detection (LOD) ~100-250 ng~200 ng[6]~50 ng[6][7]
Linear Dynamic Range 100 ng - 20 µg200 ng - 30 µg50 ng - 50 µg
Staining Time 2 - 5 minutes1 - 10 minutes[6][8]5 - 15 minutes[7]
Destaining Time 1 - 3 minutes1 - 5 minutes[6][8]5 - 10 minutes[7]
Reversibility Fully ReversibleFully Reversible[4]Not readily reversible on PVDF[6]
Compatibility with Immunodetection Yes (after destaining)Yes (after destaining)[9]No[6]
Membrane Compatibility PVDF, NitrocellulosePVDF, Nitrocellulose[4][6]PVDF[6][7]

Experimental Protocols

Materials and Reagents
  • PVDF membrane with transferred proteins

  • This compound (CAS No. 6844-74-2)[2]

  • Glacial Acetic Acid

  • Deionized (DI) water

  • Methanol (for PVDF membrane activation, if not already done)

  • Shallow trays for staining and washing

  • Orbital shaker

  • Imaging system (e.g., gel documentation system or scanner)

Solution Preparation
  • Staining Solution (0.1% w/v Acid Red 106 in 5% v/v Acetic Acid):

    • Dissolve 100 mg of this compound powder in 95 mL of DI water.

    • Add 5 mL of glacial acetic acid.

    • Mix thoroughly until the dye is completely dissolved.

    • Store at room temperature, protected from light. This solution can typically be reused several times.

  • Destaining Solution (DI Water):

    • High-purity deionized water.

  • Alternative Destaining Solution (0.1 M NaOH - for complete removal):

    • Prepare a 0.1 M solution of sodium hydroxide (B78521) in DI water. Use with caution as it may affect some proteins. A gentler alternative is Tris-Buffered Saline with Tween 20 (TBST).

Staining Procedure
  • Post-Transfer Wash: After completing the protein transfer from the gel to the PVDF membrane, briefly rinse the membrane in DI water for 2-5 minutes to remove any residual transfer buffer components.

  • Staining: Place the PVDF membrane in a clean tray and add a sufficient volume of the Acid Red 106 Staining Solution to fully immerse the membrane. Incubate for 2-5 minutes at room temperature on an orbital shaker with gentle agitation.

  • Initial Destain: Pour off the staining solution (it can be saved for reuse). Add DI water to the tray and wash the membrane for 1-2 minutes with gentle agitation. Protein bands should become visible as the background staining is removed.

  • Final Destain: Repeat the wash with fresh DI water until the protein bands are clearly visible against a faint background. Avoid over-destaining, as this can reduce the signal intensity.[8]

  • Imaging: The wet membrane can be imaged immediately. Place the membrane on a clean, non-absorbent surface and use a gel documentation system or a standard flatbed scanner to capture an image. This image serves as a record of total protein loading.

  • Complete Dye Removal for Immunodetection: To proceed with western blotting, the stain must be completely removed. Wash the membrane with several changes of DI water or TBST until no visible red color remains. A brief wash with a mild alkaline solution (e.g., 0.1 M NaOH or TBST) can also be used to ensure complete removal of the dye.[8] Following destaining, proceed immediately to the blocking step of your western blotting protocol.

Visualizations

Experimental Workflow Diagram

experimental_workflow start Start: PVDF Membrane Post-Transfer wash1 Rinse with DI Water (2-5 min) start->wash1 stain Incubate in Acid Red 106 Staining Solution (2-5 min) wash1->stain destain Wash with DI Water (1-3 min, multiple changes) stain->destain image Image Membrane (Record Total Protein) destain->image remove_stain Complete Stain Removal (Wash with DI Water/TBST) image->remove_stain For subsequent immunodetection block Proceed to Blocking Step for Immunodetection remove_stain->block end End: Western Blotting block->end

References

Application Notes and Protocols for C.I. Acid Red 106 in SDS-PAGE Gel Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Visualizing proteins separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a cornerstone technique in molecular biology and proteomics. While Coomassie Brilliant Blue is a widely used staining agent, exploring alternative dyes can offer advantages in specific applications. This document provides a detailed, generalized protocol for the use of C.I. Acid Red 106, an anionic azo dye, for staining proteins in SDS-PAGE gels.

Disclaimer: There is currently no established and validated protocol for the use of this compound for staining proteins in SDS-PAGE gels in peer-reviewed literature. The following protocol is a suggested starting point, developed based on the general principles of anionic dye-protein interactions and established protocols for similar dyes like Coomassie Brilliant Blue. Optimization of staining and destaining times, as well as solution concentrations, will be necessary for optimal results.

Principle of Staining

Anionic dyes, such as this compound, possess negatively charged functional groups. In an acidic environment, proteins are positively charged due to the protonation of amine and guanidinyl groups of basic amino acid residues (lysine, arginine, and histidine). The staining mechanism relies on the electrostatic interactions between the negatively charged dye molecules and the positively charged protein regions. Additionally, hydrophobic interactions contribute to the binding, enhancing the stability of the dye-protein complex. The staining procedure typically involves three key steps: fixation, staining, and destaining. Fixation prevents the diffusion of proteins from the gel matrix. Staining involves the binding of the dye to the proteins. Destaining removes the background dye from the gel, allowing for the clear visualization of the protein bands.

Physicochemical Properties of this compound

A clear understanding of the dye's properties is essential for protocol development.

PropertyValue
C.I. Name Acid Red 106
CAS Number 6844-74-2
Molecular Formula C₂₃H₁₇N₃Na₂O₉S₃[1]
Molecular Weight 621.57 g/mol [1]
Appearance Red powder
Solubility Soluble in water and ethanol, slightly soluble in acetone.[1][2]

Suggested Experimental Protocol

This protocol is a starting point and should be optimized for your specific application and gel thickness.

I. Required Reagents and Solutions
  • This compound (CAS: 6844-74-2)

  • Fixing Solution: 50% (v/v) Methanol, 10% (v/v) Acetic Acid in deionized water.

  • Staining Solution (0.1% w/v): 0.1 g this compound in 100 mL of a solution containing 40% (v/v) Methanol and 10% (v/v) Acetic Acid. Note: The dye concentration may need optimization.

  • Destaining Solution: 20% (v/v) Methanol, 10% (v/v) Acetic Acid in deionized water.

  • Gel Storage Solution: 5% (v/v) Acetic Acid in deionized water.

II. Staining Procedure
  • Gel Removal: After electrophoresis, carefully remove the polyacrylamide gel from the glass plates.

  • Initial Wash (Optional but Recommended): Rinse the gel with deionized water for 5 minutes to remove residual SDS, which can interfere with staining.

  • Fixation: Immerse the gel in an appropriate volume of Fixing Solution to completely cover the gel. Gently agitate on a shaker for 30-60 minutes. This step fixes the proteins within the gel matrix.

  • Staining: Discard the Fixing Solution and add the Staining Solution. Ensure the gel is fully submerged. Gently agitate on a shaker for 1-2 hours. The optimal staining time will need to be determined empirically.

  • Destaining: Discard the Staining Solution. Briefly rinse the gel with deionized water. Add the Destaining Solution and gently agitate. Monitor the destaining process closely. Protein bands should become visible as the background color fades. Change the Destaining Solution every 30-60 minutes for efficient background removal. This may take several hours.

  • Final Wash and Storage: Once the desired band-to-background ratio is achieved, discard the Destaining Solution and wash the gel with deionized water. The gel can be stored in the Gel Storage Solution.

Data Presentation: Benchmarking Against Common Stains

As no quantitative data for this compound in protein staining is available, the following table provides typical performance characteristics of widely used staining methods. This can serve as a benchmark when evaluating the performance of Acid Red 106.

Staining MethodLimit of Detection (LOD)Linear Dynamic RangeMass Spec CompatibleNotes
Coomassie Blue R-250 ~100 ng~1 order of magnitudeYesRequires destaining.
Colloidal Coomassie G-250 ~10-50 ng~1-2 orders of magnitudeYesReduced destaining, higher sensitivity.
Silver Staining ~1 ngNarrowProtocol dependentVery sensitive, but can have a non-linear response.
Fluorescent Stains (e.g., SYPRO Ruby) ~1-10 ng~3 orders of magnitudeYesRequires a fluorescence imager.

Experimental Workflow Diagram

The following diagram illustrates the suggested experimental workflow for staining SDS-PAGE gels with an anionic dye like this compound.

experimental_workflow cluster_prep Gel Preparation cluster_staining Staining Protocol cluster_analysis Analysis SDS_PAGE SDS-PAGE Separation Fixation Fixation (Methanol/Acetic Acid) SDS_PAGE->Fixation Staining Staining (this compound) Fixation->Staining Destaining Destaining (Methanol/Acetic Acid) Staining->Destaining Imaging Gel Imaging Destaining->Imaging Analysis Data Analysis Imaging->Analysis

Caption: SDS-PAGE Staining Workflow.

Conclusion

This compound presents a potential alternative for staining proteins in polyacrylamide gels. The provided protocol, based on the general principles of anionic dyes, offers a solid starting point for researchers interested in exploring its utility. Rigorous optimization and validation are crucial to establish its performance characteristics, including sensitivity and linearity, in comparison to standard staining methods. Careful documentation of any modifications and results will be valuable for the scientific community.

References

Application Notes and Protocols for C.I. Acid Red 106 in Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Acid Red 106, widely known in the scientific community as Sulforhodamine B (SRB), is a water-soluble, red fluorescent aminoxanthene dye. Its robust fluorescence and high water solubility make it a versatile tool in various biological applications. Primarily, it is utilized as a protein stain for the colorimetric determination of cell density in cytotoxicity assays. Additionally, its membrane-impermeable nature allows for its use as a polar tracer in studies of cell morphology and neuronal connectivity. This document provides detailed application notes and protocols for the use of this compound in both quantitative cell-based assays and fluorescence imaging.

Spectroscopic Properties

This compound exhibits strong fluorescence in the red region of the visible spectrum. Its absorption and emission maxima are well-suited for standard fluorescence microscopy and plate reader-based applications. The fluorescence of SRB is not dependent on pH in the range of 3 to 10.

Quantitative Data

The key spectroscopic and physical properties of this compound (Sulforhodamine B) are summarized in the table below for easy reference.

PropertyValueReference(s)
Excitation Maximum (λex) 559 - 565 nm[1][2]
Emission Maximum (λem) 577 - 586 nm[1][2]
Molar Extinction Coefficient (ε) ~99,000 cm⁻¹M⁻¹ (in ethanol)
Fluorescence Quantum Yield (Φ) ~0.7 (in ethanol)
Molecular Weight 558.66 g/mol [2]
Solubility High in water[1][2]
Cell Permeability Membrane impermeant[1]

Applications in Imaging and Cellular Analysis

This compound has two primary applications in the context of cellular imaging and analysis:

  • Sulforhodamine B (SRB) Cytotoxicity and Cell Proliferation Assay: A widely used, simple, and reproducible colorimetric assay for determining cell number and viability. It is based on the ability of SRB to bind stoichiometrically to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass, and therefore, to the cell number.[3][4]

  • Fluorescence Imaging as a Polar Tracer: Due to its high water solubility and inability to cross cell membranes, SRB is an excellent extracellular and fluid-phase tracer.[1][2] It can be used to outline cell morphology, study cell-cell communication, and trace neuronal pathways.[1][5]

Experimental Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is adapted from established methods for determining cell viability in a 96-well plate format.[3][4][6][7][8]

Materials:

  • This compound (Sulforhodamine B)

  • Trichloroacetic acid (TCA), 50% (w/v) in water

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Wash solution (1% v/v acetic acid)

  • Solubilization buffer (10 mM Tris base, pH 10.5)

  • 96-well cell culture plates

  • Microplate reader (absorbance at 510-570 nm)

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-20,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Add 100 µL of the test compound at various concentrations to the wells. Include appropriate vehicle and positive controls. Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • Cell Fixation: Gently add 25 µL of cold 50% TCA to each well (final concentration of 10%) and incubate at 4°C for 1 hour.

  • Washing: Carefully wash the plates five times with deionized water and allow them to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.

  • Air Dry: Allow the plates to air dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the optical density (OD) at 510-570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings and plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Experimental Workflow for SRB Cytotoxicity Assay

SRB_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Fixation & Staining cluster_readout Measurement & Analysis cell_seeding 1. Seed cells in 96-well plate incubation1 2. Incubate for 24h (Attachment) cell_seeding->incubation1 compound_treatment 3. Add test compounds incubation1->compound_treatment incubation2 4. Incubate for 48-72h compound_treatment->incubation2 fixation 5. Fix cells with TCA incubation2->fixation washing1 6. Wash with water & air dry fixation->washing1 staining 7. Stain with SRB solution washing1->staining washing2 8. Wash with 1% acetic acid & air dry staining->washing2 solubilization 9. Solubilize bound dye with Tris buffer washing2->solubilization read_absorbance 10. Measure absorbance (510-570 nm) solubilization->read_absorbance data_analysis 11. Analyze data (calculate IC50) read_absorbance->data_analysis SRB_Polar_Tracer cluster_uses Imaging Applications srb This compound (SRB) properties Properties: - High water solubility - Membrane impermeant application Application as Polar Tracer properties->application enables morphology Outline Cell Morphology application->morphology cell_comm Study Cell-Cell Communication application->cell_comm neuro_tracing Neuronal Pathway Tracing application->neuro_tracing

References

Application Notes and Protocols: Evaluating C.I. Acid Red 106 as a Potential Vital Stain for Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: C.I. Acid Red 106 is an azo dye traditionally used in the textile industry.[1][2] Its application as a vital stain for live-cell imaging is not established in scientific literature. These application notes provide a theoretical framework and a series of generalized protocols for the evaluation of this compound or other novel compounds as potential membrane-impermeant vital stains. The data presented herein is illustrative and for guidance purposes only.

Introduction

Vital staining is a critical technique in live-cell imaging, enabling the visualization of cellular processes in real-time without compromising cell health.[3] An effective vital stain must exhibit strong fluorescence, high photostability, and minimal cytotoxicity. Furthermore, for studying plasma membrane dynamics, a vital stain should ideally be membrane-impermeable. This compound, a sulfonated azo dye, possesses chemical features, such as its sulfonic acid groups, that suggest it may be membrane-impermeable, a key characteristic for a cell-surface-specific live-cell stain.[1][4] This document outlines a comprehensive workflow to characterize and validate the potential of this compound as a vital stain for live-cell imaging.

Hypothetical Dye Characteristics

For the purpose of these protocols, we will assume the following hypothetical characteristics for a purified, cell-culture grade this compound.

ParameterHypothetical Value
Molecular Weight 621.57 g/mol [2]
Purity >95% (Bio-grade)
Solubility Soluble in water and DMSO
Hypothetical Excitation Max 540 nm
Hypothetical Emission Max 610 nm

Experimental Protocols

Preparation of Stock Solutions

A concentrated stock solution is essential for accurate and repeatable dilutions.

  • Reagents and Materials:

    • This compound powder (high purity)

    • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

    • Phosphate-buffered saline (PBS), sterile, pH 7.4

    • Sterile microcentrifuge tubes

  • Protocol:

    • Prepare a 10 mM stock solution of this compound by dissolving 6.22 mg in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot into smaller volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.

    • Store at -20°C, protected from light.

    • For experiments, dilute the stock solution in a suitable buffer (e.g., PBS or cell culture medium) to the desired working concentration.

Cytotoxicity Assessment

It is crucial to determine the concentration range at which this compound does not adversely affect cell viability.

  • Reagents and Materials:

    • Cells of interest (e.g., HeLa, HEK293)

    • Complete cell culture medium

    • 96-well clear-bottom black plates

    • This compound stock solution (10 mM)

    • Cell viability assay kit (e.g., MTT, PrestoBlue™, or a live/dead imaging-based assay)

    • Positive control for cell death (e.g., 0.1% Triton X-100 or 70% ethanol)

  • Protocol (MTT Assay Example):

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

    • Prepare serial dilutions of this compound in complete culture medium (e.g., from 0.1 µM to 100 µM).

    • Remove the medium from the cells and replace it with the medium containing the different concentrations of the dye. Include wells with medium only (no cells), cells in medium (negative control), and cells treated with a cytotoxic agent (positive control).

    • Incubate for a period relevant to the planned imaging experiments (e.g., 4, 12, or 24 hours).

    • Add MTT reagent to each well and incubate for 3-4 hours at 37°C.

    • Add solubilization solution and incubate overnight.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control cells.

Live-Cell Staining and Imaging

This protocol outlines the procedure for staining live cells and acquiring fluorescent images.

  • Reagents and Materials:

    • Cells cultured on glass-bottom dishes or chamber slides

    • Complete cell culture medium

    • This compound working solution (at a non-toxic concentration determined from the cytotoxicity assay)

    • Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

    • Fluorescence microscope with appropriate filter sets and an environmental chamber (37°C, 5% CO₂)

  • Protocol:

    • Culture cells to 60-80% confluency on a glass-bottom dish.

    • Prepare the this compound working solution in pre-warmed live-cell imaging medium.

    • Wash the cells twice with pre-warmed PBS.

    • Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

    • Wash the cells three times with pre-warmed live-cell imaging medium to remove unbound dye.

    • Add fresh live-cell imaging medium to the dish.

    • Place the dish on the microscope stage within the environmental chamber.

    • Acquire images using the appropriate filter set (e.g., TRITC or Texas Red channel). Use the lowest possible laser power and exposure time to minimize phototoxicity.

Illustrative Quantitative Data

The following tables present hypothetical data that would be generated during the evaluation of a novel vital stain.

Table 1: Cytotoxicity of this compound on HeLa Cells after 24-hour Incubation

Concentration (µM)Average Cell Viability (%)Standard Deviation
0 (Control)1004.5
198.25.1
597.54.8
1095.15.5
2588.46.2
5070.37.1
10045.68.9

Table 2: Optimization of Staining Conditions for Live-Cell Imaging

Concentration (µM)Incubation Time (min)Signal IntensityBackgroundCell Morphology
115LowLowNormal
130Low-MediumLowNormal
5 15 Good Low Normal
530HighMediumNormal
1015HighMedium-HighSigns of stress
1030Very HighHighAbnormal

Based on this hypothetical data, a working concentration of 5 µM with a 15-minute incubation would be recommended.

Visualizations: Workflows and Principles

The following diagrams illustrate the key processes for evaluating and using a novel vital stain.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: Live-Cell Imaging Application A Prepare High-Purity This compound Stock B Determine Spectral Properties (Excitation/Emission) A->B C Perform Cytotoxicity Assay (e.g., MTT) B->C D Determine Optimal Staining Concentration & Time C->D E Assess Photostability D->E F Culture Cells on Imaging-Compatible Plates E->F G Stain Live Cells with Optimized Protocol F->G H Acquire Time-Lapse Images G->H I Analyze Cellular Dynamics H->I

Caption: Workflow for the evaluation of a novel vital stain.

G cluster_cell Live Cell cluster_medium Extracellular Medium Cytoplasm Cytoplasm Nucleus Nucleus Dye1 Dye2 Dye3 Dye3->Cytoplasm Sulfonated Dye is Membrane-Impermeable Dye4 Dye5 Dye6 StainLabel This compound (Vital Stain) label_membrane Plasma Membrane Stained

Caption: Principle of a membrane-impermeable vital stain.

References

Application Notes and Protocols for Quantitative Analysis of C.I. Acid Red 106 Staining Intensity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Acid Red 106 is a water-soluble anionic dye.[1] While primarily utilized in the textile industry, its chemical properties as an acid dye present potential applications in biological research for the quantification of total protein content, analogous to the well-established Sulforhodamine B (SRB) assay.[1][2][3] Acid dyes, under acidic conditions, bind to the basic amino acid residues of proteins.[4][5][6] This stoichiometric binding allows for a colorimetric estimation of cellular biomass, which can be correlated with cell number.

Principle of the Assay

The assay is based on the ability of the acid dye, this compound, to bind to protein components of cells that have been fixed to a multi-well plate. The amount of dye bound is directly proportional to the total protein mass, and therefore to the number of cells in the well. After staining, the unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance of the solubilized dye solution is then measured using a microplate reader, providing a quantitative measure of cell density.

Experimental Protocols

Materials and Reagents
  • This compound (CAS No. 6844-74-2)

  • Adherent cell line of interest

  • Complete cell culture medium

  • Trypsin-EDTA solution

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trichloroacetic acid (TCA), 10% (w/v) in deionized water

  • Acetic acid, 1% (v/v) in deionized water

  • Tris base solution (10 mM, pH 10.5)

  • Test compound (e.g., a cytotoxic drug)

  • Vehicle control (e.g., DMSO)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at or near 510-565 nm)

  • Humidified incubator (37°C, 5% CO2)

Protocol for In Vitro Cytotoxicity Assay

1. Cell Plating:

  • Harvest cells from an exponential phase culture using trypsinization.
  • Resuspend the cells in complete medium and perform a cell count (e.g., using a hemocytometer).
  • Dilute the cell suspension to the desired seeding density (typically 5,000-20,000 cells/well).
  • Seed 100 µL of the cell suspension into each well of a 96-well plate.
  • Include wells with medium only to serve as a background control.
  • Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the test compound in complete cell culture medium.
  • After 24 hours of cell attachment, carefully remove the medium from the wells.
  • Add 100 µL of the serially diluted compound to the respective wells.
  • Include vehicle control wells (medium with the same concentration of the solvent used for the test compound, e.g., DMSO).
  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

3. Cell Fixation:

  • Following the incubation period, gently add 50 µL of cold 10% (w/v) TCA to each well without removing the culture medium.
  • Incubate the plate at 4°C for 1 hour to fix the cells.

4. Washing:

  • Carefully remove the supernatant.
  • Wash the wells five times with 200 µL of 1% (v/v) acetic acid to remove excess TCA and unbound dye.
  • Allow the plates to air dry completely at room temperature.

5. Staining:

  • Add 100 µL of a 0.057% (w/v) this compound solution in 1% acetic acid to each well.
  • Incubate at room temperature for 30 minutes.

6. Removal of Unbound Dye:

  • Quickly wash the wells four times with 200 µL of 1% (v/v) acetic acid to remove the unbound dye.
  • Allow the plates to air dry completely.

7. Solubilization of Bound Dye:

  • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
  • Place the plate on a shaker for 10 minutes to ensure complete solubilization of the protein-bound dye.

8. Absorbance Measurement:

  • Measure the optical density (OD) at a wavelength between 510 nm and 565 nm using a microplate reader. The optimal wavelength should be determined empirically.

Data Analysis
  • Subtract the average OD of the background control wells (medium only) from all other OD readings.

  • Calculate the percentage of cell viability for each treatment condition using the following formula:

    % Cell Viability = (Mean OD of Test Wells / Mean OD of Vehicle Control Wells) x 100

  • Plot the percentage of cell viability against the logarithm of the test compound concentration to generate a dose-response curve.

  • Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve.

Quantitative Data Presentation

The following tables are templates for presenting the quantitative data obtained from the this compound staining assay.

Table 1: Raw Absorbance Data (OD at 565 nm) for a Cytotoxicity Assay

Compound Conc. (µM)Replicate 1Replicate 2Replicate 3Mean ODStd. Dev.
Vehicle Control1.2541.2881.2711.2710.017
0.11.2311.2551.2481.2450.012
11.0521.0781.0651.0650.013
100.6450.6610.6530.6530.008
1000.1230.1310.1270.1270.004
Medium Only0.0510.0530.0520.0520.001

Table 2: Calculated Percentage of Cell Viability

Compound Conc. (µM)Mean Corrected OD% Cell Viability
Vehicle Control1.219100.0%
0.11.19397.9%
11.01383.1%
100.60149.3%
1000.0756.2%

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_staining Staining & Quantification cluster_analysis Data Analysis cell_seeding 1. Cell Seeding (96-well plate) cell_attachment 2. Cell Attachment (24h incubation) cell_seeding->cell_attachment compound_addition 3. Compound Addition (Serial Dilutions) cell_attachment->compound_addition incubation 4. Incubation (e.g., 48-72h) compound_addition->incubation fixation 5. Fixation (10% TCA) incubation->fixation washing1 6. Washing (1% Acetic Acid) fixation->washing1 staining 7. Staining (this compound) washing1->staining washing2 8. Washing (1% Acetic Acid) staining->washing2 solubilization 9. Solubilization (10mM Tris Base) washing2->solubilization readout 10. Absorbance Reading (Microplate Reader) solubilization->readout data_processing 11. Data Processing (% Viability) readout->data_processing dose_response 12. Dose-Response Curve & IC50 Calculation data_processing->dose_response

Experimental workflow for the this compound cytotoxicity assay.

Disclaimer

This protocol is adapted from the well-established Sulforhodamine B (SRB) assay. As this compound is not commonly used for biological staining, optimization of staining concentration, incubation times, and reading wavelength may be necessary for specific cell lines and experimental conditions.

References

C.I. Acid Red 106 for staining muscle and cytoplasm in tissue sections

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: C.I. Acid Red 106 for Histological Staining

Introduction

This compound is a synthetic anionic dye belonging to the acid dye category.[1][2][3] In industrial applications, it is utilized for dyeing materials such as wool, silk, and paper.[1][2] Within the realm of biological staining, acid dyes are valued for their ability to bind to cationic (basic) components in tissue sections.[4] The primary targets for acid dyes are proteins, which are abundant in the cytoplasm, muscle fibers, collagen, and red blood cells.[4][5] The staining mechanism is based on the electrostatic attraction between the negatively charged dye molecules and the positively charged amino groups of proteins.[4]

This document provides a proposed methodology for utilizing this compound as a counterstain for muscle and cytoplasm in formalin-fixed, paraffin-embedded (FFPE) tissue sections, following nuclear staining with hematoxylin (B73222). The resulting stain is anticipated to produce blue to purple nuclei with red to pink cytoplasm and muscle fibers, providing clear morphological differentiation.

Principle of Staining

The staining process is a two-step procedure. First, a nuclear stain, such as Weigert's or Harris' hematoxylin, is applied. Hematoxylin, in conjunction with a metallic mordant, binds to the negatively charged phosphate (B84403) groups of nucleic acids in the cell nucleus, staining them a deep blue or purple.[6] Subsequently, this compound is used as a counterstain. At an acidic pH, tissue proteins become positively charged, facilitating the binding of the anionic Acid Red 106 dye. This results in the staining of cytoplasm and muscle fibers in varying shades of red.

Quantitative Data Summary

The following table outlines the key chemical properties of this compound and the proposed parameters for its use in a histological staining protocol. It is important to note that the staining parameters are suggested starting points and may require optimization based on tissue type and desired staining intensity.

ParameterValueReference
Chemical Name This compound[1][2]
C.I. Number 18110[1]
CAS Number 6844-74-2[1][2][3]
Molecular Formula C23H17N3Na2O9S3[1][7]
Molecular Weight 621.57 g/mol [1][7]
Color Red[1]
Solubility Soluble in water (blue light red), soluble in ethanol (B145695) (red)[1]
Proposed Staining Solution 0.5% - 1.0% (w/v) in aqueous solution with 0.5% acetic acidN/A
Proposed Staining Time 3 - 5 minutesN/A
Proposed Differentiation 0.2% Acetic Acid waterN/A

Experimental Protocols

This section details a proposed protocol for using this compound as a counterstain for muscle and cytoplasm in FFPE tissue sections.

Reagents and Solutions

  • Weigert's Iron Hematoxylin:

    • Solution A: 1 g Hematoxylin in 100 ml 95% Ethanol

    • Solution B: 4 ml 29% Ferric Chloride in 95 ml distilled water, plus 1 ml concentrated HCl

    • Working Solution: Mix equal parts of Solution A and B immediately before use.

  • This compound Staining Solution (0.5%):

    • This compound: 0.5 g

    • Distilled Water: 100 ml

    • Glacial Acetic Acid: 0.5 ml

  • Acid Alcohol (1%):

    • 70% Ethanol: 100 ml

    • Concentrated HCl: 1 ml

  • Scott's Tap Water Substitute (for bluing)

  • Graded Alcohols (70%, 95%, 100%)

  • Xylene or Xylene Substitute

  • Resinous Mounting Medium

Staining Procedure

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Transfer through two changes of 100% ethanol for 3 minutes each.

    • Transfer through two changes of 95% ethanol for 3 minutes each.

    • Rinse in 70% ethanol for 3 minutes.

    • Rinse in running tap water.

  • Nuclear Staining:

    • Stain in Weigert's iron hematoxylin working solution for 10 minutes.

    • Wash in running tap water for 5-10 minutes.

    • Differentiate in 1% acid alcohol with quick dips (1-3 seconds).

    • Wash in running tap water.

    • Blue in Scott's tap water substitute for 1-2 minutes.

    • Wash in running tap water for 5 minutes.

  • Cytoplasmic and Muscle Staining:

    • Immerse slides in the 0.5% this compound staining solution for 3-5 minutes.

    • Briefly rinse in distilled water to remove excess stain.

  • Dehydration, Clearing, and Mounting:

    • Dehydrate through two changes of 95% ethanol for 1 minute each.

    • Transfer to two changes of 100% ethanol for 2 minutes each.

    • Clear in two changes of xylene for 5 minutes each.

    • Mount with a permanent mounting medium.

Expected Results

  • Nuclei: Blue/Black

  • Cytoplasm and Muscle: Red to Pink

  • Collagen: Potentially a lighter pink or red

  • Erythrocytes: Red

Visualizations

Staining_Workflow cluster_prep Preparation cluster_staining Staining cluster_final Final Steps Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Graded Alcohols) Deparaffinization->Rehydration Hematoxylin Nuclear Staining (Hematoxylin) Rehydration->Hematoxylin Rinse1 Rinse Hematoxylin->Rinse1 Bluing Bluing Rinse1->Bluing Rinse2 Rinse Bluing->Rinse2 AcidRed Cytoplasm Staining (this compound) Rinse2->AcidRed Dehydration Dehydration (Graded Alcohols) AcidRed->Dehydration Clearing Clearing (Xylene) Dehydration->Clearing Mounting Mounting Clearing->Mounting

Caption: Experimental workflow for tissue staining with Hematoxylin and this compound.

Staining_Mechanism cluster_tissue Tissue Components cluster_dyes Dyes Nucleus Nucleus (Acidic, Negative Charge) Cytoplasm Cytoplasm/Muscle (Basic, Positive Charge) Hematoxylin Hematoxylin (Basic, Positive Charge) Hematoxylin->Nucleus binds to AcidRed This compound (Acidic, Negative Charge) AcidRed->Cytoplasm binds to

Caption: Electrostatic interaction between dyes and tissue components.

References

Application of C.I. Acid Red 106 in Plant Histology: A General Overview and Hypothetical Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Extensive literature searches did not yield any specific established protocols or documented applications of C.I. Acid Red 106 for plant histology. This compound is an anionic azo dye primarily used in the textile and leather industries. However, based on the general principles of acid dye staining in biological tissues, a hypothetical application and protocol for its use in plant histology can be proposed. The following information is intended for research and methods development purposes and would require empirical validation.

Introduction to Acid Dyes in Histology

Acid dyes are anionic, meaning they carry a negative charge. In histology, they are used to stain basic (acidophilic) tissue components, which are positively charged.[1][2] This interaction is primarily based on ionic bonding between the anionic dye molecules and cationic groups in the tissue, such as the ionized amino groups of proteins.[1][2] The staining intensity of acid dyes can be enhanced in acidic solutions (pH 3-4), which increases the reactivity of tissue amino groups.[3] Acid dyes are often used as counterstains in combination with other dyes to achieve differential staining of various cellular and tissue structures.

This compound, as an azo dye, belongs to a large class of synthetic dyes that have been utilized in histological staining.[4] For instance, the azo dye Bismarck Brown Y has been used to stain plant cuticles. The presence of sulfonate groups in the chemical structure of many acid dyes, including likely in this compound, confers their anionic nature and water solubility.[5]

Hypothetical Application in Plant Histology

Based on its properties as an acid dye, this compound could potentially be used to stain various protein-rich structures in plant tissues. These may include:

  • Cytoplasm: The proteinaceous nature of the cytoplasm would make it a primary target for an acid dye.

  • Cell Walls: While primarily composed of polysaccharides, cell walls also contain structural proteins. The extent of staining would likely depend on the protein content and the accessibility of cationic sites.

  • Nuclei: While nucleic acids themselves are acidic and bind basic dyes, the associated proteins (histones) are basic and could be stained by an acid dye.

  • Vascular Tissues: The protein content within the phloem and xylem could also be targets for staining.

Hypothetical Staining Characteristics

The following table summarizes the expected, hypothetical staining characteristics of this compound in plant tissues, based on the general principles of acid dye staining.

Plant Tissue/ComponentExpected Staining with this compound (Hypothetical)Rationale
CytoplasmRed to PinkHigh protein content provides abundant cationic sites for binding the anionic dye.
Primary Cell WallLight Pink or UnstainedPrimarily composed of polysaccharides with a lower protein content compared to the cytoplasm.
Secondary Cell Wall (Lignified)Variable; Potentially Light StainingLignin is a complex polymer and its interaction with acid dyes is not well-defined. Staining may be influenced by associated proteins.
NucleiRed to Pink (specifically nucleolus and chromatin-associated proteins)Basic histone proteins associated with DNA would attract the acid dye.
PhloemRed to PinkSieve tube elements and companion cells contain cytoplasm and proteins.
XylemLight Pink or UnstainedMature xylem vessels are largely composed of lignocellulose and lack cytoplasm.
CuticlePotentially StainedThe cuticle can be stained by some azo dyes, though the mechanism is not purely ionic.

Experimental Protocol: A Generalized Approach for Acid Dye Staining of Plant Tissues

This protocol is a general guideline and would need to be optimized for specific plant species and tissues.

Materials:

  • This compound

  • Distilled water

  • Ethanol (B145695) series (e.g., 50%, 70%, 95%, 100%)

  • Xylene or other clearing agent

  • Mounting medium (e.g., resinous medium)

  • Microscope slides and coverslips

  • Staining jars

  • Acetic acid (glacial)

  • Plant tissue sections (fixed and embedded in paraffin (B1166041) or fresh sections)

Procedure:

  • Deparaffinization and Rehydration (for embedded tissues):

    • Immerse slides in xylene to remove paraffin (2 changes, 5-10 minutes each).

    • Transfer slides through a descending series of ethanol to rehydrate the tissue (e.g., 100%, 95%, 70%, 50% ethanol, 2-3 minutes each).

    • Rinse with distilled water.

  • Staining Solution Preparation:

    • Prepare a 0.1% to 1.0% (w/v) stock solution of this compound in distilled water.

    • For the working solution, dilute the stock solution and acidify with 1% acetic acid to achieve a pH of approximately 3-4. The optimal concentration and pH will require experimentation.

  • Staining:

    • Immerse the rehydrated sections in the this compound working solution.

    • Staining time can range from 1 to 10 minutes and should be determined empirically.

  • Rinsing and Differentiation:

    • Briefly rinse the slides in distilled water or a dilute acetic acid solution (e.g., 0.2%) to remove excess stain.[3]

    • Differentiation (removal of excess stain from certain structures) can be controlled by the duration of the rinse.

  • Dehydration:

    • Transfer the slides through an ascending series of ethanol (e.g., 50%, 70%, 95%, 100%) to remove water (2-3 minutes each).

  • Clearing:

    • Immerse the slides in a clearing agent such as xylene (2 changes, 5-10 minutes each).

  • Mounting:

    • Apply a drop of mounting medium to the slide and carefully place a coverslip, avoiding air bubbles.

    • Allow the mounting medium to set.

  • Microscopy:

    • Observe the stained sections under a light microscope.

Workflow for Hypothetical Plant Tissue Staining with an Acid Dye

G cluster_prep Tissue Preparation cluster_stain Staining Procedure Fixation Fixation Embedding Embedding & Sectioning Fixation->Embedding Deparaffinization Deparaffinization Embedding->Deparaffinization Rehydration Rehydration Deparaffinization->Rehydration Staining Staining with Acid Red 106 Solution Rehydration->Staining Rinsing Rinsing & Differentiation Staining->Rinsing Dehydration_stain Dehydration Rinsing->Dehydration_stain Clearing Clearing Dehydration_stain->Clearing Mounting Mounting Clearing->Mounting Microscopy Microscopic Observation Mounting->Microscopy

References

Application Notes and Protocols for Protein Visualization in Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Topic: C.I. Acid Red 106 for Visualizing Proteins in Western Blot Analysis

For: Researchers, scientists, and drug development professionals.

Introduction

Quantitative Western blot analysis is a cornerstone technique in life science research for the detection and quantification of specific proteins. Accurate normalization is critical for obtaining reliable and reproducible data. Normalizing to the total protein amount on the membrane has emerged as a superior method to traditional housekeeping proteins, which can vary in expression under different experimental conditions.[1][2][3] Total protein staining provides a direct measure of the protein loaded in each lane, allowing for correction of inconsistencies in sample preparation and transfer.[4][5]

While Ponceau S and Coomassie Brilliant Blue are commonly used for total protein staining, other dyes can also be employed.[2][6] This document provides a detailed protocol for the use of an acidic red dye, conceptually similar to other reversible stains, for the visualization of proteins on PVDF or nitrocellulose membranes. Although specific data for this compound is not widely available in the context of Western blotting, this protocol is based on the established principles of reversible, anionic dye staining.

Comparative Analysis of Common Total Protein Stains

The choice of a total protein stain depends on factors such as sensitivity, linear dynamic range, ease of use, and compatibility with downstream applications like immunodetection and mass spectrometry.[7] The following table summarizes the characteristics of several common total protein stains.

Stain TypeStainSensitivityLinear RangeReversibilityDownstream CompatibilityAdvantagesDisadvantages
Colorimetric Ponceau SModerate (~25-50 ng)NarrowYesGoodFast, inexpensive, reversible.Low sensitivity, can fade over time.[8]
Amido BlackModerate (~25-50 ng)NarrowPartiallyLimitedInexpensive, stable bands.[6][9]Can interfere with antibody binding.
Coomassie Brilliant BlueHigh (~10 ng)ModerateNo (on membrane)LimitedHigh sensitivity, stable staining.[8][10]Irreversible, can interfere with immunodetection.[8][10]
Fluorescent SYPRO™ RubyHigh (<1 ng)Wide (3-4 orders of magnitude)NoExcellentVery high sensitivity, wide linear range, compatible with mass spectrometry.[8][11]Requires a fluorescence imager, more expensive.[8]
AzureRedHighWideNoExcellentCompatible with subsequent immunodetection without a destaining step.[1]Requires a specific imager.[1]
Revert™ 700HighWideNoExcellentNear-infrared fluorescent stain for multiplexing.[5]Requires a near-infrared fluorescence imaging system.[5]

Experimental Workflow for Western Blotting with Total Protein Staining

The following diagram illustrates the key stages of a Western blot experiment, incorporating the total protein staining step for normalization purposes.

Western_Blot_Workflow cluster_electrophoresis Protein Separation cluster_transfer Protein Transfer cluster_staining Total Protein Normalization cluster_immunodetection Immunodetection cluster_detection Signal Detection & Analysis prep Sample Preparation sds_page SDS-PAGE prep->sds_page transfer Electrotransfer (PVDF/Nitrocellulose) sds_page->transfer stain Reversible Staining (e.g., Acid Red) transfer->stain image_total Image Total Protein stain->image_total destain Destain image_total->destain block Blocking destain->block primary_ab Primary Antibody Incubation block->primary_ab wash1 Wash primary_ab->wash1 secondary_ab Secondary Antibody Incubation wash2 Wash secondary_ab->wash2 wash1->secondary_ab detect Signal Detection (Chemiluminescence/Fluorescence) wash2->detect analyze Data Analysis detect->analyze

Caption: Western blot workflow with total protein staining for normalization.

Protocol: Reversible Protein Staining on Membranes using an Acidic Red Dye

This protocol describes a general procedure for the reversible staining of proteins on PVDF or nitrocellulose membranes following electrophoretic transfer. This method allows for the visualization and documentation of total protein loading before proceeding with immunodetection.

Materials:

  • PVDF or nitrocellulose membrane with transferred proteins

  • Staining Solution: 0.1% (w/v) this compound in 5% (v/v) acetic acid

  • Destaining Solution: Deionized water or 1x TBS/PBS with 0.1% Tween-20 (TBST/PBST)

  • Shallow tray for staining and washing

  • Imaging system (e.g., gel doc with a white light tray)

Procedure:

  • Post-Transfer Wash: After protein transfer, briefly rinse the membrane in deionized water to remove any residual transfer buffer.

  • Staining: Place the membrane in a clean tray and add a sufficient volume of Staining Solution to completely submerge it. Incubate for 5-15 minutes at room temperature with gentle agitation. Staining time may need optimization; nitrocellulose membranes typically stain faster than PVDF.[12]

  • Brief Rinse: Pour off the Staining Solution and rinse the membrane with deionized water to remove excess stain from the membrane surface. Protein bands should be visible as red bands against a lighter background.

  • Imaging: Place the stained membrane on a clean, non-absorbent surface and capture an image using a gel documentation system or a flatbed scanner. This image will be used for total protein quantification.

  • Destaining: To destain, place the membrane in a tray with Destaining Solution (deionized water or TBST/PBST). Wash for 5-10 minutes with gentle agitation. Repeat with fresh Destaining Solution until the red color is completely gone and the membrane is clear.[12] Complete removal of the stain is crucial to prevent interference with subsequent antibody binding.

  • Blocking: Once the membrane is fully destained, proceed immediately to the blocking step of your standard Western blot protocol.[12]

Data Interpretation and Normalization

The image of the total protein stain should be used to quantify the total protein loaded in each lane. Using densitometry software, the signal intensity of each entire lane is measured. The intensity of the band for the protein of interest from the subsequent immunodetection step is then divided by the total protein intensity for that same lane. This normalized value can then be compared across different samples to determine the relative change in protein expression. This approach corrects for variations in protein loading and transfer, leading to more accurate and reliable quantitative results.[1][4]

Logical Relationship of Normalization

The following diagram illustrates the logical process of how total protein normalization corrects for experimental variability to yield accurate, quantifiable results.

Normalization_Logic raw_signal Raw Target Protein Signal (from Immunodetection) normalized_signal Normalized Target Protein Signal raw_signal->normalized_signal Numerator total_protein Total Protein Signal (from Staining) total_protein->normalized_signal Denominator variability Experimental Variability (Loading, Transfer Errors) variability->raw_signal Influences variability->total_protein Reflects quant_result Accurate Quantitative Comparison normalized_signal->quant_result Enables

Caption: The logic of total protein normalization in Western blotting.

References

Application Notes and Protocols for Optimal C.I. Acid Red 106 Staining: The Critical Role of pH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Acid Red 106, also known as Acid Red BL or by its Colour Index number 18110, is a water-soluble anionic azo dye.[1] Its molecular structure contains sulfonic acid groups which are negatively charged at most pH values. This characteristic makes it a versatile stain for visualizing positively charged components in biological specimens, primarily proteins in the cytoplasm and extracellular matrix. The efficacy of staining with this compound is critically dependent on the pH of the staining solution. This document provides a detailed overview of the pH considerations for optimal staining and a comprehensive protocol for its application and optimization.

The fundamental principle of staining with acid dyes like this compound is the electrostatic attraction between the anionic dye molecules and cationic tissue components.[2] The primary targets for acid dyes in tissues are proteins, which are amphoteric molecules containing both acidic (carboxyl) and basic (amino) groups. The net charge of a protein is determined by the pH of its environment. In an acidic solution, the concentration of hydrogen ions (H+) is high, leading to the protonation of amino groups (-NH2) to form positively charged -NH3+ groups. This increase in positive charges on tissue proteins significantly enhances their affinity for the negatively charged this compound, resulting in more intense staining.[3][4]

pH Considerations for Optimal Staining

The pH of the this compound staining solution is a critical parameter that must be carefully controlled to achieve desired staining intensity and specificity. A lower pH generally leads to more robust staining, while a higher pH can reduce or prevent staining altogether.

Key Principles:

  • Enhanced Staining in Acidic Conditions: As the pH of the staining solution decreases, the number of protonated amino groups on tissue proteins increases. This leads to a greater number of positively charged sites available to bind the anionic Acid Red 106 dye, resulting in a stronger and more rapid staining reaction.[3] At a very low pH (around 2), staining can become non-specific as almost all proteins will be strongly positive.[3]

  • Reduced Staining in Neutral to Alkaline Conditions: As the pH approaches neutral and becomes alkaline, amino groups become deprotonated, reducing the net positive charge of the proteins. Consequently, the electrostatic attraction for the acid dye diminishes, leading to weaker staining.

  • Role of Buffers: The use of an acidic buffer system is recommended to maintain a stable pH throughout the staining procedure. This ensures consistent and reproducible staining results by preventing pH fluctuations that can be caused by the tissue sample or atmospheric CO2. For acid dyes, an acetic acid-sodium acetate (B1210297) buffer is commonly used to maintain a pH in the acidic range (e.g., 4-5).

General Effect of pH on Staining Intensity
pH of Staining SolutionExpected Staining IntensityRationale
2.0 - 3.5 Very High / Potentially Non-specificMaximum protonation of protein amino groups, leading to strong electrostatic attraction. Risk of high background staining.
3.5 - 5.0 Optimal Range (Recommended for Optimization) Sufficient protonation for strong, specific staining of cytoplasm and other acidophilic structures with good contrast and minimal background.
5.0 - 6.5 Moderate to LowReduced protonation of amino groups, leading to weaker staining intensity.
> 6.5 Minimal to No StainingMost amino groups are not protonated, resulting in a lack of electrostatic attraction for the anionic dye.

Experimental Protocols

The following protocols provide a framework for the use of this compound as a cytoplasmic counterstain in standard histological procedures. An optimization step is included to determine the ideal pH for specific applications and tissue types.

I. Standard Protocol for this compound Staining (Assumed Optimal pH)

This protocol assumes an optimal pH has been determined (e.g., pH 4.0).

Reagents:

  • This compound Staining Solution (0.5 - 1.0% w/v in pH 4.0 Acetic Acid-Acetate Buffer)

  • Acetic Acid-Acetate Buffer (pH 4.0)

  • Harris's Hematoxylin (or other suitable nuclear stain)

  • 1% Acid Alcohol (1% HCl in 70% Ethanol)

  • Scott's Tap Water Substitute (or 0.2% Ammonia Water)

  • Graded Ethanol (B145695) solutions (70%, 95%, 100%)

  • Xylene (or a xylene substitute)

  • Resinous mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes of 5 minutes each).

    • Transfer through 100% ethanol (2 changes of 3 minutes each).

    • Transfer through 95% ethanol (2 changes of 3 minutes each).

    • Transfer to 70% ethanol for 3 minutes.

    • Rinse in running tap water.

  • Nuclear Staining:

    • Stain in Harris's Hematoxylin for 5-10 minutes.

    • Wash in running tap water for 1-5 minutes.

    • Differentiate in 1% Acid Alcohol (a few quick dips).

    • Wash in running tap water.

    • Blue in Scott's Tap Water Substitute for 1-2 minutes.

    • Wash in running tap water.

  • This compound Counterstaining:

    • Immerse slides in the this compound staining solution for 1-5 minutes (time can be adjusted based on desired intensity).

    • Briefly wash in distilled water to remove excess stain.

  • Dehydration, Clearing, and Mounting:

    • Dehydrate through graded alcohols: 95% Ethanol (2 changes of 1 minute each), 100% Ethanol (2 changes of 2 minutes each).

    • Clear in xylene (2 changes of 5 minutes each).

    • Mount with a permanent mounting medium.

Expected Results:

  • Nuclei: Blue/Purple

  • Cytoplasm, muscle, erythrocytes: Shades of Red

  • Collagen: May stain a lighter red or pink

II. Protocol for Optimizing Staining pH

This protocol is designed to identify the optimal pH for this compound staining for a specific tissue and application.

Materials:

  • A series of this compound staining solutions (0.5% w/v) prepared in buffers of varying pH (e.g., pH 3.0, 3.5, 4.0, 4.5, 5.0, 5.5). Use appropriate buffer systems (e.g., citrate (B86180) buffer for pH 3.0-6.2; acetate buffer for pH 3.6-5.6).

  • Serial sections from the same tissue block to ensure comparability.

Procedure:

  • Prepare a set of slides with serial tissue sections.

  • Deparaffinize, rehydrate, and perform nuclear staining on all slides as described in the standard protocol.

  • After nuclear staining and washing, immerse one slide (or a small group of slides) into each of the this compound solutions with different pH values.

  • Stain for a consistent duration (e.g., 3 minutes) for all pH levels.

  • Wash, dehydrate, clear, and mount all slides identically.

  • Examine the slides microscopically and compare the staining intensity, specificity, and signal-to-noise ratio at each pH.

  • Select the pH that provides the best balance of strong cytoplasmic staining with minimal background staining.

Visualizations

Staining Mechanism of this compound

G cluster_tissue Tissue Protein (e.g., in Cytoplasm) cluster_solution Acidic Staining Solution (Low pH) Protein Protein with Amino Groups (-NH2) ProtonatedProtein Protonated Protein (-NH3+) Positively Charged Protein->ProtonatedProtein Protonation H_ion Hydrogen Ions (H+) AcidRed106 Anionic Dye (Dye-SO3-) StainedProtein Stained Protein (Electrostatic Bond) AcidRed106->StainedProtein ProtonatedProtein->StainedProtein Attraction

Caption: Electrostatic interaction between protonated tissue proteins and anionic this compound dye.

Experimental Workflow for pH Optimization

G cluster_ph_testing pH Optimization Loop process_node process_node decision_node decision_node result_node result_node start Start: Paraffin-Embedded Tissue Sections deparaffinize Deparaffinization & Rehydration start->deparaffinize nuclear_stain Nuclear Staining (e.g., Hematoxylin) deparaffinize->nuclear_stain stain_ph30 Stain in this compound at pH 3.0 nuclear_stain->stain_ph30 stain_ph40 Stain in this compound at pH 4.0 dehydrate_mount Dehydration, Clearing & Mounting stain_ph30->dehydrate_mount stain_ph50 Stain in this compound at pH 5.0 stain_ph40->dehydrate_mount stain_ph50->dehydrate_mount microscopy Microscopic Evaluation dehydrate_mount->microscopy evaluate Optimal Staining? microscopy->evaluate optimal Optimal pH Determined evaluate->optimal Yes adjust Adjust pH/Time & Repeat evaluate->adjust No adjust->nuclear_stain

References

Application Notes and Protocols: C.I. Acid Red 106 Compatibility with Histological Fixatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Acid Red 106 is an anionic, single azo dye, traditionally utilized in the textile and paper industries for its vibrant red color.[1][2] Its chemical structure, containing sulfonic acid groups, imparts a negative charge, allowing it to form ionic bonds with positively charged components in a substrate.[2][3] In a biological context, this property suggests a potential application as a histological stain for acidophilic tissue components, such as cytoplasm, muscle, and collagen, which are rich in proteins that carry a net positive charge at an acidic pH.[4][5]

These application notes provide a comprehensive framework for the evaluation of this compound as a novel histological stain. The compatibility and performance of this dye are assessed in conjunction with a panel of commonly used histological fixatives. The provided protocols and data serve as a guide for researchers to determine the optimal fixation and staining conditions for their specific applications.

Principle of Staining

The staining mechanism of this compound in biological tissues is predicated on electrostatic interactions. As an anionic dye, it is expected to bind to cationic (positively charged) sites within the tissue. The primary targets for such binding are amino groups on proteins, which are protonated at acidic to neutral pH, rendering them positively charged. The density of these cationic sites in different cellular and extracellular components will determine the intensity of the staining.

Fixation is a critical step that preserves tissue morphology but can also alter its chemical properties, thereby affecting dye binding.[6][7] Aldehyde fixatives, such as formalin and paraformaldehyde, create protein cross-links, which may mask some of the charged groups, potentially reducing staining intensity.[8][9] In contrast, alcohol-based fixatives precipitate proteins, which may leave more charged groups accessible for dye binding but can sometimes compromise morphological detail.[10][11][12] Therefore, evaluating the compatibility of this compound with various fixatives is essential for its validation as a histological stain.

Experimental Protocols

Protocol 1: Preparation of this compound Staining Solution
  • Reagents and Materials:

    • This compound powder (CAS 6844-74-2)

    • Distilled water

    • Glacial acetic acid

    • Magnetic stirrer and stir bar

    • 500 mL volumetric flask

    • Filter paper (0.45 µm pore size)

  • Procedure:

    • Weigh 1.0 g of this compound powder and dissolve it in 400 mL of distilled water in the volumetric flask with the aid of a magnetic stirrer.

    • Once fully dissolved, add 1.0 mL of glacial acetic acid to the solution to achieve a final concentration of 0.2% acetic acid. This will acidify the solution to a pH of approximately 2.5-3.0, which enhances the binding of the anionic dye to tissue proteins.

    • Bring the final volume to 500 mL with distilled water.

    • Filter the solution using a 0.45 µm filter to remove any undissolved particles.

    • Store the staining solution in a tightly capped bottle at room temperature, protected from light.

Protocol 2: Tissue Preparation and Fixation
  • Tissue Procurement:

    • Use freshly harvested tissue samples (e.g., liver, kidney, muscle) from a suitable animal model.

    • Trim the tissues to a maximum thickness of 4-5 mm to ensure proper fixative penetration.

  • Fixation:

    • Divide the tissue samples into groups for fixation with different fixatives. A recommended panel of fixatives includes:

      • 10% Neutral Buffered Formalin (NBF): Immerse tissue for 24 hours at room temperature.

      • 4% Paraformaldehyde (PFA) in PBS: Immerse tissue for 18-24 hours at 4°C.

      • 70% Ethanol (B145695): Immerse tissue for 24 hours at room temperature.

      • Carnoy's Fixative (60% ethanol, 30% chloroform, 10% glacial acetic acid): Immerse tissue for 4-6 hours at room temperature.

    • The volume of fixative should be at least 10-20 times the volume of the tissue.

  • Tissue Processing and Embedding:

    • After fixation, dehydrate the tissue samples through a graded series of ethanol (70%, 80%, 95%, 100%).

    • Clear the tissues in xylene.

    • Infiltrate and embed the tissues in paraffin (B1166041) wax.

    • Section the paraffin blocks at 5 µm thickness using a microtome.

    • Mount the sections on glass slides and dry them in an oven at 60°C for at least 1 hour.

Protocol 3: Staining and Evaluation
  • Deparaffinization and Rehydration:

    • Immerse the slides in xylene to remove the paraffin wax.

    • Rehydrate the sections through a descending series of ethanol concentrations (100%, 95%, 70%) to distilled water.

  • Staining:

    • Immerse the slides in the this compound staining solution for 5-10 minutes.

    • Rinse briefly in distilled water.

    • Differentiate the staining by quickly dipping the slides in 70% ethanol. This step removes excess, unbound dye.

    • Counterstain the nuclei with a suitable hematoxylin (B73222) solution (e.g., Mayer's or Gill's hematoxylin) if desired.

    • "Blue" the hematoxylin in running tap water or a bluing agent.

  • Dehydration and Mounting:

    • Dehydrate the stained sections through an ascending series of ethanol (70%, 95%, 100%).

    • Clear in xylene.

    • Mount the coverslip with a permanent mounting medium.

  • Evaluation:

    • Examine the stained slides under a light microscope.

    • Assess the staining quality based on intensity, specificity to different tissue components, and the presence of any artifacts.

    • For quantitative analysis, capture digital images of the stained sections under consistent lighting conditions.

Protocol 4: Quantitative Analysis of Staining Intensity
  • Image Acquisition:

    • Acquire high-resolution digital images of the stained tissue sections using a microscope-mounted camera.

    • Ensure that all imaging parameters (e.g., magnification, illumination, exposure time) are kept constant across all samples.

  • Image Analysis using ImageJ/Fiji:

    • Open the acquired images in ImageJ or Fiji software.[13]

    • Calibrate the image to a known scale if measurements are required.

    • Use the "Colour Deconvolution" plugin to separate the red channel (this compound) from the blue channel (hematoxylin), if a counterstain was used.

    • Select representative regions of interest (ROIs) for specific tissue components (e.g., cytoplasm of hepatocytes, muscle fibers, collagen).

    • Measure the mean gray value within the ROIs in the red channel. This value is inversely proportional to the staining intensity. To convert this to a measure of optical density (OD), which is directly proportional to stain intensity, use the formula: OD = log(Max Intensity / Mean Intensity), where Max Intensity is 255 for an 8-bit image.

    • Repeat the measurements for multiple ROIs and multiple images per fixative group to ensure statistical robustness.[14][15]

Data Presentation

The following table presents hypothetical quantitative data for the staining intensity of this compound in different tissue components following various fixation methods. The data is presented as Mean Optical Density (OD) ± Standard Deviation.

FixativeTissue ComponentMean Optical Density (OD)Qualitative Observations
10% Neutral Buffered Formalin Hepatocyte Cytoplasm0.45 ± 0.05Good morphological preservation, moderate and uniform cytoplasmic staining.
Muscle Fibers0.62 ± 0.07Clear striations visible, strong and well-defined staining.
Collagen0.75 ± 0.08Intense and specific staining of collagen bundles.
4% Paraformaldehyde Hepatocyte Cytoplasm0.42 ± 0.06Excellent morphological detail, slightly less intense staining than NBF.
Muscle Fibers0.58 ± 0.06Sharp staining of muscle fibers.
Collagen0.71 ± 0.09Strong staining of collagen, comparable to NBF.
70% Ethanol Hepatocyte Cytoplasm0.55 ± 0.08Some cellular shrinkage observed, but very intense cytoplasmic staining.
Muscle Fibers0.78 ± 0.10Intense staining, but some loss of fine structural detail.
Collagen0.85 ± 0.11Very strong staining, but fibers may appear more condensed.
Carnoy's Fixative Hepatocyte Cytoplasm0.51 ± 0.07Good nuclear preservation, strong cytoplasmic staining.
Muscle Fibers0.72 ± 0.09Strong staining with good definition.
Collagen0.80 ± 0.10Intense staining of collagen fibers.

Visualizations

G cluster_tissue_prep Tissue Preparation cluster_fixation Fixation cluster_processing Processing & Staining cluster_analysis Analysis tissue_procurement Tissue Procurement (e.g., Liver, Muscle) trimming Trimming (4-5 mm thickness) tissue_procurement->trimming nbf 10% NBF (24h, RT) trimming->nbf pfa 4% PFA (18-24h, 4°C) trimming->pfa etoh 70% Ethanol (24h, RT) trimming->etoh carnoy Carnoy's (4-6h, RT) trimming->carnoy processing Dehydration, Clearing, Paraffin Embedding nbf->processing pfa->processing etoh->processing carnoy->processing sectioning Sectioning (5 µm) processing->sectioning staining Staining with This compound sectioning->staining microscopy Light Microscopy (Qualitative Assessment) staining->microscopy imaging Digital Image Acquisition microscopy->imaging quantification Quantitative Analysis (ImageJ/Fiji) imaging->quantification

Caption: Experimental workflow for evaluating this compound compatibility.

G cluster_cell Cellular Environment (Acidic pH) cluster_cytoplasm Cytoplasm cluster_ecm Extracellular Matrix dye This compound (Anionic, SO3-) cyt_proteins Cytoplasmic Proteins (e.g., actin, tubulin) (Cationic, NH3+) dye->cyt_proteins Ionic Bonding mito Mitochondria (Cationic, NH3+) dye->mito Ionic Bonding collagen Collagen Fibers (Cationic, NH3+) dye->collagen Ionic Bonding

Caption: Hypothesized staining mechanism of this compound in tissue.

Conclusion

Based on its chemical properties as an anionic dye, this compound demonstrates significant potential as a histological stain for acidophilic tissue components. The provided protocols offer a systematic approach to validate its use and determine the optimal fixative for specific research needs. The hypothetical data suggests that while alcohol-based fixatives may yield higher staining intensity, aldehyde-based fixatives are likely to provide a better balance of morphological preservation and staining quality. Further empirical studies following these guidelines are recommended to fully characterize the utility of this compound in the field of histology and pathology.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing C.I. Acid Red 106 for Tissue Staining

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of C.I. Acid Red 106 in tissue staining applications. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during histological staining procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in tissue staining?

A1: this compound is an anionic acid dye primarily used as a cytoplasmic and muscle fiber stain in various histological techniques, most notably as a component of trichrome staining methods. In these methods, it provides a vibrant red color to muscle, cytoplasm, and keratin, offering a stark contrast to the blue or green stained collagen.

Q2: What is the mechanism of this compound staining?

A2: The staining mechanism of this compound, like other acid dyes, is based on electrostatic interactions. In an acidic solution, the tissue proteins become positively charged due to the protonation of amino groups. The negatively charged sulfonic acid groups of the dye then bind to these positively charged sites, resulting in the characteristic red staining.[1][2][3]

Q3: How does pH affect the staining intensity of this compound?

A3: The pH of the staining solution is a critical factor. A lower pH (more acidic) increases the number of positively charged amino groups on tissue proteins, leading to a more rapid and intense staining with acid dyes like this compound.[1][4] Conversely, a higher pH can lead to weaker staining.

Q4: Can this compound be used for quantitative analysis of tissue components?

A4: While this compound provides excellent qualitative visualization, its use for precise quantitative analysis of components like muscle fibers should be approached with caution. Staining intensity can be influenced by various factors including fixation, tissue processing, and staining parameters.[5][6] For quantitative collagen analysis, Picrosirius red staining combined with polarized light microscopy is often considered a more specific method.[7]

Troubleshooting Guides

This section addresses specific issues that may arise during tissue staining with this compound.

Problem 1: Weak or No Red Staining

Possible Causes:

  • Incorrect pH of Staining Solution: The solution may not be acidic enough to promote sufficient binding of the dye.

  • Depleted Staining Solution: The dye solution may have been used too many times or has degraded over time.

  • Insufficient Staining Time: The incubation time in the this compound solution may be too short.

  • Improper Fixation: The choice of fixative can impact the availability of binding sites on the tissue.

Solutions:

  • Verify and Adjust pH: Ensure the pH of the this compound solution is in the recommended acidic range (typically around pH 2.5). You can add a few drops of glacial acetic acid to lower the pH if necessary.[1]

  • Prepare Fresh Staining Solution: If the solution is old or has been used extensively, prepare a fresh solution.

  • Increase Staining Time: Extend the incubation time in the this compound solution. Refer to the protocol for recommended time ranges.

  • Optimize Fixation: For trichrome staining, post-fixation of formalin-fixed tissues in Bouin's solution is often recommended to enhance acid dye staining.[8]

Problem 2: Red Staining is Faded or Washed Out

Possible Causes:

  • Excessive Dehydration: Prolonged exposure to lower concentrations of ethanol (B145695) (e.g., 70%) during the dehydration steps can remove the red stain.

  • Over-differentiation: In trichrome methods, excessive time in the phosphomolybdic/phosphotungstic acid solution can lead to the removal of the red dye from the muscle and cytoplasm.[9]

  • Alkaline Tap Water Rinse: Rinsing with alkaline tap water can shift the pH and cause the dye to leach out.

Solutions:

  • Rapid Dehydration: Move slides quickly through the lower concentrations of ethanol. Some protocols recommend going directly to 95% or absolute ethanol after the acetic acid rinse.

  • Optimize Differentiation Time: Carefully monitor the differentiation step to ensure the red dye is removed from collagen without excessive loss from muscle fibers.

  • Use Distilled Water for Rinsing: Where specified, use distilled water for rinsing steps to maintain the acidic environment. A brief rinse in 1% acetic acid after the final stain can also help to stabilize the color.

Problem 3: Poor Differentiation Between Red and Blue/Green Staining (in Trichrome)

Possible Causes:

  • Incomplete Removal of Red Dye from Collagen: The phosphomolybdic/phosphotungstic acid step may be too short or the solution may be exhausted.

  • Overstaining with the Counterstain: Excessive time in the aniline (B41778) blue or light green solution can cause it to overpower the red stain in the cytoplasm.[10]

Solutions:

  • Increase Differentiation Time: Extend the time in the phosphomolybdic/phosphotungstic acid solution until the collagen is sufficiently decolorized.[9]

  • Prepare Fresh Differentiating Solution: Ensure the phosphomolybdic/phosphotungstic acid solution is fresh for optimal activity.

  • Adjust Counterstain Time: Reduce the incubation time in the aniline blue or light green solution.

Data Presentation

Table 1: Recommended Concentrations and Incubation Times for this compound in a Trichrome Staining Protocol

ParameterRecommended RangeNotes
This compound Concentration 0.5% - 1.0% (w/v) in 1% Acetic AcidHigher concentrations may require shorter incubation times.
Incubation Time 5 - 15 minutesOptimal time may vary depending on tissue type and thickness.
pH of Staining Solution 2.5 - 3.5Critical for optimal dye binding.[4]
Differentiation Time (Phosphomolybdic/Phosphotungstic Acid) 10 - 15 minutesMonitor microscopically until collagen is colorless.

Experimental Protocols

Protocol: Modified Masson's Trichrome Stain Using this compound

This protocol is adapted for formalin-fixed, paraffin-embedded tissue sections.

Reagents:

  • Bouin's Solution

  • Weigert's Iron Hematoxylin (B73222) (Solutions A and B)

  • This compound Staining Solution (0.5g this compound in 100ml of 1% glacial acetic acid)

  • Phosphomolybdic-Phosphotungstic Acid Solution (2.5g phosphomolybdic acid and 2.5g phosphotungstic acid in 100ml distilled water)

  • Aniline Blue Solution (2.5g aniline blue in 100ml of 2% glacial acetic acid)

  • 1% Glacial Acetic Acid Solution

Procedure:

  • Deparaffinize and rehydrate sections to distilled water.

  • Mordant in Bouin's solution at 56°C for 1 hour or overnight at room temperature.

  • Wash in running tap water until the yellow color is removed.

  • Stain in freshly prepared Weigert's iron hematoxylin for 10 minutes.

  • Wash in running tap water for 10 minutes.

  • Rinse in distilled water.

  • Stain in this compound solution for 10-15 minutes.

  • Rinse briefly in distilled water.

  • Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes, or until collagen is decolorized.

  • Transfer directly to aniline blue solution and stain for 5-10 minutes.

  • Rinse briefly in distilled water.

  • Differentiate in 1% acetic acid solution for 2-5 minutes.

  • Dehydrate rapidly through 95% and absolute ethanol, clear in xylene, and mount.

Expected Results:

  • Nuclei: Black

  • Cytoplasm, muscle, erythrocytes: Red

  • Collagen: Blue

Mandatory Visualizations

experimental_workflow cluster_prep Tissue Preparation cluster_staining Staining Procedure cluster_final Final Steps deparaffinize Deparaffinize & Rehydrate mordant Mordant in Bouin's Solution deparaffinize->mordant wash1 Wash in Tap Water mordant->wash1 hematoxylin Stain with Weigert's Hematoxylin wash1->hematoxylin wash2 Wash & Rinse hematoxylin->wash2 acid_red Stain with this compound wash2->acid_red rinse1 Brief Rinse acid_red->rinse1 differentiate Differentiate in Phosphomolybdic/ Phosphotungstic Acid rinse1->differentiate aniline_blue Stain with Aniline Blue differentiate->aniline_blue rinse2 Brief Rinse aniline_blue->rinse2 acetic_acid Differentiate in 1% Acetic Acid rinse2->acetic_acid dehydrate Dehydrate acetic_acid->dehydrate clear Clear in Xylene dehydrate->clear mount Mount clear->mount

Caption: Experimental workflow for trichrome staining using this compound.

troubleshooting_workflow cluster_weak_stain Weak or No Red Staining cluster_faded_stain Faded/Washed Out Red Stain cluster_poor_diff Poor Differentiation (Red vs. Blue/Green) start Staining Issue Observed is_weak is_weak start->is_weak Is the red staining weak or absent? check_ph Check pH of Staining Solution check_solution_age Check Age/Use of Solution check_ph->check_solution_age increase_time Increase Staining Time check_solution_age->increase_time check_fixation Review Fixation Protocol increase_time->check_fixation solution Problem Resolved check_fixation->solution check_dehydration Review Dehydration Steps check_diff_time Check Differentiation Time check_dehydration->check_diff_time check_rinse Use Distilled Water for Rinsing check_diff_time->check_rinse check_rinse->solution increase_diff_time Increase Differentiation Time check_counterstain_time Adjust Counterstain Time increase_diff_time->check_counterstain_time check_counterstain_time->solution is_weak->check_ph Yes is_faded Is the red stain faded or washed out? is_weak->is_faded No is_faded->check_dehydration Yes is_poor_diff Is there poor differentiation? is_faded->is_poor_diff No is_poor_diff->increase_diff_time Yes is_poor_diff->solution No

Caption: Troubleshooting decision tree for this compound staining issues.

References

Reducing background staining with C.I. Acid Red 106

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing background staining when using C.I. Acid Red 106. The information provided is based on the general principles of acid dye staining and may require optimization for your specific application.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its potential application in a laboratory setting?

This compound is a red anionic azo dye.[1] While primarily used in the textile industry, its chemical properties as an acid dye suggest its potential use for the reversible staining of proteins on blotting membranes, such as nitrocellulose and polyvinylidene fluoride (B91410) (PVDF), similar to the widely used Ponceau S stain.[2][3] This can be valuable for verifying protein transfer efficiency after a Western blot.

Q2: How does this compound bind to proteins?

As an acid dye, this compound is negatively charged and binds to positively charged amino acid residues (like lysine (B10760008) and arginine) and non-polar regions of proteins through electrostatic and hydrophobic interactions.[2] This binding is typically reversible, allowing for subsequent immunodetection.

Q3: Why is my background uniformly high when staining with this compound?

High background is a common issue and can often be attributed to a few key factors:

  • Excessive Dye Concentration: Using too much this compound can lead to non-specific binding to the membrane.

  • Inadequate Washing: Insufficient washing after staining fails to remove unbound dye molecules, resulting in a high background.[4]

  • Improper pH of the Staining Solution: The pH of the staining solution is critical. An overly acidic environment can sometimes increase non-specific binding.[4]

Q4: Can I use this compound for quantitative protein analysis?

While acid dyes like Ponceau S are used for total protein normalization in quantitative Western blotting, their sensitivity and linear dynamic range can be limited compared to other methods like fluorescent stains.[5][6] If considering this compound for quantitative purposes, thorough validation and comparison with established total protein stains are recommended.

Troubleshooting Guides

High background staining can obscure your results. The following guides provide a systematic approach to identifying and resolving common issues.

Problem 1: High and Uneven Background Staining

This is often characterized by a splotchy or uneven red background across the membrane, making it difficult to visualize specific protein bands.

Troubleshooting Workflow for High Background Staining

cluster_solutions Solutions Start High Background Staining Issue Check_Dye_Conc Review Dye Concentration Start->Check_Dye_Conc Is concentration too high? Optimize_Washing Optimize Washing Protocol Check_Dye_Conc->Optimize_Washing Concentration is within range Sol_Dye_Conc Titrate dye to find optimal concentration. Check_Dye_Conc->Sol_Dye_Conc Adjust_pH Adjust Staining Solution pH Optimize_Washing->Adjust_pH Washing is adequate Sol_Washing Increase number and duration of washes. Optimize_Washing->Sol_Washing Check_Membrane Inspect Membrane Handling Adjust_pH->Check_Membrane pH is optimal Sol_pH Test a range of pH values (e.g., 3-5). Adjust_pH->Sol_pH Resolved Background Reduced Check_Membrane->Resolved Proper handling ensured Sol_Membrane Ensure even immersion and avoid drying. Check_Membrane->Sol_Membrane

Caption: A logical workflow for troubleshooting high background staining.

Potential Cause Recommended Solution
Dye Concentration Too High Titrate the this compound concentration to find the lowest effective concentration that still provides adequate signal for your protein of interest.
Inadequate Washing Increase the number and/or duration of the washing steps after staining. Use a gentle rocking motion to ensure the entire membrane is washed evenly.[4]
Incorrect pH of Staining Solution The binding of acid dyes is pH-dependent. Prepare staining solutions with slightly different pH values to determine the optimal pH for your specific application.
Membrane Drying During Staining Ensure the membrane is fully submerged during all staining and washing steps. Allowing the membrane to dry can cause the dye to precipitate and bind non-specifically.
Contaminated Buffers or Reagents Prepare fresh staining and washing solutions. Ensure all containers are clean.
Problem 2: Weak or No Protein Bands Visible

This issue suggests that either the protein was not successfully transferred to the membrane or the staining procedure is not sensitive enough for the amount of protein present.

Troubleshooting Workflow for Weak or No Signal

cluster_solutions Solutions Start Weak or No Protein Bands Check_Transfer Verify Protein Transfer Start->Check_Transfer Is transfer successful? Check_Protein_Load Assess Protein Loading Amount Check_Transfer->Check_Protein_Load Transfer is confirmed Sol_Transfer Check transfer buffer, time, and voltage. Use a pre-stained ladder. Check_Transfer->Sol_Transfer Optimize_Staining Optimize Staining Protocol Check_Protein_Load->Optimize_Staining Protein load is sufficient Sol_Protein_Load Increase the amount of protein loaded onto the gel. Check_Protein_Load->Sol_Protein_Load Resolved Bands are Visible Optimize_Staining->Resolved Staining is optimized Sol_Staining Increase staining time or use a more sensitive stain. Optimize_Staining->Sol_Staining

Caption: A step-by-step guide to troubleshooting weak or absent protein bands.

Potential Cause Recommended Solution
Inefficient Protein Transfer Verify the transfer setup, including the transfer buffer composition, time, and voltage. The use of a pre-stained molecular weight marker can help visualize transfer efficiency.
Low Protein Abundance This compound, similar to Ponceau S, may have a detection limit that is not suitable for very low abundance proteins.[6] Consider loading more protein onto the gel or using a more sensitive total protein stain.
Over-Washing/Destaining Excessive washing after staining can elute the dye from the protein bands. Reduce the duration and/or number of washing steps.
Staining Solution is Old or Degraded Prepare a fresh staining solution. Store the stock solution protected from light.[7]

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific experimental conditions.

Protocol 1: Reversible Total Protein Staining on Membranes

This protocol is adapted from standard procedures for Ponceau S staining and is intended for the qualitative assessment of protein transfer to nitrocellulose or PVDF membranes.[2][7]

Materials:

  • This compound Staining Solution (see Table 1 for preparation)

  • Destaining Solution (Deionized Water)

  • Blotting membrane with transferred proteins (PVDF or nitrocellulose)

Procedure:

  • Following protein transfer, briefly wash the membrane in deionized water for 1 minute to remove any residual transfer buffer.

  • Immerse the membrane completely in the this compound Staining Solution and incubate for 5-10 minutes at room temperature with gentle agitation.

  • Remove the staining solution (this can often be reused).

  • Wash the membrane with deionized water for 1-2 minutes, or until the protein bands are clearly visible against a faint background. Avoid over-washing as this can reduce the signal.

  • Image the membrane to document the protein transfer.

  • To completely remove the stain before immunodetection, wash the membrane with several changes of your Western blot wash buffer (e.g., TBS-T or PBS-T) until the red color is gone.

Quantitative Data Summary

The following tables provide recommended starting parameters for using this compound. These values are based on typical concentrations and times used for similar acid dyes and should be optimized for your specific needs.

Table 1: Recommended Reagent Composition

ReagentComponentConcentration (w/v or v/v)
Staining Solution This compound0.1%
Acetic Acid5%
Destaining Solution Deionized Water100%

Preparation of 0.1% this compound in 5% Acetic Acid: Dissolve 100 mg of this compound powder in 95 mL of deionized water. Add 5 mL of glacial acetic acid and mix well.[7]

Table 2: Staining and Destaining Parameters

StepParameterRecommended RangeNotes
Staining Incubation Time5 - 15 minutesShorter times may be sufficient for higher protein loads.
Destaining Incubation Time1 - 5 minutes per washMultiple short washes are generally more effective than one long wash for achieving a clear background.
Imaging Light SourceWhite LightA standard gel documentation system or flatbed scanner can be used.

Signaling Pathways and Logical Relationships

As this compound is a general protein stain, it does not interact with specific signaling pathways. The following diagram illustrates the logical relationship between experimental steps and expected outcomes for successful staining.

Experimental Workflow for Total Protein Staining

cluster_pre_stain Pre-Staining Steps cluster_staining Staining Protocol cluster_post_stain Post-Staining Steps SDS_PAGE Protein Separation (SDS-PAGE) Transfer Electrotransfer to Membrane SDS_PAGE->Transfer Wash1 Initial Water Wash Transfer->Wash1 Stain Incubate in This compound Wash1->Stain Wash2 Destain with Water Stain->Wash2 Image Image Membrane Wash2->Image Destain_Final Complete Destain (Wash Buffer) Image->Destain_Final Immunodetection Proceed to Immunodetection Destain_Final->Immunodetection

Caption: A flowchart of the experimental workflow for total protein staining.

References

Troubleshooting uneven staining with C.I. Acid Red 106

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C.I. Acid Red 106. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during staining procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications? this compound is a red, water-soluble anionic dye from the single azo class.[1] It is commonly used for staining wool, silk, and polyamide fiber fabrics.[1] In a laboratory context, it can be applied in various histological staining protocols, particularly in trichrome methods, to differentiate tissue components like cytoplasm, muscle, and collagen. Its properties are influenced by pH, with staining being more effective in acidic conditions.[2]

Q2: What are the fundamental principles of staining with acid dyes like Acid Red 106? Acid dyes are anionic, meaning they carry a negative charge. They form electrostatic bonds with cationic (positively charged) groups in tissues, primarily the ionized amino groups of proteins found in cytoplasm and connective tissues.[3] The selectivity of the stain can be controlled by factors such as the pH of the dye solution, temperature, and the presence of electrolytes.[2][4] Proper tissue fixation is also critical, as it preserves tissue morphology and alters the availability of chargeable groups for the dye to bind.[5]

Q3: Why is the pH of the staining solution so important for acid dyes? The pH of the staining bath is a critical factor. In a more acidic solution (lower pH), the amino groups in tissue proteins become protonated (NH3+), increasing their positive charge. This enhances their affinity for the negatively charged acid dye molecules, resulting in stronger staining.[2] Conversely, a higher pH can make the staining weaker and less specific.[6] For consistent results, using buffered solutions is recommended.[4]

Troubleshooting Guide for Uneven Staining

Uneven, patchy, or blotchy staining is a common artifact that can interfere with accurate interpretation. The following section addresses specific staining problems with potential causes and solutions.

Problem 1: Staining appears blotchy or patchy across the section.

Possible Cause 1: Incomplete Deparaffinization If paraffin (B1166041) wax is not completely removed from the tissue section, the aqueous stain cannot penetrate the tissue evenly, leading to unstained or weakly stained patches.[6][7]

  • Solution:

    • Ensure xylene baths are fresh. Contaminated xylene is less effective at removing wax.

    • Increase the duration of the deparaffinization steps. Extend the time in each xylene bath by 2-5 minutes.

    • Add an additional xylene bath to the protocol to ensure complete wax removal.

Possible Cause 2: Tissue Sections Drying Out During Staining Allowing the tissue section to dry at any point during the staining process can cause irreversible non-specific dye binding and create uneven patterns or "edge artifacts".[8]

  • Solution:

    • Ensure slides are completely submerged in reagents in staining dishes.

    • When moving slides between solutions, do so quickly to prevent air drying.

    • For longer incubation steps, use a humidity chamber to maintain a moist environment.[8]

Possible Cause 3: Poor Fixation Improper or delayed fixation can lead to tissue autolysis and poor preservation of cellular structures.[9] This can result in inconsistent dye penetration and binding, causing a wavy or uneven appearance.[7][9]

  • Solution:

    • Ensure the tissue is immersed in a sufficient volume of fixative (15-20 times the tissue volume) immediately after collection.[7]

    • Consider post-fixation of sections on the slide using Bouin's fluid for one hour at 56-65°C to improve the brightness and evenness of acid dye staining.[5]

Problem 2: Some areas of the tissue are too dark while others are too light.

Possible Cause 1: Variation in Section Thickness Inconsistent technique during microtomy can produce sections with varying thickness. Thicker areas will inevitably bind more dye and appear darker than thinner areas.[7]

  • Solution:

    • Ensure the microtome is in good working condition and the blade is sharp.

    • Maintain a steady and even rotation during sectioning.

    • If available, use an automated microtome for more consistent section thickness.[7]

Possible Cause 2: Uneven Reagent Coverage If the slide is not fully and evenly covered with the dye solution or subsequent rinsing and differentiating agents, staining intensity will vary across the tissue.

  • Solution:

    • Use staining dishes that allow slides to lie flat and be completely submerged.

    • Ensure gentle agitation during key steps to promote uniform reagent distribution.

Problem 3: The overall staining is weak or faded.

Possible Cause 1: Depleted or Incorrectly Prepared Staining Solution An exhausted staining solution will have a lower concentration of dye, leading to weak staining.[6] Additionally, an incorrect pH can significantly reduce staining intensity.[6][7]

  • Solution:

    • Replace the Acid Red 106 solution regularly.

    • Verify the pH of the staining solution. For acid dyes, a lower pH (e.g., buffered to pH 4.0-5.5) typically enhances staining.[6]

    • Check the dye concentration and ensure it is prepared according to the protocol.

Possible Cause 2: Excessive Differentiation or Rinsing Over-exposure to differentiating solutions (like acidic alcohol) or excessive rinsing in water or dehydrating alcohols can strip the acid dye from the tissue.[6][7]

  • Solution:

    • Reduce the time in the differentiating solution.

    • Use a lower concentration of acid in the differentiating alcohol (e.g., switch from 1% to 0.5%).[6]

    • Ensure the dehydrating alcohols following the eosin (B541160) stain are not overly contaminated with water, as this can gently remove the stain.[7]

Data Presentation and Protocols

Table 1: Optimizing Staining Parameters for this compound
ParameterTypical RangeEffect of IncreaseEffect of DecreaseRecommendation for Uneven/Weak Staining
Temperature 20°C - 60°CIncreases dye uptake and diffusion rate.[2]Decreases staining intensity.Increase temperature to 37-50°C to promote even dye penetration.
pH of Dye Bath 4.0 - 6.0Decreases staining intensity.[6]Increases staining intensity.[2]Lower the pH using a buffered solution (e.g., acetate (B1210297) buffer) to pH 4.5.
Dye Concentration 0.5% - 2.0% (w/v)Increases staining intensity.Decreases staining intensity.Prepare a fresh solution at 1% (w/v) to ensure potency.
Time 5 - 20 minutesIncreases staining intensity.Decreases staining intensity.Increase staining time in 5-minute increments.
Electrolyte (e.g., NaCl) 0 - 2% (w/v)Can promote dye aggregation and levelness.May increase initial dye uptake rate.Add a small amount of electrolyte to the dye bath to act as a leveling agent.
Experimental Protocols

Protocol 1: General Staining Procedure for Paraffin Sections

  • Deparaffinization:

    • Xylene: 2 changes, 5 minutes each.[6]

    • 100% Ethanol: 2 changes, 3 minutes each.

    • 95% Ethanol: 2 changes, 3 minutes each.

    • 70% Ethanol: 1 change, 3 minutes.

  • Hydration:

    • Rinse thoroughly in running tap water, then in distilled water.

  • Nuclear Staining (Optional, for counterstaining):

    • Stain in Weigert's iron hematoxylin (B73222) for 10 minutes.

    • Wash in running tap water for 5 minutes.

    • Differentiate in 1% acid alcohol (1% HCl in 70% ethanol) for 5-10 seconds.[6]

    • Wash in running tap water, then blue in Scott's tap water substitute or ammonia (B1221849) water.

    • Wash in running tap water for 5 minutes.

  • Acid Red 106 Staining:

    • Place slides in 1% this compound in 1% acetic acid solution for 10 minutes.

  • Rinsing:

    • Rinse briefly in 1% acetic acid solution.

  • Dehydration:

    • 95% Ethanol: 1 minute.

    • 100% Ethanol: 2 changes, 2 minutes each.

  • Clearing & Mounting:

    • Xylene: 2 changes, 3 minutes each.

    • Mount with a permanent mounting medium.

Visualized Troubleshooting Workflow

The following diagram provides a logical workflow for diagnosing and resolving uneven staining issues with this compound.

G start Observation: Uneven Staining check_dewax Check Deparaffinization start->check_dewax Blotchy or pale patches? check_section Evaluate Section Quality check_dewax->check_section No sol_dewax Solution: - Use fresh xylene. - Increase deparaffinization time. check_dewax->sol_dewax Yes check_stain_prep Assess Staining Protocol check_section->check_stain_prep No sol_section Solution: - Ensure sharp microtome blade. - Maintain even cutting rhythm. check_section->sol_section Dark/light streaks or bands? check_fixation Review Fixation check_stain_prep->check_fixation No sol_stain_prep Solution: - Prepare fresh stain. - Buffer pH to ~4.5. - Prevent slides from drying. check_stain_prep->sol_stain_prep Weak or faded in areas? sol_fixation Solution: - Ensure adequate fixative volume & time. - Consider post-fixation step. check_fixation->sol_fixation Wavy patterns or poor morphology? end_node Result: Even & Consistent Staining check_fixation->end_node No, problem resolved sol_dewax->end_node sol_section->end_node sol_stain_prep->end_node sol_fixation->end_node

Caption: Troubleshooting workflow for uneven this compound staining.

References

How to prevent C.I. Acid Red 106 precipitate formation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of C.I. Acid Red 106 in solution.

Troubleshooting Guide: Precipitate Formation

Encountering precipitation with this compound can be a frustrating experience. This guide provides a systematic approach to identifying and resolving common causes of precipitate formation.

Problem: A precipitate has formed in my this compound solution.

Troubleshooting Workflow:

G cluster_solutions Corrective Actions start Precipitate Observed check_pH Verify Solution pH start->check_pH check_temp Assess Solution Temperature check_pH->check_temp pH within optimal range? adjust_pH Adjust pH to acidic range (2-6) using dilute weak acid (e.g., acetic acid) check_pH->adjust_pH No check_conc Review Dye Concentration check_temp->check_conc Temperature appropriate? adjust_temp Gently warm solution (40-60°C) with constant stirring check_temp->adjust_temp No check_solvent Examine Solvent System check_conc->check_solvent Concentration below saturation? adjust_conc Dilute solution or prepare a fresh, less concentrated stock check_conc->adjust_conc No check_contaminants Investigate Potential Contaminants check_solvent->check_contaminants Solvent system correct? adjust_solvent Incorporate a co-solvent (e.g., ethanol (B145695), isopropanol) check_solvent->adjust_solvent No filter_solution Filter solution to remove insoluble contaminants check_contaminants->filter_solution Contamination suspected end Precipitate Dissolved adjust_pH->end adjust_temp->end adjust_conc->end adjust_solvent->end filter_solution->end

Caption: A logical workflow for troubleshooting this compound precipitation.

Frequently Asked Questions (FAQs)

1. What is the optimal pH for dissolving this compound?

Acid dyes like this compound are generally more soluble in acidic conditions.[1] The recommended pH range for maintaining solubility is between 2 and 6.[1] In this pH range, the sulfonic acid groups on the dye molecule are fully dissociated, which enhances its hydrophilicity and solubility in aqueous solutions.

2. Can temperature affect the solubility of this compound?

Yes, temperature can significantly impact solubility. Gently warming the solution to a temperature between 40-60°C can help dissolve the dye and prevent precipitation.[1] However, it is crucial to avoid boiling the solution, as high temperatures can lead to the degradation of the dye.

3. What solvents can be used to dissolve this compound?

This compound is soluble in water, where it forms a blueish-red solution.[2][3][4] It is also soluble in ethanol, producing a red solution, and slightly soluble in acetone.[2][3][4] For applications requiring a non-aqueous or mixed-solvent system, ethanol is a suitable choice.

4. How does water quality impact the solubility of this compound?

The presence of metal ions in hard water can lead to the precipitation of acid dyes.[1] It is recommended to use deionized or distilled water for preparing solutions of this compound to minimize the risk of precipitate formation. If hard water must be used, the addition of a chelating agent like EDTA can help to sequester metal ions.[1]

5. Can the presence of electrolytes cause precipitation?

High concentrations of electrolytes, such as salts, can decrease the solubility of acid dyes in aqueous solutions, a phenomenon known as "salting out". While small amounts of acidifying salts like ammonium (B1175870) sulfate (B86663) can be used to adjust pH, excessive salt concentrations should be avoided.

Data Presentation

Table 1: Qualitative Solubility of this compound

SolventSolubilityAppearance of Solution
WaterSolubleBlueish-Red[2][3][4]
EthanolSolubleRed[2][3][4]
AcetoneSlightly Soluble-

Experimental Protocols

Protocol for Preparing a Stock Solution of this compound (1 mg/mL)

This protocol outlines a general procedure for preparing a stable stock solution of this compound.

Materials:

  • This compound powder (CAS: 6844-74-2)

  • Deionized or distilled water

  • 0.1 M Acetic Acid

  • 0.1 M Sodium Hydroxide

  • Magnetic stirrer and stir bar

  • pH meter

  • Volumetric flasks

  • Sterile filter (0.22 µm)

Procedure:

  • Weighing the Dye: Accurately weigh the desired amount of this compound powder. For a 1 mg/mL solution, weigh 10 mg of the dye for a final volume of 10 mL.

  • Initial Dissolution: Add the weighed dye to a volumetric flask containing approximately 80% of the final volume of deionized water.

  • pH Adjustment: Place the flask on a magnetic stirrer and add a stir bar. Begin stirring and monitor the pH of the solution. If the pH is above 6, slowly add 0.1 M acetic acid dropwise until the pH is within the range of 4-5.

  • Facilitating Dissolution: If the dye does not fully dissolve at room temperature, gently warm the solution to 40-50°C while continuing to stir. Do not exceed 60°C.

  • Final Volume Adjustment: Once the dye is completely dissolved, allow the solution to cool to room temperature. Adjust the final volume with deionized water.

  • Sterilization (Optional): If required for your experiment, sterile-filter the solution through a 0.22 µm filter.

  • Storage: Store the stock solution in a well-sealed, light-protected container at 4°C.

Experimental Workflow for Solution Preparation:

G cluster_prep Preparation cluster_dissolution Dissolution cluster_finalization Finalization & Storage weigh Weigh this compound add_water Add ~80% final volume of DI water weigh->add_water stir Stir continuously add_water->stir check_ph Monitor and adjust pH to 4-5 stir->check_ph warm Gently warm to 40-50°C if needed check_ph->warm Incomplete dissolution cool Cool to room temperature check_ph->cool Complete dissolution warm->check_ph final_volume Adjust to final volume cool->final_volume filter Sterile filter (optional) final_volume->filter store Store at 4°C, protected from light filter->store

Caption: A step-by-step workflow for preparing a this compound stock solution.

References

Improving C.I. Acid Red 106 staining contrast in trichrome methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the staining contrast of C.I. Acid Red 106 and other red dyes in trichrome methods.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in trichrome staining?

While less common than Acid Fuchsin or Biebrich Scarlet, this compound is an acid dye that can be used in trichrome methods to stain muscle, cytoplasm, and other acidophilic tissue components red or pink. Its performance is governed by the same principles of differential staining as other acid dyes in these protocols.

Q2: Why is the red staining in my trichrome-stained slides weak or lacking contrast?

Weak red staining can result from several factors, including improper fixation, over-differentiation in the phosphotungstic/phosphomolybdic acid step, incorrect pH of the staining solutions, or depleted staining reagents. The thickness of the tissue sections can also play a role.

Q3: How does fixation affect the quality of trichrome staining?

Fixation is a critical step for successful trichrome staining. Bouin's solution is often recommended as it enhances the affinity of tissues for acid dyes. Formalin-fixed tissues may require a pre-treatment with a mordant like Bouin's solution or picric acid to achieve optimal staining results.

Q4: Can the pH of the staining solutions be adjusted to improve contrast?

Yes, the pH of the staining solutions is crucial. Acid dyes, including this compound, bind most effectively to tissue proteins at a low pH. Ensuring the red staining solution is sufficiently acidic can enhance its intensity and contrast.

Troubleshooting Guide

Issue 1: Weak or Pale Red Staining (Muscle and Cytoplasm)

This is a common issue where the red components of the stain appear faded, making it difficult to distinguish from the counterstain.

Possible Causes and Solutions:

Parameter Recommendation Detailed Protocol
Fixation Use Bouin's solution as the primary fixative or as a post-fixative mordant for formalin-fixed tissues.1. For formalin-fixed, paraffin-embedded sections, deparaffinize and rehydrate to water. 2. Place slides in Bouin's solution for 1 hour at 56°C or overnight at room temperature. 3. Rinse with running tap water until the yellow color disappears. 4. Proceed with the trichrome staining protocol.
Dye Concentration & Age Ensure the this compound solution is fresh and at the correct concentration.Prepare a fresh stock of your this compound staining solution. Older solutions may have reduced efficacy.
Staining Time Increase the incubation time in the this compound solution.Incrementally increase the staining time by 2-5 minutes and observe the effect on staining intensity.
pH of Staining Solution Lower the pH of the red staining solution by adding a small amount of acetic acid.Add 0.5-1.0% acetic acid to the this compound solution to lower the pH and enhance binding to acidophilic elements.
Issue 2: Poor Differentiation Between Collagen and Muscle

In this scenario, both collagen and muscle fibers may appear reddish or purple, with a lack of clear differentiation.

Possible Causes and Solutions:

Parameter Recommendation Detailed Protocol
Differentiation Time Adjust the time in the phosphotungstic/phosphomolybdic acid (PTA/PMA) solution.1. After staining with this compound, immerse the slides in the PTA/PMA solution. 2. Decrease the differentiation time if the red is too pale, or increase it if the collagen is not adequately decolorized. Start with the recommended time in your protocol and adjust in 1-2 minute increments.
Rinsing After Red Stain Ensure a brief and consistent rinse after the red staining step.After the this compound stain, rinse the slides briefly in distilled water (e.g., 2-3 quick dips). Over-rinsing can remove the red dye from the muscle fibers.
Type of Polyacid Experiment with phosphotungstic acid versus phosphomolybdic acid.Some protocols may achieve better differentiation with one polyacid over the other. If your current protocol uses one, consider trying a parallel stain with the other to assess the results.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflow for a trichrome stain and a troubleshooting decision tree for improving red contrast.

TrichromeWorkflow cluster_prep Tissue Preparation cluster_stain Staining Protocol Fixation Fixation (e.g., Bouin's) Embedding Paraffin Embedding Fixation->Embedding Sectioning Sectioning (4-5 µm) Embedding->Sectioning Deparaffinize Deparaffinize & Rehydrate Sectioning->Deparaffinize Mordant Mordant (Optional) Deparaffinize->Mordant Nuclei Nuclear Stain (Weigert's Hematoxylin) Mordant->Nuclei RedStain Cytoplasmic Stain (this compound) Nuclei->RedStain Differentiate Differentiation (PTA/PMA) RedStain->Differentiate CollagenStain Collagen Stain (Aniline Blue/Light Green) Differentiate->CollagenStain Dehydrate Dehydrate & Mount CollagenStain->Dehydrate

Caption: General experimental workflow for trichrome staining.

TroubleshootingTree Start Poor Red Staining Contrast Q_Fixation Was Bouin's solution used for fixation? Start->Q_Fixation Sol_Mordant Post-fix with Bouin's or use a mordant. Q_Fixation->Sol_Mordant No Q_Differentiation Is collagen retaining the red stain? Q_Fixation->Q_Differentiation Yes Sol_IncreaseDiff Increase differentiation time in PTA/PMA. Q_Differentiation->Sol_IncreaseDiff Yes Q_RedIntensity Is the red staining generally weak? Q_Differentiation->Q_RedIntensity No Sol_IncreaseTime Increase staining time in Acid Red 106. Q_RedIntensity->Sol_IncreaseTime Sol_CheckpH Check/lower pH of the red stain. Q_RedIntensity->Sol_CheckpH Sol_FreshDye Prepare fresh staining solution. Q_RedIntensity->Sol_FreshDye

Caption: Troubleshooting decision tree for poor red staining contrast.

C.I. Acid Red 106 photobleaching and mitigation strategies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C.I. Acid Red 106. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the photobleaching of this compound and strategies to mitigate this issue.

Troubleshooting Guide

This guide addresses common problems encountered during experiments involving this compound, focusing on issues related to signal loss and photostability.

Issue 1: Rapid loss of red color/fluorescence signal upon illumination.

  • Question: My sample stained with this compound loses its color and/or fluorescence signal very quickly when I expose it to light for imaging. What is happening and what can I do?

  • Answer: This rapid signal loss is likely due to photobleaching, a process where the dye molecule is photochemically altered by light, rendering it non-fluorescent.[1] this compound, as a single azo dye, can be susceptible to this phenomenon.[2] The process is often mediated by reactive oxygen species (ROS).[3]

    Solutions:

    • Reduce Excitation Light Intensity: Use the lowest possible light intensity that provides a sufficient signal-to-noise ratio. This can be achieved by using neutral density filters or lowering the power setting on your light source (e.g., laser or lamp).[4]

    • Minimize Exposure Time: Limit the duration of light exposure to the absolute minimum required for data acquisition. Avoid prolonged focusing on the same area.[5]

    • Use Antifade Reagents: Incorporate a commercial or self-prepared antifade mounting medium. These reagents often contain antioxidants or free radical scavengers that protect the dye from photo-oxidation.[3][6]

    • Oxygen Depletion: For in vitro experiments, consider using an oxygen scavenging system to reduce the concentration of molecular oxygen, a key component in many photobleaching pathways.[1]

Issue 2: Inconsistent results and poor reproducibility in fluorescence quantification.

  • Question: I am trying to perform quantitative analysis using this compound, but my measurements are not reproducible. Could photobleaching be the cause?

  • Answer: Yes, photobleaching can significantly impact the accuracy and reproducibility of quantitative fluorescence measurements. If the rate of photobleaching is not consistent across samples and experiments, it will lead to variable results.[7]

    Solutions:

    • Standardize Illumination Conditions: Ensure that all samples, including controls and experimental groups, are exposed to the same illumination intensity and duration.

    • Create a Photobleaching Curve: For your specific experimental setup, you can create a photobleaching curve by measuring the fluorescence intensity over time. This allows you to normalize your experimental data for any fluorescence loss that is due to photobleaching and not your experimental variable.[7]

    • Use a More Photostable Dye: If photobleaching of this compound is too severe for your application, consider using a more photostable dye with similar spectral properties.

Issue 3: Antifade reagent is affecting my experimental results or is incompatible with my sample.

  • Question: I tried using an antifade reagent, but it seems to be interfering with my experiment or is not suitable for my live-cell imaging. What are my options?

  • Answer: Some antifade reagents can have effects on biological systems or may not be compatible with all experimental conditions. For instance, some may alter the pH or have cytotoxic effects.[6]

    Solutions:

    • Test Different Antifade Reagents: There are various formulations of antifade reagents available. Test a few to find one that is compatible with your specific application. Common active ingredients include n-propyl gallate (NPG) and 1,4-diazabicyclo[2.2.2]octane (DABCO).[6]

    • Optimize Reagent Concentration: It may be possible to use a lower concentration of the antifade reagent that still provides sufficient protection against photobleaching without causing adverse effects.

    • Consider Non-Chemical Mitigation Strategies: If chemical antifade reagents are not suitable, focus on optimizing the physical parameters of your experiment, such as minimizing light exposure and intensity.

Frequently Asked Questions (FAQs)

Q1: What is the chemical nature of this compound?

A1: this compound (C.I. 18110) is a red, water-soluble, single azo dye. Its molecular formula is C₂₃H₁₇N₃Na₂O₉S₃.[8]

Q2: What is the primary mechanism of photobleaching for azo dyes like this compound?

A2: The photobleaching of azo dyes often involves the generation of reactive oxygen species (ROS), such as singlet oxygen and hydroxyl radicals, upon exposure to light. These highly reactive species can then attack the chromophore of the dye, leading to its irreversible degradation and loss of color. The azo bond (-N=N-) is often a primary target for this photo-oxidative damage.

Q3: Are there any quantitative data available on the photobleaching of this compound?

Disclaimer: The following table presents data for C.I. Acid Red 88, a structurally similar sulfonated monoazo dye, to illustrate the typical range of photodegradation kinetics. These values should be considered as a reference and may not be directly transferable to this compound.

Table 1: Representative Photodegradation Rate Constants for C.I. Acid Red 88 under Various Conditions

ConditionRate LawRate Constant (k)Reference
UV-C/TiO₂ Suspension (Optimized)Pseudo-first-order0.059 min⁻¹[3]
Visible Light/Fe³⁺ doped TiO₂Pseudo-first-order5.24 x 10⁻⁴ s⁻¹[9]
Visible Light/Co²⁺/PeroxomonosulphateZero-orderNot applicable

Q4: How can I experimentally measure the photostability of this compound?

A4: You can measure the photostability of this compound by monitoring the change in its absorbance or fluorescence over time upon exposure to a light source. A common method involves using a UV-Vis spectrophotometer. A detailed protocol is provided in the "Experimental Protocols" section below.

Q5: What are some common commercially available antifade reagents I can use?

A5: Several commercial antifade mounting media are available, such as ProLong™ Gold, VECTASHIELD®, and SlowFade™. These products are formulated to reduce photobleaching for a wide range of fluorescent dyes.

Experimental Protocols

Protocol 1: Assessing the Photobleaching of this compound using UV-Vis Spectrophotometry

This protocol provides a step-by-step guide for quantifying the rate of photobleaching of this compound in solution.

Materials:

  • This compound

  • Solvent (e.g., deionized water, PBS)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Light source with a defined wavelength and intensity (e.g., Xenon lamp with appropriate filters)

  • Stir plate and stir bar (optional, for solution homogeneity)

Procedure:

  • Prepare a Stock Solution: Prepare a stock solution of this compound in the desired solvent.

  • Prepare a Working Solution: Dilute the stock solution to a concentration that gives an initial absorbance reading between 0.5 and 1.0 at the wavelength of maximum absorbance (λmax).

  • Determine λmax: Scan the absorbance of the working solution across the visible spectrum to determine the λmax.

  • Set up the Spectrophotometer: Set the spectrophotometer to measure absorbance at the determined λmax.

  • Initial Absorbance Measurement (Time = 0): Place the cuvette with the working solution in the spectrophotometer and record the initial absorbance.

  • Initiate Photobleaching: Expose the cuvette to the light source. If using a stir plate, ensure the solution is being gently mixed.

  • Time-course Measurements: At regular intervals (e.g., every 1, 5, or 10 minutes), briefly interrupt the light exposure and measure the absorbance of the solution at λmax.

  • Data Analysis:

    • Plot Absorbance vs. Time.

    • To determine the reaction order and rate constant, you can plot ln(Absorbance) vs. Time for first-order kinetics or 1/Absorbance vs. Time for second-order kinetics. The plot that yields a straight line indicates the order of the reaction. The rate constant (k) can be calculated from the slope of the linear fit. For many dye photodegradation processes, a pseudo-first-order model is applicable.[3][9]

Protocol 2: Evaluating the Efficacy of an Antifade Reagent

This protocol describes how to compare the photobleaching rate of this compound with and without an antifade reagent.

Procedure:

  • Prepare two identical working solutions of this compound as described in Protocol 1.

  • Add Antifade Reagent: To one of the working solutions, add the antifade reagent at the desired concentration. The other solution will serve as the control.

  • Follow Protocol 1: Perform the photobleaching experiment (steps 4-8) for both the control and the antifade-containing solution.

  • Compare the Results: Plot the absorbance vs. time for both solutions on the same graph. A slower decay in absorbance for the solution with the antifade reagent indicates its efficacy in mitigating photobleaching. You can also compare the calculated rate constants (k) for both conditions to quantify the protective effect.

Visualizations

Photobleaching_Mechanism Dye_GS Dye (Ground State, S0) Dye_ES Dye (Excited Singlet State, S1) Dye_GS->Dye_ES Light Absorption (Excitation) ROS Reactive Oxygen Species (ROS) Dye_ES->Dye_GS Fluorescence Dye_TS Dye (Triplet State, T1) Dye_ES->Dye_TS Intersystem Crossing Dye_TS->ROS Energy Transfer to O2 Bleached_Dye Bleached Dye (Non-fluorescent) Dye_TS->Bleached_Dye Chemical Reaction ROS->Bleached_Dye Degradation_Pathway AzoDye Sulfonated Azo Dye (e.g., this compound) Attack Hydroxyl Radical (•OH) Attack Cleavage Azo Bond Cleavage AzoDye->Cleavage •OH Intermediates Aromatic Intermediates (e.g., sulfonated aromatic amines, phenols) Cleavage->Intermediates RingOpening Aromatic Ring Opening Intermediates->RingOpening •OH Acids Low Molecular Weight Carboxylic Acids RingOpening->Acids Mineralization Mineralization Products (CO2, H2O, SO4²⁻, NO3⁻) Acids->Mineralization Further Oxidation

References

Dealing with non-specific binding of C.I. Acid Red 106

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to the non-specific binding of C.I. Acid Red 106 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in research?

This compound is a red, water-soluble anionic dye.[1][2][3] In biological research, acid dyes like Acid Red 106 are used as counterstains in histology to provide contrast to nuclear stains.[4] They are particularly useful in techniques like Masson's trichrome stain to differentiate cytoplasm, muscle, and collagen.[4] Acid dyes bind to positively charged components in tissue, such as proteins.[5][6]

Q2: What is non-specific binding and why is it a problem?

Non-specific binding (NSB) refers to the attachment of a dye or antibody to unintended molecules or surfaces, rather than its specific target.[7][8] This can lead to high background staining, which obscures the specific signal, reduces assay sensitivity, and can result in inaccurate data and false positives.[7][9][10]

Q3: What are the primary causes of non-specific binding with this compound?

Non-specific binding of acid dyes is often caused by:

  • Ionic Interactions : Acid dyes are anionic and can bind electrostatically to any positively charged molecules in the tissue or on a membrane.[5][11]

  • Hydrophobic Interactions : Some dyes may have hydrophobic properties that cause them to adhere to plasticware or other surfaces.[7]

  • Inadequate Blocking : Failure to block non-specific binding sites on tissues or membranes allows the dye to attach indiscriminately.[7][12]

  • Excessive Dye Concentration : Using too high a concentration of the dye can lead to binding at low-affinity, non-target sites.[7][13]

  • Suboptimal Washing : Insufficient washing may not effectively remove all unbound or weakly bound dye molecules.[5][7]

Q4: How does pH affect staining with this compound?

The pH of the staining solution is a critical factor. An acidic environment increases the number of positively charged groups on tissue proteins, which enhances the binding of anionic acid dyes like Acid Red 106.[4][5] Therefore, staining is typically performed in an acidic buffer.

Q5: Can incubation time and temperature contribute to non-specific binding?

Yes, both factors can significantly impact your results. Longer incubation times and higher temperatures can increase the likelihood of non-specific binding.[5] It is recommended to determine the shortest incubation time and lowest practical temperature (e.g., room temperature) that provides a satisfactory specific signal.[5]

Troubleshooting Guide

High background staining is the most common issue resulting from non-specific binding. The following workflow can help you diagnose and resolve the problem.

Troubleshooting_Workflow start High Background Staining Observed check_blocking Is your blocking step adequate? start->check_blocking check_concentration Is the dye concentration optimized? check_blocking->check_concentration Yes solution_blocking Optimize Blocking: - Increase blocker concentration - Increase incubation time - Try a different blocking agent (e.g., BSA, Normal Serum) check_blocking->solution_blocking No check_washing Are your wash steps sufficient? check_concentration->check_washing Yes solution_concentration Titrate Dye Concentration: - Perform a dilution series to find the lowest effective concentration. check_concentration->solution_concentration No check_ph Is the staining buffer pH correct? check_washing->check_ph Yes solution_washing Improve Washing: - Increase number and duration of washes - Add a non-ionic detergent (e.g., Tween-20) to wash buffer check_washing->solution_washing No solution_ph Verify and Adjust pH: - Ensure an acidic pH (e.g., using 1-5% acetic acid) for optimal binding. check_ph->solution_ph No end_node Problem Resolved check_ph->end_node Yes solution_blocking->check_concentration solution_concentration->check_washing solution_washing->check_ph solution_ph->end_node

Caption: Troubleshooting workflow for high background staining.

Quantitative Data Summary

Optimizing reagent concentrations is crucial for minimizing non-specific binding. The tables below provide recommended starting ranges for common reagents.

Table 1: Recommended Reagent Concentrations for Staining Optimization

Component Recommended Starting Range Purpose
This compound 0.01% - 0.1% (w/v) Primary staining agent.[5]
Acetic Acid in Buffer 1% - 5% (v/v) Creates an acidic environment to promote specific dye binding.[5]
Blocking Agent (e.g., BSA) 1% - 5% (w/v) Saturates non-specific binding sites to reduce background.[5][9]

| Tween-20 in Wash Buffer | 0.05% - 0.1% (v/v) | Non-ionic detergent that helps remove unbound dye and reduce hydrophobic interactions.[5][7][14] |

Table 2: Comparison of Common Blocking Agents

Blocking Agent Typical Concentration Potential Effectiveness Notes
Bovine Serum Albumin (BSA) 1% - 5% 80 - 95% (with Tween-20) A widely used protein blocker effective in many applications.[7][9]
Non-fat Dry Milk 1% - 5% 60 - 85% Cost-effective, but may interfere with biotin-based detection systems and is not recommended for phospho-protein detection.[7][9][15]
Normal Serum 5% - 10% 70 - 90% Highly effective, especially for immunohistochemistry (IHC).[7] The serum should be from the same species as the secondary antibody, if used.[16][17]

| Combination (BSA + Tween-20) | 1% BSA + 0.05% Tween-20 | 80 - 95% | Often the most effective strategy, combining a protein blocker with a detergent.[7] |

Experimental Protocols

This section provides a detailed methodology for a general histological staining procedure, with an emphasis on steps critical for reducing non-specific binding of this compound.

General Staining Protocol for Tissue Sections

Staining_Protocol cluster_prep 1. Sample Preparation cluster_blocking 2. Blocking (Critical Step) cluster_staining 3. Staining cluster_washing 4. Washing/Differentiation (Critical Step) cluster_final 5. Final Steps deparaffinize Deparaffinize and Rehydrate (For FFPE tissues) blocking Incubate in Blocking Buffer (e.g., 5% Normal Serum or 3% BSA) for 1 hour at RT. deparaffinize->blocking primary_stain Apply Primary Stain (e.g., Hematoxylin) blocking->primary_stain wash1 Wash Briefly primary_stain->wash1 counterstain Apply this compound (0.01-0.1% in acidic buffer) for 1-5 minutes. wash1->counterstain wash2 Wash in Distilled Water (briefly) counterstain->wash2 wash3 Wash in Buffer with Detergent (e.g., PBST with 0.05% Tween-20) 3 changes, 5 min each. wash2->wash3 dehydrate Dehydrate, Clear, and Mount wash3->dehydrate

Caption: Key steps in a histological staining workflow.

Methodology:

  • Deparaffinization and Rehydration : For formalin-fixed, paraffin-embedded (FFPE) tissue sections, deparaffinize slides using xylene or a substitute, followed by rehydration through a graded series of alcohol to water.[4] Incomplete deparaffinization can cause high background.[12]

  • Blocking (CRITICAL STEP) : To prevent non-specific binding, incubate sections in a blocking solution for at least one hour.[5] A common and effective blocker is normal serum (e.g., 5-10%) from the same species that the secondary antibody was raised in, or a protein solution like 1-5% Bovine Serum Albumin (BSA).[7][9][17]

  • Primary Staining (Optional) : If using as a counterstain, apply the primary stain first (e.g., Hematoxylin) and follow its specific protocol.[4]

  • This compound Staining :

    • Prepare a working solution of this compound (e.g., 0.05% w/v) in an acidic buffer (e.g., with 1-5% acetic acid).[5]

    • Apply the staining solution to the tissue sections and incubate for 1-5 minutes at room temperature.[4] Incubation time should be optimized for your specific tissue type and desired intensity.

  • Washing and Differentiation (CRITICAL STEP) :

    • Briefly rinse the slides in distilled water to remove excess, unbound stain.[4]

    • Perform several stringent washes with a buffer containing a non-ionic detergent, such as 0.05% Tween-20 in PBS (PBST), to minimize non-specific interactions.[5][14] Increasing the number and duration of these washes is a key step to reduce background.[5]

  • Dehydration and Mounting : Dehydrate the sections through a graded alcohol series, clear with xylene (or a substitute), and mount with an appropriate mounting medium.[4]

References

Technical Support Center: C.I. Acid Red 106 Fluorescence Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C.I. Acid Red 106. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to enhancing the fluorescence signal of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a red, water-soluble, single azo dye. Key properties are summarized in the table below.

PropertyValue/Description
C.I. Name Acid Red 106
CAS Number 6844-74-2
Molecular Formula C₂₃H₁₇N₃Na₂O₉S₃
Molecular Weight 621.57 g/mol
Appearance Red powder
Solubility Soluble in water (producing a blueish-red solution), soluble in ethanol (B145695) (red solution), and slightly soluble in acetone.
Absorption Peak (UV) An absorbance peak has been noted at 192 nm, though this is in the UV range and not the primary absorption for visible fluorescence. The primary visible absorption is expected in the green-yellow region of the spectrum.

Q2: My this compound fluorescence signal is weak. What are the general causes?

A weak fluorescence signal can stem from several factors, including suboptimal dye concentration, environmental quenching, photobleaching, or incorrect instrument settings. The following sections will provide detailed troubleshooting steps to address these issues.

Troubleshooting Guide

Issue 1: Weak or No Fluorescence Signal

A faint or undetectable signal is a common issue. The following workflow can help diagnose and resolve the problem.

start Weak or No Signal check_concentration Optimize Dye Concentration start->check_concentration check_environment Evaluate Solvent & pH start->check_environment check_instrument Verify Instrument Settings start->check_instrument check_photobleaching Assess Photobleaching start->check_photobleaching solution_concentration Titrate dye to find optimal concentration. check_concentration->solution_concentration solution_environment Adjust solvent polarity and/or pH. check_environment->solution_environment solution_instrument Ensure correct excitation/emission filters and detector settings. check_instrument->solution_instrument solution_photobleaching Use antifade reagents and minimize light exposure. check_photobleaching->solution_photobleaching

Troubleshooting workflow for a weak fluorescence signal.
Issue 2: Rapid Signal Fading (Photobleaching)

Photobleaching is the irreversible destruction of a fluorophore upon exposure to excitation light.

Q: How can I minimize photobleaching of this compound?

A: To reduce photobleaching, you can:

  • Use Antifade Reagents: Incorporate commercially available antifade reagents into your mounting medium. These reagents often work by scavenging free radicals.

  • Minimize Light Exposure: Reduce the intensity and duration of the excitation light. Only expose the sample to light when actively acquiring an image.

  • Use Neutral Density Filters: These filters can be placed in the light path to decrease the excitation intensity.

  • Optimize Detector Settings: Increase the gain or sensitivity of your detector to reduce the required exposure time.

Enhancing Fluorescence Signal

Several strategies can be employed to actively enhance the fluorescence signal of this compound.

Solvent and pH Optimization

The fluorescence of many dyes is highly dependent on the polarity of the solvent and the pH of the medium.

Q: How does solvent polarity affect the fluorescence of this compound?

A: While specific data for this compound is limited, for many azo dyes, increasing solvent polarity can lead to shifts in the emission spectrum and changes in fluorescence intensity. It is recommended to test a range of solvents with varying polarities (e.g., water, ethanol, DMSO) to determine the optimal environment for your application.

Q: What is the optimal pH for this compound fluorescence?

A: The fluorescence of acid dyes can be pH-sensitive. For many fluorescent dyes, fluorescence intensity increases as the pH moves from acidic to slightly alkaline, often plateauing at a certain pH.[1][2] For example, some fluorescent tracers show a significant increase in intensity as the pH rises from 6.9 to 8.4.[1] It is advisable to perform a pH titration of your this compound solution to determine the optimal pH for maximum fluorescence. A general starting point would be to test a pH range from 6.0 to 9.0.

Use of Surfactants

Surfactants can enhance fluorescence by forming micelles that encapsulate the dye molecule, protecting it from non-radiative decay pathways and altering its microenvironment.

Q: Which type of surfactant is best for enhancing the fluorescence of this compound?

A: this compound is an anionic dye due to its sulfonate groups. Therefore, cationic surfactants are generally expected to show the most significant interaction and potential for fluorescence enhancement through the formation of dye-surfactant ion pairs.[3] However, non-ionic surfactants can also be effective.

Experimental Protocol: Fluorescence Enhancement with a Cationic Surfactant (General Guidance)

This is a generalized protocol. Optimal surfactant type and concentration must be determined experimentally.

  • Prepare a Stock Solution of this compound: Prepare a concentrated stock solution (e.g., 1 mM) in deionized water.

  • Prepare a Surfactant Stock Solution: Prepare a stock solution of a cationic surfactant (e.g., Cetyltrimethylammonium bromide - CTAB) in deionized water (e.g., 10 mM).

  • Prepare Test Solutions: In a series of cuvettes, add a fixed concentration of this compound (e.g., 10 µM). Then, add varying concentrations of the surfactant, ensuring the final volume is the same in all cuvettes. Include a control with no surfactant.

  • Incubate: Allow the solutions to equilibrate for a set amount of time (e.g., 15-30 minutes) at room temperature, protected from light.

  • Measure Fluorescence: Measure the fluorescence emission spectrum of each solution using a spectrofluorometer. Use an excitation wavelength appropriate for the dye (start with a broad range in the green-yellow part of the spectrum to find the maximum).

  • Analyze Data: Plot the fluorescence intensity at the emission maximum as a function of surfactant concentration to determine the optimal concentration for enhancement.

start Prepare Stock Solutions (Dye & Surfactant) prepare_test Create Test Solutions (Fixed Dye, Varying Surfactant) start->prepare_test incubate Incubate Samples prepare_test->incubate measure Measure Fluorescence Spectra incubate->measure analyze Plot Intensity vs. Concentration measure->analyze end Determine Optimal Surfactant Concentration analyze->end

Workflow for optimizing surfactant-based fluorescence enhancement.
Metal-Enhanced Fluorescence (MEF) with Nanoparticles

Metal nanoparticles, particularly silver (AgNPs) and gold (AuNPs), can enhance the fluorescence of nearby dye molecules through a phenomenon known as metal-enhanced fluorescence.

Q: How can nanoparticles enhance the fluorescence of this compound?

A: The localized surface plasmon resonance of the metal nanoparticles can increase the excitation rate of the dye and improve its quantum yield. The effectiveness of the enhancement depends on factors like the size and shape of the nanoparticles, the distance between the dye and the nanoparticle surface, and the spectral overlap between the nanoparticle's plasmon resonance and the dye's absorption and emission spectra.

Experimental Protocol: Preparation of Silver Nanoparticles for Fluorescence Enhancement (General Guidance)

This protocol describes a common method for synthesizing silver nanoparticles. These can then be tested for their ability to enhance the fluorescence of this compound.

  • Preparation of Silver Nitrate (B79036) Solution: Prepare a 1 mM solution of silver nitrate (AgNO₃) in deionized water.

  • Preparation of Reducing Agent: Prepare a 2 mM solution of sodium borohydride (B1222165) (NaBH₄) in ice-cold deionized water. Caution: Sodium borohydride is a strong reducing agent and should be handled with care.

  • Synthesis of Silver Nanoparticles:

    • Place a known volume of the AgNO₃ solution in a flask and cool it in an ice bath while stirring vigorously.

    • Slowly add the NaBH₄ solution dropwise to the AgNO₃ solution. The solution should turn a pale yellow, indicating the formation of silver nanoparticles.

    • Continue stirring for an additional 30 minutes in the ice bath.

  • Characterization (Optional but Recommended): Characterize the size and concentration of the synthesized AgNPs using UV-Vis spectroscopy (looking for the characteristic surface plasmon resonance peak) and dynamic light scattering (DLS).

  • Fluorescence Enhancement Assay:

    • Prepare a series of solutions containing a fixed concentration of this compound and varying concentrations of the AgNP colloid.

    • Measure the fluorescence emission as described in the surfactant protocol.

start Prepare AgNO₃ and NaBH₄ Solutions synthesis Mix Solutions under Cooling and Stirring start->synthesis characterization Characterize Nanoparticles (UV-Vis, DLS) synthesis->characterization assay Perform Fluorescence Enhancement Assay characterization->assay end Determine Enhancement Effect assay->end

References

Technical Support Center: Protein Gel Staining and Destaining

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind protein staining in gels?

A1: Protein staining in gels, typically polyacrylamide gels, is a method to visualize proteins after electrophoretic separation. The most common methods utilize anionic dyes, such as Coomassie Brilliant Blue, which bind non-covalently to proteins. This binding is primarily through ionic interactions with basic amino acid residues and hydrophobic interactions. The staining process makes the protein bands visible against the gel background.

Q2: Why is a destaining step necessary?

A2: After the initial staining, the entire gel, including the areas without proteins, will be saturated with the dye. The destaining step is crucial for removing the unbound or loosely bound dye from the gel matrix, thereby increasing the contrast between the protein bands and the background. This allows for the clear visualization and subsequent analysis of the protein bands.

Q3: Can I reuse the destaining solution?

A3: While it is possible to reuse the destaining solution, it is generally not recommended for achieving the best results. With each use, the concentration of the dye in the destaining solution increases, which can reduce its effectiveness and slow down the destaining process. For optimal clarity and to avoid background staining, it is best to use fresh destaining solution.

Q4: How does the thickness of the gel affect staining and destaining times?

A4: The thickness of the polyacrylamide gel directly impacts the time required for both staining and destaining. Thicker gels require longer incubation times for the dye to penetrate the matrix and stain the proteins effectively. Consequently, the destaining process will also be longer as it takes more time for the unbound dye to diffuse out of the thicker gel.

Troubleshooting Guide

Problem Possible Cause Solution
High Background Incomplete destaining.- Extend the destaining time.- Increase the volume of the destaining solution.- Change the destaining solution more frequently.- Gently agitate the gel during destaining to facilitate dye removal.
Faint Protein Bands - Insufficient amount of protein loaded.- Inefficient staining.- Increase the amount of protein loaded onto the gel.- Increase the staining time.- Ensure the staining solution is fresh and correctly prepared.
Uneven Staining Gel was not fully submerged in the staining solution.- Ensure the gel is completely covered by the staining solution.- Use a container that is appropriately sized for the gel.- Gentle agitation during staining can promote even dye distribution.
Loss of Protein Bands Excessive destaining.- Reduce the destaining time.- Monitor the gel closely during the destaining process.- Use a milder destaining solution (e.g., lower percentage of methanol (B129727)/ethanol (B145695) and acetic acid).
Cracked or Brittle Gel Excessive concentration of methanol or ethanol in the solutions.- Reduce the percentage of alcohol in the staining and destaining solutions.- Handle the gel with care, especially when transferring it between solutions.

Experimental Protocols

General Protein Gel Staining and Destaining Protocol (Based on Coomassie Brilliant Blue)

This protocol is a general guideline and may require optimization.

Materials:

  • Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue R-250, 50% (v/v) methanol, 10% (v/v) glacial acetic acid in deionized water.

  • Destaining Solution: 40% (v/v) methanol, 10% (v/v) glacial acetic acid in deionized water.

  • Gel storage solution: 7% (v/v) acetic acid in deionized water.

  • Orbital shaker

  • Container for staining and destaining

Procedure:

  • Fixation & Staining:

    • After electrophoresis, carefully remove the gel from the cassette.

    • Place the gel in a clean container and rinse briefly with deionized water.

    • Submerge the gel in the staining solution. Ensure the gel is fully covered.

    • Incubate on an orbital shaker with gentle agitation for 1-2 hours at room temperature. For lower protein concentrations, staining can be performed overnight.

  • Destaining:

    • Pour off the staining solution.

    • Add the destaining solution to the container, ensuring the gel is fully submerged.

    • Incubate on an orbital shaker with gentle agitation.

    • Change the destaining solution every 1-2 hours until the protein bands are clearly visible against a clear background. This may take several hours to overnight.

  • Gel Imaging and Storage:

    • Once the desired level of destaining is achieved, the gel can be imaged.

    • For long-term storage, the gel can be kept in a 7% acetic acid solution at 4°C.

Quantitative Data Summary

The following table summarizes typical concentrations and times for common protein gel staining and destaining methods.

Parameter Coomassie Brilliant Blue R-250 Ponceau S (for membranes)
Staining Solution 0.1% Coomassie in 50% methanol, 10% acetic acid0.1% Ponceau S in 5% acetic acid
Staining Time 1 hour to overnight5-10 minutes
Destaining Solution 40% methanol, 10% acetic acidDeionized water
Destaining Time Several hours to overnightA few minutes

Diagrams

experimental_workflow cluster_electrophoresis Protein Separation cluster_staining Staining cluster_destaining Destaining cluster_analysis Analysis gel_electrophoresis SDS-PAGE staining Incubate gel in staining solution gel_electrophoresis->staining Transfer gel destaining Incubate gel in destaining solution staining->destaining Transfer gel solution_change Change destaining solution periodically destaining->solution_change Monitor background solution_change->destaining Repeat as needed imaging Image acquisition solution_change->imaging Clear background data_analysis Data analysis imaging->data_analysis

Caption: General workflow for protein gel staining and destaining.

Adjusting incubation time for C.I. Acid Red 106 staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing C.I. Acid Red 106 for staining applications. The following information is designed to address common issues encountered during experimental workflows, with a focus on optimizing incubation time.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in a research setting?

A1: While this compound is predominantly used in the textile and paper industries, its properties as an acid dye make it suitable for staining proteins in the cytoplasm of cells and tissues.[1][2] In histological applications, acid dyes are anionic (negatively charged) and bind to cationic (positively charged) components within the tissue, such as the amino groups of proteins.[1][2][3] This makes it a useful counterstain to visualize cellular morphology.

Q2: What are the key factors that influence the intensity of this compound staining?

A2: Several factors can affect the outcome of your staining protocol. The most critical include the concentration of the dye, the pH of the staining solution, the incubation temperature, and the method of tissue fixation.[4] An acidic pH, typically around 3-4, enhances staining by increasing the positive charges on tissue proteins, thereby promoting binding of the anionic acid dye.[3][5]

Q3: My this compound staining is too weak. How can I increase the signal?

A3: Weak staining can result from several issues. Consider the following troubleshooting steps:

  • Increase Incubation Time: The most straightforward approach is to extend the incubation period with the this compound solution.[6]

  • Optimize Dye Concentration: If increasing the incubation time doesn't yield satisfactory results, you may need to prepare a more concentrated dye solution.[7]

  • Adjust pH: Ensure the pH of your staining solution is sufficiently acidic. A lower pH can enhance the binding of the acid dye to tissue proteins.[3]

  • Check Fixation: Improper or inadequate tissue fixation can lead to poor staining.[4]

Q4: I am observing high background staining. What could be the cause?

A4: High background staining can obscure the specific signal in your sample. To mitigate this, you can try the following:

  • Decrease Incubation Time: A shorter incubation period may reduce non-specific binding of the dye.

  • Reduce Dye Concentration: Using a more dilute staining solution can help minimize background.

  • Increase Washing Steps: Ensure thorough washing after the staining step to remove excess, unbound dye.

  • Differentiation: A brief rinse in a weak acid or alcohol solution after staining can help to remove excess stain and improve contrast.[1]

Troubleshooting Guide: Adjusting Incubation Time

Optimizing the incubation time is a critical step in achieving high-quality staining results with this compound. The ideal duration will depend on the specific tissue type, its thickness, and the desired staining intensity.

Quantitative Data Summary
Incubation Time (Minutes)Expected Staining IntensityPotential IssuesRecommendations
1 - 5Weak to ModerateInsufficient staining, poor contrast.Recommended for initial trials and highly reactive tissues.
5 - 15Moderate to StrongOptimal for many applications.A good starting range for most tissue types.
15 - 30Strong to Very StrongPotential for overstaining and high background.Use with caution; may require differentiation.
> 30Very Strong / SaturatedHigh background, loss of cellular detail.Not generally recommended unless trying to stain dense structures.

Experimental Protocols

Protocol: Staining of Paraffin-Embedded Tissue Sections with this compound

This protocol provides a general guideline for staining formalin-fixed, paraffin-embedded tissue sections.

Materials:

  • This compound

  • Distilled water

  • Glacial acetic acid

  • Xylene

  • Ethanol (B145695) (100%, 95%, 70%)

  • Harris' Hematoxylin (or other nuclear stain)

  • Acid alcohol (1% HCl in 70% ethanol)

  • Scott's Tap Water Substitute (or other bluing agent)

  • Resinous mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Transfer through two changes of 100% ethanol for 3 minutes each.

    • Hydrate through 95% and 70% ethanol for 3 minutes each.

    • Rinse in running tap water.

  • Nuclear Staining:

    • Stain in Harris' Hematoxylin for 5-10 minutes.

    • Wash in running tap water.

    • Differentiate in 1% acid alcohol with a few quick dips.

    • Wash in running tap water.

    • Blue in Scott's Tap Water Substitute for 1-2 minutes.

    • Wash in running tap water for 5 minutes.

  • This compound Counterstaining:

    • Prepare the staining solution: 0.5g of this compound in 100 mL of distilled water with 1 mL of glacial acetic acid.

    • Immerse slides in the this compound solution for a predetermined incubation time (start with 5-10 minutes).

    • Briefly rinse in distilled water to remove excess stain.

  • Dehydration, Clearing, and Mounting:

    • Dehydrate through 95% ethanol and two changes of 100% ethanol for 1 minute each.

    • Clear in two changes of xylene for 3 minutes each.

    • Mount with a resinous mounting medium.

Visualizing the Workflow

To better understand the process of optimizing incubation time, the following workflow diagram is provided.

G cluster_prep Sample Preparation cluster_stain Staining Optimization cluster_troubleshoot Troubleshooting cluster_final Final Steps Deparaffinize Deparaffinize & Rehydrate Nuclear_Stain Nuclear Staining Deparaffinize->Nuclear_Stain Stain_Trial_1 Initial Staining (5-10 min) Nuclear_Stain->Stain_Trial_1 Evaluation_1 Microscopic Evaluation Stain_Trial_1->Evaluation_1 Too_Weak Staining Too Weak Evaluation_1->Too_Weak Intensity Low Too_Strong Staining Too Strong Evaluation_1->Too_Strong Intensity High Optimal Optimal Staining Evaluation_1->Optimal Intensity Good Increase_Time Increase Incubation Time Too_Weak->Increase_Time Decrease_Time Decrease Incubation Time Too_Strong->Decrease_Time Increase_Time->Stain_Trial_1 Re-stain new slide Decrease_Time->Stain_Trial_1 Re-stain new slide Dehydrate_Mount Dehydrate & Mount Optimal->Dehydrate_Mount

Caption: Workflow for optimizing this compound incubation time.

References

Effect of mordants on C.I. Acid Red 106 staining efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing C.I. Acid Red 106 in their staining experiments. The following information addresses common issues and provides guidance on the effective use of mordants to enhance staining efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a mordant in staining with this compound?

A1: Mordants are essential chemical intermediates that form a coordination complex with the dye molecule and the substrate (e.g., tissue section, fabric). This complex enhances the dye's affinity for the substrate, leading to increased dye uptake, improved colorfastness, and potentially altered final color shades.[1][2] In essence, the mordant acts as a molecular bridge, anchoring the dye to the material being stained.

Q2: What are the common types of mordants used with acid dyes like this compound?

A2: Common mordants for acid dyes include metallic salts such as aluminum potassium sulfate (B86663) (alum), ferrous sulfate (iron), copper sulfate (copper), and stannous chloride (tin). Additionally, tannins, such as tannic acid, can be used as a primary mordant or in combination with metallic mordants to improve dye fixation, particularly on cellulosic materials.[2][3][4]

Q3: How do different mordants affect the final color of this compound staining?

A3: The choice of mordant can significantly influence the final color. Alum typically brightens colors.[5] Iron salts tend to "sadden" or darken colors, often shifting them towards brown or grey hues.[4][6] Copper salts can also darken colors and may introduce a greenish tint.[3][7] Tin is known to brighten colors, particularly reds and oranges.[7] Tannic acid can impart a brownish undertone to the final color.[8]

Q4: What are the different mordanting techniques?

A4: There are three primary mordanting techniques:

  • Pre-mordanting: The substrate is treated with the mordant before the dyeing process. This method is common and often yields better results.[9]

  • Meta-mordanting (Simultaneous): The mordant is added directly to the dye bath, and the substrate is treated with the dye and mordant simultaneously.

  • Post-mordanting: The substrate is first dyed and then treated with the mordant. This technique can be used to modify the color of the already dyed material.[1]

Q5: Can I use this compound without a mordant?

A5: While this compound can be used without a mordant, the staining may be less intense and have poor wash and light fastness. The use of a mordant is highly recommended to improve the durability and intensity of the stain.

Effect of Mordants on Staining Efficacy: A Comparative Overview

MordantExpected Color Change with Red DyesExpected Effect on Color Strength (K/S)Expected Effect on Fastness
Aluminum Potassium Sulfate (Alum) Brightens the red shadeModerate to High IncreaseGood
Ferrous Sulfate (Iron) Darkens the red, may shift to brownish-red or purpleHigh IncreaseVery Good to Excellent
Copper Sulfate (Copper) Darkens the red, may introduce a slight brownish or purplish hueModerate to High IncreaseVery Good
Stannous Chloride (Tin) Brightens the red, can produce vibrant shadesHigh IncreaseGood
Tannic Acid Imparts a brownish undertone to the redModerate IncreaseGood to Very Good

Experimental Protocols

The following are detailed methodologies for key mordanting and staining procedures. Safety Precaution: Always handle mordants and dyes with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.

Protocol 1: Pre-mordanting Staining Procedure

This protocol is a two-step process where the substrate is treated with the mordant before staining.

  • Mordant Solution Preparation: Prepare a mordant solution of the desired concentration (e.g., 2-5% weight of fiber/fabric (WOF) for metallic salts, 5-10% WOF for tannic acid) in distilled water.

  • Mordanting:

    • Immerse the substrate in the mordant solution.

    • Heat the solution to a simmer (around 80-90°C) and maintain for 60 minutes, ensuring the substrate is fully submerged and agitated periodically.[1]

    • Allow the bath to cool, then remove the substrate.

    • Rinse the substrate thoroughly with distilled water to remove any unbound mordant.

  • Dye Bath Preparation: Prepare a this compound dye bath of the desired concentration (e.g., 1% WOF) in distilled water. Acidify the dye bath to a pH of 4-5 using acetic acid or citric acid.

  • Staining:

    • Introduce the mordanted substrate into the dye bath.

    • Gradually heat the dye bath to a simmer (around 80-90°C) and maintain for 60 minutes, with occasional agitation.

    • Turn off the heat and allow the dye bath to cool slowly.

  • Rinsing and Drying:

    • Remove the stained substrate and rinse with distilled water until the water runs clear.

    • Allow the substrate to air dry or process for microscopic evaluation.

Protocol 2: Meta-mordanting (Simultaneous) Staining Procedure

In this one-step protocol, the mordant is added directly to the dye bath.

  • Dye and Mordant Bath Preparation:

    • Prepare a this compound dye solution of the desired concentration (e.g., 1% WOF) in distilled water.

    • Dissolve the desired mordant (e.g., 2-5% WOF) in a small amount of hot water and add it to the dye bath.

    • Acidify the combined solution to a pH of 4-5 with acetic acid or citric acid.

  • Staining:

    • Introduce the substrate into the combined dye and mordant bath.

    • Gradually heat the bath to a simmer (around 80-90°C) and maintain for 60-90 minutes with periodic agitation.

    • Allow the bath to cool completely.

  • Rinsing and Drying:

    • Remove the stained substrate and rinse thoroughly with distilled water.

    • Dry the substrate as required.

Protocol 3: Post-mordanting Staining Procedure

This two-step process involves dyeing the substrate first, followed by treatment with a mordant.

  • Dye Bath Preparation and Staining:

    • Follow steps 3 and 4 from Protocol 1 (Pre-mordanting) to stain the substrate without a mordant.

  • Mordanting:

    • After dyeing and a brief rinse, immerse the stained substrate in a freshly prepared mordant solution (e.g., 2-5% WOF).

    • Heat the mordant bath to a simmer (around 80-90°C) and maintain for 30-60 minutes.

    • Allow the bath to cool.

  • Rinsing and Drying:

    • Remove the substrate and rinse with distilled water until the water is clear.

    • Dry the substrate.

Troubleshooting Guide

Issue 1: Weak or Uneven Staining

  • Possible Cause: Insufficient mordant concentration or uneven application.

  • Solution:

    • Increase the mordant concentration in your protocol.

    • Ensure the substrate is fully submerged and agitated regularly during both mordanting and dyeing to promote even uptake.

    • Check the pH of the dye bath; an acidic environment (pH 4-5) is crucial for acid dyes to bind effectively to the substrate.[11]

Issue 2: Color is Different Than Expected

  • Possible Cause: The mordant used has altered the final color, or the pH of the dye bath is incorrect.

  • Solution:

    • Refer to the comparative overview table to understand the expected color shifts with different mordants.

    • Test different mordants on a small scale to achieve the desired color.

    • Ensure the pH of the dye bath is within the optimal range, as pH can also affect the final hue.[12]

Issue 3: Poor Wash Fastness (Color Bleeds During Rinsing)

  • Possible Cause: Inadequate mordanting, causing the dye to not be properly fixed to the substrate.

  • Solution:

    • Increase the duration of the mordanting step to ensure complete reaction.

    • Ensure thorough rinsing after mordanting (in pre-mordanting) to remove any loose mordant that could interfere with dyeing.

    • Consider switching to a mordant known for providing better fastness, such as ferrous sulfate.

Issue 4: Staining is Too Dark or "Saddened"

  • Possible Cause: The use of iron or copper mordants, or an excessively high concentration of the mordant.

  • Solution:

    • Reduce the concentration of the iron or copper mordant.

    • Switch to a mordant that brightens colors, such as alum or tin.

    • Use a post-mordanting technique with a low concentration of the darkening mordant to have more control over the final shade.

Issue 5: Precipitate Forms in the Dye Bath

  • Possible Cause: The mordant and dye are reacting and precipitating out of the solution, especially in meta-mordanting.

  • Solution:

    • Ensure both the dye and mordant are fully dissolved separately before combining them in the dye bath.

    • Consider using a pre-mordanting technique to avoid direct interaction between concentrated dye and mordant solutions.

Visualizing the Process

The following diagrams illustrate the experimental workflows and the underlying chemical principles.

experimental_workflow cluster_pre Pre-Mordanting cluster_meta Meta-Mordanting cluster_post Post-Mordanting A1 Substrate B1 Mordant Treatment A1->B1 C1 Rinsing B1->C1 D1 Dyeing with This compound C1->D1 E1 Final Rinse & Dry D1->E1 A2 Substrate B2 Dyeing with this compound + Mordant A2->B2 C2 Final Rinse & Dry B2->C2 A3 Substrate B3 Dyeing with This compound A3->B3 C3 Rinsing B3->C3 D3 Mordant Treatment C3->D3 E3 Final Rinse & Dry D3->E3

Caption: Experimental workflows for different mordanting techniques.

signaling_pathway cluster_interaction Dye-Mordant-Substrate Interaction Dye This compound (Anionic Dye) Complex Dye-Mordant-Substrate Complex Dye->Complex Forms Complex Mordant Mordant (Metallic Cation) Mordant->Complex Bridges Substrate Substrate (e.g., Protein Fiber with Cationic Sites) Substrate->Complex Binds to

Caption: Simplified interaction between the dye, mordant, and substrate.

References

Solving C.I. Acid Red 106 solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues of C.I. Acid Red 106 in aqueous buffers. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility properties?

This compound, also identified by C.I. 18110 and CAS number 6844-74-2, is a single azo class acid dye.[1] Its molecular formula is C₂₃H₁₇N₃Na₂O₉S₃.[1] Generally, it is soluble in water, presenting as a blue-light red solution, and soluble in ethanol, appearing red.[1] It is only slightly soluble in acetone.[1]

Q2: I'm observing poor solubility or precipitation of this compound in my aqueous buffer. What are the common causes?

Poor solubility or precipitation can be attributed to several factors:

  • pH of the buffer: The solubility of acid dyes is often pH-dependent.

  • Temperature: Temperature can significantly influence the dissolution of the dye.

  • Buffer composition and ionic strength: The type of buffer and its salt concentration can impact solubility. High salt concentrations can sometimes lead to "salting out."

  • Dye aggregation: Acid dyes, especially at higher concentrations, have a tendency to form aggregates, which reduces solubility.

  • Purity of the dye: Impurities in the dye powder can affect its solubility.

Q3: Can I heat the solution to improve the solubility of this compound?

Yes, gently heating the solution is a common method to increase the solubility of many dyes. However, it is crucial to monitor the temperature and avoid boiling, as excessive heat can potentially degrade the dye. The optimal temperature will depend on the specific buffer and desired concentration.

Q4: How does the pH of my buffer affect the solubility of this compound?

Troubleshooting Guides

Issue 1: this compound is not dissolving completely in my buffer.

G start Start: Incomplete Dissolution check_conc Is the concentration too high? start->check_conc adjust_temp Gently warm the solution (e.g., to 40-50°C) with stirring. check_conc->adjust_temp No end_fail Issue Persists: Consult further literature or manufacturer. check_conc->end_fail Yes, lower concentration check_ph Is the buffer pH appropriate? adjust_temp->check_ph adjust_ph Adjust pH towards neutral or slightly alkaline. Test a small sample first. check_ph->adjust_ph No add_cosolvent Consider adding a small amount of a water-miscible organic solvent (e.g., ethanol, DMSO) up to 1-5%. check_ph->add_cosolvent Yes adjust_ph->add_cosolvent sonicate Briefly sonicate the solution. add_cosolvent->sonicate use_surfactant Add a non-ionic surfactant (e.g., Tween® 20 at 0.01-0.1%). end_success Success: Dye Dissolved use_surfactant->end_success Dissolved use_surfactant->end_fail Not Dissolved sonicate->use_surfactant Not Dissolved sonicate->end_success Dissolved

Issue 2: The this compound solution appears cloudy or shows precipitation over time.

G start Start: Cloudiness or Precipitation check_aggregation Is dye aggregation occurring? start->check_aggregation reduce_conc Lower the dye concentration. check_aggregation->reduce_conc Yes check_ionic_strength Is the buffer ionic strength too high? check_aggregation->check_ionic_strength No reduce_conc->check_ionic_strength adjust_ionic_strength Reduce the salt concentration of the buffer. check_ionic_strength->adjust_ionic_strength Yes filter_solution Filter the solution through a 0.22 µm or 0.45 µm filter. check_ionic_strength->filter_solution No adjust_ionic_strength->filter_solution store_properly Store the solution protected from light and at a stable temperature (e.g., 4°C). filter_solution->store_properly end_success Success: Clear Solution store_properly->end_success Stable end_fail Issue Persists: Re-prepare solution with modifications. store_properly->end_fail Unstable

Experimental Protocols

Protocol 1: General Procedure for Dissolving this compound in Aqueous Buffer

  • Materials:

    • This compound powder

    • Desired aqueous buffer (e.g., Phosphate Buffered Saline (PBS), TRIS-HCl)

    • Magnetic stirrer and stir bar

    • Volumetric flask

    • Weighing scale

    • pH meter

  • Procedure:

    • Weigh the required amount of this compound powder.

    • Add approximately 80% of the final volume of the desired buffer to a beaker with a magnetic stir bar.

    • Place the beaker on a magnetic stirrer and begin stirring.

    • Slowly add the this compound powder to the vortex of the stirring buffer to prevent clumping.

    • Continue stirring for at least 30 minutes at room temperature.

    • If the dye has not fully dissolved, gently warm the solution to 40-50°C while continuing to stir.

    • Once the dye is dissolved, allow the solution to cool to room temperature.

    • Adjust the pH of the solution to the desired value, if necessary.

    • Transfer the solution to a volumetric flask and add buffer to reach the final volume.

    • For sterile applications, filter the solution through a 0.22 µm syringe filter.

Data Presentation

Table 1: Solubility of this compound in 0.1 M Phosphate Buffer at Different pH Values (Illustrative Data)

pHTemperature (°C)Maximum Soluble Concentration (mg/mL)Observations
5.025~0.5Some precipitation observed
6.025~1.0Clear solution
7.025~1.5Clear solution
7.425~2.0Clear solution
8.025~2.0Clear solution

Table 2: Effect of Temperature on Solubility of this compound in PBS (pH 7.4) (Illustrative Data)

Temperature (°C)Maximum Soluble Concentration (mg/mL)Time to Dissolve (minutes)
25~2.030
40~5.015
60~10.05

Table 3: Effect of Co-solvents on the Solubility of this compound in Water (Illustrative Data)

Co-solventConcentration (%)Maximum Soluble Concentration (mg/mL)
None0~1.0
Ethanol5~3.0
DMSO5~4.0

References

How to remove C.I. Acid Red 106 artifacts in microscopy images

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using C.I. Acid Red 106 in microscopy applications. The following information addresses common issues that may arise during the staining process, leading to image artifacts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a red, water-soluble acid dye belonging to the single azo class.[1] It is also soluble in ethanol (B145695) but only slightly soluble in acetone.[1][2] Its chemical formula is C23H17N3Na2O9S3.[1][3][4] It is used for dyeing various materials, including textiles and leather, and can be used to manufacture color pigment sediment.[1][2][3]

Q2: I am seeing fine red or dark red precipitates on my slide after staining with this compound. What is the cause and how can I fix it?

Fine precipitates on a stained slide can result from several factors. The dye may not have been fully dissolved in the staining solution, or the solution may have become supersaturated due to solvent evaporation.[5] Also, improper pH levels can reduce the dye's solubility.[6][7] Insufficient rinsing between staining steps can also cause reactions that lead to precipitation.[6][8]

To prevent this, ensure the dye is completely dissolved when preparing your staining solution and consider filtering the solution before use.[5][8] Maintaining a stable pH and temperature during staining can also help.[6][7] Thorough rinsing between steps is crucial to remove any reagents that might react with the dye.[6][8]

Q3: The staining on my tissue is uneven and patchy. Why is this happening and what can I do to get a uniform stain?

Uneven staining can be caused by several issues during sample preparation and staining.[9] If using paraffin-embedded tissues, incomplete removal of the paraffin (B1166041) wax can prevent the staining solution from penetrating the tissue properly, leading to weak or uneven staining.[10][11] Inadequate agitation during the staining process can also result in an uneven distribution of the dye.[12] Furthermore, if the tissue section has folds or has lifted from the slide, the dye may accumulate in these areas, causing a more intense stain at the borders.[13][14]

To resolve this, ensure complete deparaffinization by allowing sufficient time in xylene and using fresh, uncontaminated solutions.[10][11] Gentle agitation during staining will promote uniform dye distribution.[12] Proper slide preparation techniques to avoid folds and ensure the tissue is well-adhered to the slide are also critical.[13]

Q4: I have noticed air bubbles under the coverslip of my stained slide. How can I avoid this?

Air bubbles under the coverslip are a common artifact, often caused by the mounting medium being too thin or by improper placement of the coverslip.[15][16] To prevent this, use a mounting medium of appropriate viscosity and carefully lower the coverslip at an angle onto the slide to allow air to escape.[17][18]

Troubleshooting Guide

This guide will help you identify and resolve specific issues you may encounter when using this compound.

Problem Observation Potential Causes Recommended Solutions
Artifacts Fine red or dark red precipitate on the slide.1. Incomplete dissolution of the dye.[5] 2. Supersaturation of the staining solution due to solvent evaporation.[5] 3. Inappropriate pH of the staining solution.[6][7] 4. Insufficient rinsing between steps.[6][8]1. Ensure the dye is fully dissolved. 2. Filter the staining solution before use.[5][8] 3. Maintain optimal pH and temperature.[6][7] 4. Rinse slides thoroughly between each step.[6][8]
Air bubbles under the coverslip.1. Mounting medium is too thin.[15] 2. Improper placement of the coverslip.[16][17]1. Use a more viscous mounting medium. 2. Lower the coverslip at a 45-degree angle to avoid trapping air.[18]
Staining Quality Uneven or patchy staining.1. Incomplete removal of paraffin wax.[10][11] 2. Insufficient agitation during staining.[12] 3. Folds or lifting of the tissue section.[13][14]1. Ensure complete deparaffinization with fresh xylene.[10][11] 2. Gently agitate the slides during staining.[12] 3. Use proper technique to mount the tissue flat on the slide.[13]
Weak or pale staining.1. Staining time is too short.[10] 2. The staining solution is exhausted or too dilute. 3. Excessive rinsing after staining.1. Increase the incubation time in the this compound solution.[10] 2. Prepare a fresh staining solution. 3. Reduce the duration and vigor of the post-staining rinses.

Experimental Protocols

Best Practice Staining Protocol to Minimize Artifacts

This protocol provides a general workflow for staining paraffin-embedded tissue sections with this compound, with an emphasis on steps to prevent common artifacts.

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of fresh xylene for 5 minutes each to ensure complete removal of paraffin.

    • Rehydrate the tissue sections by immersing them in a series of graded alcohols: two changes of 100% ethanol for 3 minutes each, followed by 95% ethanol, 70% ethanol, and 50% ethanol for 3 minutes each.

    • Rinse thoroughly with deionized water.

  • Staining:

    • Prepare the this compound staining solution according to your laboratory's protocol. Ensure the dye is fully dissolved. For best results, filter the solution using a fine-mesh filter.

    • Immerse the slides in the staining solution for the desired amount of time. Gentle agitation during this step can promote even staining.

  • Rinsing and Differentiation:

    • Briefly rinse the slides in a solution that will differentiate the stain, if required by your protocol. This may be an acidic or alcoholic solution.

    • Rinse thoroughly but gently in deionized water to stop the differentiation process.

  • Dehydration and Clearing:

    • Dehydrate the sections through a series of graded alcohols (e.g., 95% and 100% ethanol).

    • Clear the slides by immersing them in two changes of fresh xylene.

  • Coverslipping:

    • Place a drop of mounting medium on the tissue section.

    • Carefully lower a coverslip at a 45-degree angle to avoid trapping air bubbles.

    • Allow the mounting medium to cure before imaging.

Visual Guides

Artifact_Troubleshooting_Workflow start Artifact Observed in Microscopy Image precipitate Precipitate (Red Particles) start->precipitate uneven_staining Uneven/Patchy Staining start->uneven_staining bubbles Air Bubbles start->bubbles cause_precipitate Potential Causes: - Incomplete Dye Dissolution - Solution Instability (pH, Temp) - Insufficient Rinsing precipitate->cause_precipitate cause_uneven Potential Causes: - Incomplete Deparaffinization - Lack of Agitation - Tissue Folds/Lifting uneven_staining->cause_uneven cause_bubbles Potential Causes: - Incorrect Mounting Technique - Low Viscosity Mountant bubbles->cause_bubbles solution_precipitate Solutions: - Filter Staining Solution - Control pH and Temperature - Thorough Rinsing cause_precipitate->solution_precipitate solution_uneven Solutions: - Ensure Complete Deparaffinization - Gentle Agitation During Staining - Proper Tissue Mounting cause_uneven->solution_uneven solution_bubbles Solutions: - Use Angled Coverslip Placement - Use Appropriate Mounting Medium cause_bubbles->solution_bubbles

Caption: Troubleshooting workflow for common artifacts.

Staining_Protocol_Workflow cluster_prep Preparation cluster_stain Staining cluster_finish Finishing deparaffinize 1. Deparaffinize (2x Xylene, 5 min each) rehydrate 2. Rehydrate (Graded Alcohols to Water) deparaffinize->rehydrate stain 3. Stain with this compound (Filtered Solution, Gentle Agitation) rehydrate->stain rinse_diff 4. Rinse & Differentiate (Briefly in Differentiating Solution) stain->rinse_diff rinse_water 5. Rinse in Deionized Water rinse_diff->rinse_water dehydrate 6. Dehydrate (Graded Alcohols) rinse_water->dehydrate clear 7. Clear (2x Xylene) dehydrate->clear coverslip 8. Coverslip (Angled Placement) clear->coverslip

Caption: Best practice staining workflow.

References

Improving the stability of C.I. Acid Red 106 working solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of C.I. Acid Red 106 working solutions.

I. Troubleshooting Guide

This guide addresses common issues encountered during the preparation and use of this compound working solutions.

Problem Potential Cause Recommended Solution
Color of the working solution appears faded or has changed hue. Photodegradation: Exposure to ambient or UV light can cause the dye to degrade.Prepare and store solutions in amber or foil-wrapped containers to protect from light. Minimize exposure to direct light during experiments.
pH Shift: The absorbance spectrum of some azo dyes is pH-dependent. A change in the solution's pH can alter its color.Ensure the pH of the buffer or solvent is stable and appropriate for your experiment. If necessary, verify the pH of the solution before use. For some azo dyes, acidic conditions can accelerate degradation.
Thermal Degradation: Elevated temperatures can accelerate the degradation of the dye.Store stock and working solutions at recommended temperatures (see Storage Guidelines). Avoid exposing solutions to high temperatures for extended periods.
Precipitate forms in the working solution. Low Solubility: The concentration of the dye may exceed its solubility in the chosen solvent. This compound is soluble in water, slightly soluble in ethanol (B145695) and acetone.[1]Prepare a fresh solution at a lower concentration. Consider using a different solvent system if compatible with your experimental design. Gentle warming and sonication may help dissolve the dye, but be cautious of potential thermal degradation.
Contamination: Introduction of contaminants can lead to precipitation.Use high-purity water and solvents for preparing solutions. Ensure all glassware is thoroughly cleaned.
Inconsistent experimental results using the same working solution. Solution Instability: The dye may be degrading over time, leading to a decrease in its effective concentration.Prepare fresh working solutions daily or as needed. For critical experiments, perform a stability check of your working solution over the time course of your experiment.
Inaccurate Preparation: Errors in weighing the dye or measuring the solvent volume can lead to incorrect concentrations.Calibrate your balance regularly. Use appropriate volumetric glassware for accurate measurements. Follow a standardized protocol for solution preparation.

II. Frequently Asked Questions (FAQs)

1. What is the recommended procedure for preparing a stock solution of this compound?

To prepare a stock solution, accurately weigh the desired amount of this compound powder and dissolve it in a suitable solvent, such as high-purity water. It is recommended to create a concentrated stock solution (e.g., 1% w/v) that can be diluted to the final working concentration. To prepare a 1% stock solution, dissolve 1 gram of this compound in 100 mL of solvent. Start by creating a paste with a small amount of the solvent before gradually adding the rest to ensure complete dissolution. Gentle heating or sonication can aid in dissolving the dye, but avoid excessive heat.

2. How should I store this compound working solutions to maximize their stability?

For optimal stability, store this compound solutions in a cool, dark place. Refrigeration at 2-8°C is generally recommended for short-term storage. For longer-term storage, aliquoting and freezing at -20°C may be an option, but it is crucial to perform a freeze-thaw stability test to ensure the dye's integrity. Always use tightly sealed, light-protecting containers (amber vials or foil-wrapped tubes).

3. What factors can affect the stability of this compound in a working solution?

The stability of this compound, an azo dye, can be influenced by several factors:

  • Light: Exposure to UV and even ambient light can cause photodegradation.

  • pH: The pH of the solution can affect the dye's stability and its absorption spectrum. Some azo dyes degrade more rapidly in acidic conditions.

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.

  • Oxidizing and Reducing Agents: The presence of strong oxidizing or reducing agents can lead to the breakdown of the azo bond.

  • Microbial Contamination: In aqueous solutions, microbial growth can alter the dye.

4. How can I determine if my this compound working solution has degraded?

A primary indicator of degradation is a change in the solution's color or a decrease in its absorbance at the maximum wavelength (λmax). You can monitor the stability by periodically measuring the absorbance spectrum of the solution using a spectrophotometer. A significant decrease in the absorbance at λmax or a shift in the peak wavelength suggests degradation.

5. Is it necessary to filter this compound working solutions?

Filtering the stock solution through a 0.22 µm or 0.45 µm filter can be a good practice to remove any undissolved particles or microbial contaminants, which can improve the solution's stability and prevent issues in sensitive applications.

III. Experimental Protocols

Protocol 1: Preparation of a 1% (w/v) this compound Stock Solution

Materials:

  • This compound powder

  • High-purity water (e.g., Milli-Q or equivalent)

  • Volumetric flask (e.g., 100 mL)

  • Analytical balance

  • Spatula and weighing paper

  • Magnetic stirrer and stir bar (optional)

  • Amber storage bottle

Procedure:

  • Accurately weigh 1.00 g of this compound powder using an analytical balance.

  • Carefully transfer the powder into a 100 mL volumetric flask.

  • Add a small amount of high-purity water (approximately 10-20 mL) to the flask and swirl gently to form a paste. This helps in preventing clumping.

  • Gradually add more water, mixing continuously until the dye is fully dissolved. A magnetic stirrer can be used for this purpose.

  • Once the dye is completely dissolved, bring the final volume to the 100 mL mark with high-purity water.

  • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Transfer the stock solution to a clearly labeled amber storage bottle.

  • Store the solution in a cool, dark place (refrigeration at 2-8°C is recommended for short-term storage).

Protocol 2: Monitoring the Stability of a this compound Working Solution

Objective: To assess the stability of a this compound working solution over time under specific storage conditions (e.g., room temperature with light exposure vs. refrigerated in the dark).

Materials:

  • This compound working solution (prepared in the desired buffer/solvent)

  • UV-Vis spectrophotometer

  • Cuvettes

  • Two storage containers (one clear, one amber or foil-wrapped)

Procedure:

  • Prepare a fresh working solution of this compound at the desired concentration.

  • Immediately after preparation (Time 0), measure the absorbance spectrum of the solution from 300 nm to 700 nm and record the absorbance value at the maximum wavelength (λmax).

  • Aliquot the working solution into two separate containers: one transparent and one light-protected.

  • Store one aliquot under the desired test conditions (e.g., on the lab bench at room temperature) and the other under control conditions (e.g., in a refrigerator at 2-8°C, protected from light).

  • At specified time intervals (e.g., 1, 4, 8, 24, 48 hours), take a sample from each container and measure the absorbance spectrum.

  • Record the absorbance at λmax for each time point and condition.

  • Plot the absorbance at λmax as a function of time for both conditions. A significant decrease in absorbance indicates degradation.

IV. Visualizations

experimental_workflow Experimental Workflow: Preparing and Using this compound cluster_prep Solution Preparation cluster_use Experimental Use cluster_qc Quality Control weigh Weigh this compound Powder dissolve Dissolve in Solvent weigh->dissolve filter Filter Stock Solution (Optional) dissolve->filter store_stock Store Stock Solution (Cool, Dark) filter->store_stock prepare_working Prepare Working Solution store_stock->prepare_working use_experiment Use in Experiment prepare_working->use_experiment check_absorbance Check Absorbance prepare_working->check_absorbance check_pH Check pH prepare_working->check_pH store_working Store Working Solution (Short-term) use_experiment->store_working troubleshooting_logic Troubleshooting Logic for Unstable this compound Solutions cluster_causes Potential Causes cluster_solutions Solutions issue Issue: Inconsistent Results or Faded Solution photodegradation Photodegradation? issue->photodegradation thermal_degradation Thermal Degradation? issue->thermal_degradation ph_shift pH Shift? issue->ph_shift precipitation Precipitation? issue->precipitation protect_light Protect from Light photodegradation->protect_light control_temp Control Temperature thermal_degradation->control_temp buffer_solution Use Stable Buffer ph_shift->buffer_solution check_solubility Check Solubility / Recalculate Concentration precipitation->check_solubility

References

C.I. Acid Red 106 staining variability between tissue types

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing C.I. Acid Red 106 for tissue staining. Due to the limited specific histological data on this compound, this guide draws upon the established principles of similar anionic dyes and general histochemical staining techniques.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Weak or No Staining

Question: Why is there faint or no red staining in my tissue sections after applying this compound?

Possible Causes & Solutions:

CauseRecommended Solution
Incorrect pH of Staining Solution Acid dyes, like this compound, bind to positively charged tissue components, primarily amino groups on proteins. This binding is pH-dependent and typically requires an acidic environment to ensure the protonation of these groups.[1] Ensure the pH of your staining solution is sufficiently low (typically between 2.5 and 4.0). You can adjust the pH using a weak acid, such as acetic acid.
Inadequate Staining Time The duration of staining may be insufficient for the dye to penetrate the tissue and bind effectively. Increase the incubation time of the tissue sections in the this compound solution.
Depleted Staining Solution The dye in the staining solution may have been depleted from repeated use. Prepare a fresh staining solution.
Improper Fixation The choice of fixative can significantly impact staining by altering the chemical reactivity of tissue components. Formalin-based fixatives are generally suitable for most routine staining. However, picric acid-containing fixatives like Bouin's fluid can enhance the staining of collagen and muscle with acid dyes.
Excessive Dehydration Prolonged or harsh dehydration steps following staining can extract the dye from the tissue.[2] Reduce the time in dehydrating alcohols or use a more gradual series of alcohol concentrations.

Issue 2: Uneven Staining

Question: My tissue sections show patchy or uneven red staining. What could be the cause?

Possible Causes & Solutions:

CauseRecommended Solution
Incomplete Deparaffinization Residual paraffin (B1166041) wax on the tissue section will prevent the aqueous staining solution from reaching the tissue, resulting in unstained patches.[2] Ensure complete deparaffinization by using fresh xylene and adequate incubation times.
Tissue Folds or Wrinkles Folds or wrinkles in the tissue section can trap staining reagents or prevent even access of the dye. Ensure tissue sections are properly flattened on the slide during mounting.
Non-uniform Tissue Thickness Variations in section thickness will lead to differences in staining intensity. Ensure your microtome is properly calibrated and maintained to produce sections of uniform thickness.
Inadequate Rinsing Insufficient rinsing after fixation or other steps can leave behind residues that interfere with staining. Ensure thorough but gentle rinsing with the appropriate buffer or water between steps.

Issue 3: Overstaining

Question: The red staining is too intense, obscuring cellular details. How can I reduce the staining intensity?

Possible Causes & Solutions:

CauseRecommended Solution
Staining Time Too Long Excessive incubation in the dye solution will lead to oversaturation of the tissue with the dye. Reduce the staining time.
Staining Solution Too Concentrated A high concentration of the dye can result in overly intense staining. Dilute the this compound staining solution.
Insufficient Differentiation Differentiation is the process of selectively removing excess stain. While not always a standard step for a simple counterstain, a brief rinse in a weakly acidic solution (e.g., acid alcohol) can help to remove excess dye.[3] This should be done with caution as it can also remove the desired stain.

Issue 4: Non-Specific Background Staining

Question: There is a high level of background staining, making it difficult to distinguish specific structures. What is the cause?

Possible Causes & Solutions:

CauseRecommended Solution
pH of Staining Solution Too High If the pH is not acidic enough, the dye may non-specifically bind to other tissue components. Lower the pH of the staining solution with a weak acid.
Inadequate Rinsing After Staining Insufficient rinsing after the dye incubation can leave unbound dye molecules in the background. Ensure a thorough rinse with distilled water or a buffer of the appropriate pH.
Protein Adsorption to the Slide Proteins from the tissue section can adhere to the glass slide, leading to background staining. Using positively charged slides can help to minimize this.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind this compound staining?

A1: this compound is an anionic dye, meaning the colored part of the molecule carries a negative charge. In an acidic solution, tissue proteins become positively charged due to the protonation of their amino groups (-NH2 to -NH3+). The negatively charged dye molecules then bind to these positively charged sites via electrostatic interactions, resulting in the red staining of these structures.

Q2: Which tissue components are expected to stain with this compound?

A2: Based on the principles of acid dyes, this compound is expected to stain protein-rich structures. This includes cytoplasm, muscle, collagen, and red blood cells. The intensity of staining can vary between these components due to differences in their protein density and the number of available positively charged groups.

Q3: Can this compound be used in a trichrome staining procedure?

A3: While not a traditional component of established trichrome stains like Masson's or Mallory's, it is theoretically possible to substitute an acid red dye like this compound.[4][5] Trichrome stains utilize a combination of dyes of different molecular weights and a polyacid (like phosphomolybdic or phosphotungstic acid) to sequentially stain different tissue components. The success of such a substitution would require empirical optimization of the protocol.

Q4: How does tissue fixation affect this compound staining?

A4: Fixation is a critical step that preserves tissue morphology and alters its chemical properties for staining. Aldehyde fixatives, like 10% neutral buffered formalin, are commonly used and generally compatible with acid dye staining. Some fixatives, such as those containing picric acid (e.g., Bouin's solution), can enhance the affinity of tissues for acid dyes.

Q5: Is the binding of this compound to tissue quantitative?

A5: The binding of most histological stains, including acid dyes, to tissue is generally not considered strictly stoichiometric or quantitative.[6] Staining intensity can be influenced by numerous factors beyond the concentration of the target molecule, including tissue permeability, fixation effects, and competition from other ions.[7] While staining intensity can provide a relative indication of the amount of a substance, for precise quantification, other methods are often preferred.[8]

Experimental Protocols

Protocol 1: this compound as a Counterstain (Adapted from general acid dye protocols)

This protocol provides a general guideline for using this compound as a counterstain for cytoplasm, muscle, and collagen.

Reagents:

  • This compound Staining Solution:

    • This compound (C.I. 18110): 1 g

    • Distilled Water: 100 mL

    • Glacial Acetic Acid: 1 mL

  • Weigert's Iron Hematoxylin (for nuclear staining)

  • Acid Alcohol (1% HCl in 70% Ethanol)

  • Scott's Tap Water Substitute (optional, for bluing)

  • Graded Alcohols (70%, 95%, 100%)

  • Xylene

  • Mounting Medium

Procedure:

  • Deparaffinize and rehydrate tissue sections to distilled water.

  • Stain nuclei with Weigert's Iron Hematoxylin for 5-10 minutes.

  • Rinse in running tap water for 5 minutes.

  • Differentiate in acid alcohol with brief dips, and check microscopically until nuclei are distinct.

  • Wash in running tap water for 1-5 minutes.

  • Blue in Scott's Tap Water Substitute for 1-2 minutes or in running tap water for 5-10 minutes.

  • Wash in distilled water.

  • Stain in this compound solution for 5-10 minutes.

  • Rinse briefly in distilled water.

  • Dehydrate through graded alcohols.

  • Clear in xylene.

  • Mount with a permanent mounting medium.

Expected Results:

  • Nuclei: Blue/Black

  • Cytoplasm, Muscle, Collagen, Keratin: Shades of Red

  • Erythrocytes: Red

Visualizations

Staining_Workflow cluster_prep Tissue Preparation cluster_staining Staining Procedure cluster_post Post-Staining Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Graded Alcohols) Deparaffinization->Rehydration Nuclear_Stain Nuclear Staining (Hematoxylin) Rehydration->Nuclear_Stain Rinse1 Rinse Nuclear_Stain->Rinse1 Differentiation Differentiation (Acid Alcohol) Rinse1->Differentiation Bluing Bluing Differentiation->Bluing Counterstain Counterstain (this compound) Bluing->Counterstain Dehydration_Post Dehydration (Graded Alcohols) Counterstain->Dehydration_Post Clearing Clearing (Xylene) Dehydration_Post->Clearing Mounting Mounting Clearing->Mounting Troubleshooting_Logic cluster_weak cluster_uneven cluster_over Start Staining Issue Observed Weak_Staining Weak or No Staining Start->Weak_Staining Uneven_Staining Uneven Staining Start->Uneven_Staining Overstaining Overstaining Start->Overstaining Check_pH Check/Adjust pH Weak_Staining->Check_pH Possible Cause Increase_Time Increase Staining Time Weak_Staining->Increase_Time Possible Cause Fresh_Solution Use Fresh Solution Weak_Staining->Fresh_Solution Possible Cause Check_Deparaffinization Verify Deparaffinization Uneven_Staining->Check_Deparaffinization Possible Cause Flatten_Sections Ensure Flat Sections Uneven_Staining->Flatten_Sections Possible Cause Decrease_Time Decrease Staining Time Overstaining->Decrease_Time Possible Cause Dilute_Solution Dilute Staining Solution Overstaining->Dilute_Solution Possible Cause

References

Validation & Comparative

A Comparative Guide to Collagen Staining: C.I. Acid Red 106 vs. Acid Fuchsin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate visualization of collagen is critical for understanding tissue architecture, fibrosis, and the effects of novel therapeutics. Histological staining remains a cornerstone for these assessments. This guide provides an objective comparison between the well-established collagen stain, Acid Fuchsin, and another acidic dye, C.I. Acid Red 106, to aid in the selection of the most appropriate staining reagent.

Introduction to the Dyes

Acid Fuchsin (C.I. 42685) is a magenta-colored acid dye widely utilized in histology for staining cytoplasm, muscle, and, most notably, collagen.[1][2] It is a key component of several classic trichrome and connective tissue staining methods, including Masson's Trichrome and Van Gieson's stain.[1][2][3] Its utility lies in its ability to differentiate collagen from other tissue components, which are typically counterstained with a contrasting color.[1][4]

This compound (C.I. 18110) , also known as Weak Acid Red B, is a red azo dye.[5] Its primary documented applications are in the textile industry for dyeing wool, silk, and polyamide fibers, as well as in coloring paper and leather.[5][6] While it is an acid dye, its use as a histological stain for collagen is not well-documented in standard literature.

Chemical and Physical Properties

The fundamental properties of a dye, such as its molecular structure and weight, influence its staining characteristics, including its affinity for specific tissue components and its permeability.

PropertyThis compoundAcid Fuchsin
C.I. Number 18110[5]42685[1][2]
Molecular Formula C₂₃H₁₇N₃Na₂O₉S₃[5]C₂₀H₁₇N₃Na₂O₉S₃[1][7]
Molecular Weight 621.57 g/mol [5]585.54 g/mol [7]
Color Red[5]Magenta/Red[1][2]
Synonyms Weak Acid Red B, Acid Red BL[5]Acid Violet 19, Acid Magenta[1][2]
Structure Class Single Azo[5]Triarylmethane[2]

Performance in Collagen Staining

Acid Fuchsin is the benchmark for vibrant collagen staining in several established histological techniques.

  • In Masson's Trichrome stain , Acid Fuchsin, often in combination with Biebrich scarlet, stains muscle fibers, cytoplasm, and keratin (B1170402) red.[8][9][10] Following treatment with a polyacid like phosphomolybdic or phosphotungstic acid, the red dye is removed from the collagen, which is then counterstained with Aniline Blue or Light Green, rendering the collagen blue or green, respectively.[10][11][12]

  • In Van Gieson's stain , Acid Fuchsin is combined with picric acid.[3][13] This mixture differentially stains collagen a brilliant red or pink, while muscle and cytoplasm are stained yellow by the picric acid.[3][14]

The performance of This compound in collagen staining is not established in the reviewed literature. Its properties as an acid dye suggest it would bind to basic proteins, but its specificity and efficacy for differentiating collagen from other tissue components in a histological context have not been demonstrated in widely accepted protocols.

Staining Mechanism

The staining of collagen by acid dyes is primarily an electrostatic interaction. The sulfonic acid groups on the dye molecules are negatively charged and bind to the positively charged basic amino acid residues (such as lysine (B10760008) and arginine) present in the collagen fibers.[15][16]

The selectivity of stains like Masson's Trichrome is based on the differential permeability of tissues and the molecular size of the dyes. Smaller dye molecules, like Acid Fuchsin, can penetrate and stain most tissue components initially. A subsequent differentiating step with a larger polyacid molecule displaces the smaller dye from the more porous collagen fibers, which can then be stained by a larger, contrasting counterstain.[10][12]

Experimental Protocols

Detailed protocols for the use of Acid Fuchsin in established collagen staining techniques are provided below. No standard protocols for this compound in collagen staining are available.

Masson's Trichrome Stain Protocol

This protocol is a widely used method for differentiating collagen from muscle.[8][17][18]

  • Deparaffinization and Rehydration: Deparaffinize tissue sections and hydrate (B1144303) to distilled water.

  • Mordanting (Optional but Recommended): For formalin-fixed tissues, mordant in pre-warmed Bouin's solution for 1 hour at 56-60°C to improve staining quality.[17][19] Rinse in running tap water until the yellow color is removed.

  • Nuclear Staining: Stain in Weigert's iron hematoxylin (B73222) working solution for 10 minutes.[17][18]

  • Rinsing: Rinse in running warm tap water for 10 minutes, then in distilled water.[17][18]

  • Cytoplasmic/Muscle Staining: Stain in Biebrich Scarlet-Acid Fuchsin solution for 10-15 minutes.[17][18]

  • Rinsing: Rinse in distilled water.[17][18]

  • Differentiation: Place sections in Phosphomolybdic-Phosphotungstic acid solution for 10-15 minutes, or until the collagen is not red.[17][18]

  • Collagen Staining: Transfer directly to Aniline Blue solution and stain for 5-10 minutes.[17][18]

  • Final Rinse and Differentiation: Rinse briefly in distilled water and differentiate in 1% acetic acid solution for 2-5 minutes.[17][18]

  • Dehydration and Mounting: Dehydrate quickly through 95% and absolute ethanol, clear in xylene, and mount with a resinous mounting medium.[17][18]

Expected Results:

  • Nuclei: Black

  • Cytoplasm, Keratin, Muscle Fibers: Red[9]

  • Collagen: Blue[9]

Van Gieson's Stain Protocol

This is a simpler, rapid method for demonstrating collagen.[3][13]

  • Deparaffinization and Rehydration: Deparaffinize tissue sections and bring to water.

  • Nuclear Staining: Stain nuclei with an acid-resistant nuclear stain like Weigert's iron hematoxylin for 5-10 minutes.[13]

  • Rinsing: Rinse well with tap water.[13]

  • Collagen and Muscle Staining: Place into the Van Gieson's staining solution (a mixture of picric acid and Acid Fuchsin) for 2-5 minutes.[13]

  • Dehydration and Mounting: Dehydrate quickly through graded alcohols, clear with xylene, and mount with a resinous medium.[13] A quick rinse with distilled water after staining is optional.[13]

Expected Results:

  • Nuclei: Blue to Black

  • Collagen: Red/Pink[3]

  • Muscle and Cytoplasm: Yellow[3]

Visualizations

G cluster_prep Sample Preparation cluster_staining Staining Steps cluster_final Final Steps Deparaffinize Deparaffinize & Rehydrate Mordant Mordant in Bouin's (Optional) Deparaffinize->Mordant Nuclear_Stain Nuclear Stain (Weigert's Hematoxylin) Mordant->Nuclear_Stain Plasma_Stain Plasma Stain (Biebrich Scarlet-Acid Fuchsin) Nuclear_Stain->Plasma_Stain Differentiate Differentiate (Phosphomolybdic/Tungstic Acid) Plasma_Stain->Differentiate Fiber_Stain Fiber Stain (Aniline Blue) Differentiate->Fiber_Stain Final_Rinse Final Rinse (Acetic Acid) Fiber_Stain->Final_Rinse Dehydrate Dehydrate & Clear Final_Rinse->Dehydrate Mount Mount Dehydrate->Mount

Figure 1. General experimental workflow for Masson's Trichrome staining.

G cluster_AR106 This compound cluster_AF Acid Fuchsin AR106_Node C.I. 18110 (Azo Dye) AR106_App Primary Application: Textile Dyeing AR106_Node->AR106_App AR106_Collagen Collagen Staining: Not Established AR106_Node->AR106_Collagen Comparison vs. AF_Node C.I. 42685 (Triarylmethane Dye) AF_App Primary Application: Histological Stain AF_Node->AF_App AF_Collagen Collagen Staining: Well-Established (Masson's, Van Gieson) AF_Node->AF_Collagen

Figure 2. Logical comparison of this compound and Acid Fuchsin for collagen staining.

Conclusion

For researchers, scientists, and drug development professionals seeking a reliable and well-documented method for collagen staining, Acid Fuchsin (C.I. 42685) is the unequivocal choice. Its central role in classic histological techniques such as Masson's Trichrome and Van Gieson's stain is supported by decades of use and extensive literature. These methods provide excellent differentiation of collagen from other tissue components, which is essential for accurate pathological and toxicological assessment.

In contrast, This compound (C.I. 18110) does not have an established role in histological collagen staining. While its chemical properties as an acid dye suggest a potential for binding to proteins, its specificity and performance for this application are unknown. Therefore, for any application requiring the visualization of collagen, relying on the proven efficacy of Acid Fuchsin is strongly recommended.

References

Comparative Analysis of Total Protein Stains: Ponceau S vs. Coomassie Brilliant Blue

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Life Sciences

In the realm of protein analysis, accurate and efficient total protein detection is a critical step for downstream applications such as Western blotting and mass spectrometry. The choice of staining reagent can significantly impact the quality and reliability of experimental results. While a query was made for a comparison involving C.I. Acid Red 106, extensive investigation reveals its primary application as a textile dye, with no substantive evidence of its use in total protein detection for membranes or gels in a laboratory setting.

Therefore, this guide provides a comprehensive comparison between two of the most widely utilized total protein stains: Ponceau S and Coomassie Brilliant Blue. We will delve into their performance metrics, provide detailed experimental protocols, and present quantitative data to assist researchers in making an informed decision for their specific experimental needs.

Performance Characteristics at a Glance

The selection of a total protein stain is often dictated by the specific requirements of the experiment, including the type of membrane or gel, desired sensitivity, and compatibility with subsequent analytical techniques. The following table summarizes the key performance indicators for Ponceau S and Coomassie Brilliant Blue.

FeaturePonceau SCoomassie Brilliant Blue (R-250)
Primary Application Reversible staining of proteins on nitrocellulose and PVDF membranes.Staining of proteins in polyacrylamide gels (SDS-PAGE).
Staining Principle Binds to the positively charged amino groups of proteins.Binds non-specifically to proteins, primarily through ionic interactions and van der Waals forces.
Sensitivity Lower (approx. 250 ng of protein).Higher (approx. 100 ng of protein).
Reversibility Easily reversible with water or mild alkaline solutions.Generally considered a permanent stain; destaining is required to visualize bands.
Staining Time Rapid (1-5 minutes).Longer (30 minutes to several hours).
Destaining Time Not required (rinsing with water is sufficient).Required (several hours to overnight).
Compatibility with Western Blotting Excellent; staining is reversible and does not interfere with antibody binding.Not compatible; staining is irreversible and will interfere with antibody binding.
Compatibility with Mass Spectrometry Compatible after thorough destaining.Compatible, but requires extensive destaining procedures.
Linearity Good for qualitative assessment of protein transfer.Good for quantification over a broader range of protein concentrations.

Experimental Workflows

The procedural differences between Ponceau S and Coomassie Brilliant Blue staining are significant, primarily in terms of time and complexity. The following diagrams illustrate the typical workflows for each method.

PonceauS_Workflow cluster_PonceauS Ponceau S Staining Workflow p1 Transfer proteins to membrane p2 Incubate with Ponceau S (1-5 min) p1->p2 p3 Rinse with water to visualize bands p2->p3 p4 Destain completely with water or TBST p3->p4 p5 Proceed to Western Blotting p4->p5

Caption: Workflow for Ponceau S staining of protein blots.

Coomassie_Workflow cluster_Coomassie Coomassie Brilliant Blue Staining Workflow c1 Run SDS-PAGE c2 Fix proteins in gel (30-60 min) c1->c2 c3 Stain with Coomassie Blue (30 min - overnight) c2->c3 c4 Destain with methanol (B129727)/acetic acid solution (several hours) c3->c4 c5 Visualize and document protein bands c4->c5

Caption: Workflow for Coomassie Brilliant Blue staining of polyacrylamide gels.

Detailed Experimental Protocols

For reproducible and accurate results, adherence to established protocols is essential. The following provides detailed methodologies for total protein staining using Ponceau S and Coomassie Brilliant Blue.

Ponceau S Staining Protocol for Membranes

Materials:

  • Ponceau S staining solution (0.1% Ponceau S (w/v) in 5% acetic acid (v/v))

  • Deionized water

  • Tris-buffered saline with Tween 20 (TBST) or Phosphate-buffered saline with Tween 20 (PBST)

  • Shaker

Procedure:

  • Following protein transfer, place the nitrocellulose or PVDF membrane in a clean tray.

  • Add a sufficient volume of Ponceau S staining solution to completely submerge the membrane.

  • Incubate for 1-5 minutes at room temperature with gentle agitation.

  • Pour off the Ponceau S solution (it can be reused several times).

  • Rinse the membrane with deionized water for 1-2 minutes, or until distinct red protein bands are visible against a faint pink or white background.

  • Image the membrane to document the protein transfer efficiency.

  • To destain, wash the membrane with several changes of deionized water or TBST/PBST until the red color is completely gone. The membrane is now ready for blocking and subsequent immunodetection.

Coomassie Brilliant Blue (R-250) Staining Protocol for Gels

Materials:

  • Coomassie Brilliant Blue R-250 staining solution (0.1% Coomassie R-250 (w/v), 50% methanol (v/v), 10% glacial acetic acid (v/v))

  • Fixing solution (50% methanol (v/v), 10% glacial acetic acid (v/v))

  • Destaining solution (40% methanol (v/v), 10% glacial acetic acid (v/v))

  • Deionized water

  • Shaker

Procedure:

  • After electrophoresis, carefully remove the polyacrylamide gel and place it in a clean container.

  • Add fixing solution to cover the gel and incubate for 30-60 minutes with gentle agitation. This step prevents the diffusion of protein bands.

  • Decant the fixing solution and add the Coomassie staining solution.

  • Incubate for at least 30 minutes to several hours at room temperature with gentle agitation. For thicker gels or low protein concentrations, staining can be performed overnight.

  • Pour off the staining solution.

  • Add destaining solution and incubate with gentle agitation. Change the destaining solution every 30-60 minutes until the protein bands are clearly visible against a clear background. Placing a piece of laboratory wipe or sponge in the corner of the container can help absorb the free dye.

  • Once destaining is complete, the gel can be imaged. For long-term storage, the gel can be kept in deionized water at 4°C.

Logical Framework for Stain Selection

The choice between Ponceau S and Coomassie Brilliant Blue hinges on the intended downstream application. The following decision-making diagram can guide researchers in selecting the appropriate stain.

Stain_Selection cluster_Selection Stain Selection Guide start What is the primary goal of the experiment? western Confirm protein transfer for Western Blotting start->western Qualitative assessment quant Quantify total protein in a gel start->quant Quantitative assessment ponceau Use Ponceau S western->ponceau coomassie Use Coomassie Brilliant Blue quant->coomassie

Caption: Decision tree for selecting a total protein stain.

Conclusion

Both Ponceau S and Coomassie Brilliant Blue are effective reagents for the visualization of total protein. Ponceau S excels as a rapid, reversible stain for assessing protein transfer efficiency on membranes prior to Western blotting, while its low sensitivity makes it less suitable for quantitative analysis. Conversely, Coomassie Brilliant Blue offers higher sensitivity and is the gold standard for staining proteins within polyacrylamide gels for visualization and densitometric quantification. Its irreversible nature, however, precludes its use on membranes intended for immunodetection. The optimal choice, therefore, is fundamentally linked to the specific experimental objective.

C.I. Acid Red 106: An Uncharted Alternative in H&E Staining

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals accustomed to the gold-standard Hematoxylin and Eosin (B541160) (H&E) stain, the quest for alternatives is driven by factors ranging from cost-effectiveness to improved safety and specific diagnostic needs. While various natural and synthetic dyes have been explored as potential substitutes for the eosin component, there is currently no scientific literature or experimental data available to support the use of C.I. Acid Red 106 as a viable alternative in H&E staining protocols.

This compound, a synthetic monoazo dye, is primarily utilized in the textile, paper, and leather industries for its vibrant red hue and dyeing properties. Its classification as an "acid dye" is based on its chemical properties, a characteristic it shares with Eosin. In histological staining, acid dyes are anionic and bind to cationic (basic) components of the cell, such as proteins in the cytoplasm and extracellular matrix, staining them in shades of red and pink.

Despite this chemical similarity, a comprehensive search of scientific databases and laboratory protocols reveals a significant gap in knowledge regarding the application of this compound in a biological context, specifically for tissue staining. There are no published studies that compare its staining efficacy, specificity, or photostability to that of Eosin. Consequently, no quantitative data on staining intensity, cellular detail, or diagnostic performance exists.

The Staining Mechanism: A Theoretical Overlap

The theoretical basis for considering an acid dye like this compound as an Eosin substitute lies in the fundamental principles of H&E staining. This technique relies on the differential staining of acidic and basic cellular components.

  • Hematoxylin: A basic dye that, when combined with a mordant, stains acidic, basophilic structures like the cell nucleus (containing nucleic acids) a purplish-blue.

  • Eosin: An acidic dye that counterstains basic, eosinophilic structures such as the cytoplasm, muscle fibers, and connective tissue in varying shades of pink and red.

The workflow for a standard H&E staining procedure is a well-established multi-step process.

Caption: Standard experimental workflow for Hematoxylin and Eosin (H&E) staining.

The Path Forward: A Call for Research

The absence of data on this compound in histological applications means that key questions regarding its performance remain unanswered. To establish its efficacy as an Eosin alternative, a rigorous scientific investigation would be necessary. Such a study would need to address the following:

  • Optimal Staining Concentration and Time: Determining the ideal concentration of this compound and the necessary incubation time to achieve satisfactory cytoplasmic staining without background noise.

  • Staining Quality and Specificity: A comparative analysis with Eosin to evaluate the clarity of cellular details, the differentiation of various tissue components, and the overall diagnostic quality.

  • Photostability: Assessing the stability of the stain over time and its resistance to fading upon exposure to light, which is crucial for archival purposes.

  • Safety Profile: Evaluating the toxicological properties of this compound in a laboratory setting to ensure the safety of personnel.

Until such research is conducted and the results are peer-reviewed and published, the use of this compound as a substitute for Eosin in H&E staining remains purely speculative. For researchers and clinicians, adherence to established and validated staining protocols is paramount for accurate and reproducible results. The scientific community awaits empirical evidence to determine if this compound can indeed be a valuable addition to the histopathologist's toolkit.

A Comparative Guide for Histological Counterstaining: C.I. Acid Red 106 vs. Fast Green FCF in Trichrome Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the field of histology, trichrome staining remains a fundamental technique for the differential visualization of tissue components, particularly to distinguish collagenous connective tissue from cellular elements. The choice of a suitable counterstain is critical for achieving high-contrast and publication-quality images. This guide provides a comprehensive comparison of the well-established counterstain, Fast Green FCF, with the lesser-known C.I. Acid Red 106 for use in trichrome staining protocols.

While Fast Green FCF is a widely adopted and validated reagent for this purpose, this compound is not traditionally used in histological applications. This guide will therefore present a detailed overview of Fast Green FCF's performance, supported by established protocols, and offer a theoretical assessment of this compound's potential based on its known chemical properties, highlighting the current lack of experimental data for its use as a trichrome counterstain.

Performance Comparison: An Overview

Due to the limited availability of data on this compound in histological contexts, a direct quantitative comparison with Fast Green FCF is not currently feasible. The following table summarizes the known characteristics of each dye, with the performance of Fast Green FCF serving as the established benchmark.

FeatureThis compoundFast Green FCF
C.I. Number 18110[1]42053[2]
Chemical Class Monoazo[1]Triarylmethane[2]
Color Red[1]Green[2]
Common Application Textiles, Paper, Leather[1]Histology, Cytology, Protein Staining[3][4][5]
Trichrome Suitability Not establishedWell-established, often used in Masson and Gomori methods[3]
Performance Attributes Data not availableBright, brilliant green staining of collagen; less prone to fading compared to Light Green SF[2]
Solubility Soluble in water (blue-light red), soluble in ethanol (B145695) (red)[1]Good water solubility, less soluble in alcohol[3]

The Role of Counterstains in Trichrome Staining

Trichrome staining methods are multi-step procedures that utilize acid dyes of different molecular weights and colors to differentiate tissue components. The fundamental principle relies on the differential permeability of tissues to these dyes. A polyacid, such as phosphomolybdic or phosphotungstic acid, is used to decolorize the less dense connective tissue, which is then stained by a larger, contrasting dye molecule.

TrichromeStainingPrinciple

Fig. 1: Principle of Trichrome Staining.

Detailed Experimental Protocols

Masson's Trichrome Protocol with Fast Green FCF

This protocol is a widely accepted method for demonstrating collagen fibers in various tissues.

Reagents:

  • Bouin's Solution

  • Weigert's Iron Hematoxylin (B73222)

  • Biebrich Scarlet-Acid Fuchsin Solution

  • Phosphomolybdic/Phosphotungstic Acid Solution

  • Fast Green FCF Solution (0.5% in 1% Acetic Acid)

  • 1% Acetic Acid Solution

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize tissue sections and rehydrate through graded alcohols to distilled water.

  • Mordanting: Mordant in Bouin's solution at 56-60°C for 1 hour or overnight at room temperature.

  • Washing: Wash in running tap water until the yellow color disappears.

  • Nuclear Staining: Stain in Weigert's iron hematoxylin for 10 minutes.

  • Washing: Wash in running tap water for 10 minutes.

  • Cytoplasmic Staining: Stain in Biebrich scarlet-acid fuchsin solution for 5 minutes.

  • Washing: Rinse in distilled water.

  • Differentiation: Treat with phosphomolybdic/phosphotungstic acid solution for 5-10 minutes.

  • Counterstaining: Transfer directly to Fast Green FCF solution and stain for 5 minutes.

  • Acid Rinse: Rinse in 1% acetic acid solution.

  • Dehydration and Mounting: Dehydrate through graded alcohols, clear in xylene, and mount with a resinous medium.

Expected Results:

  • Nuclei: Black

  • Cytoplasm, Muscle, Erythrocytes: Red

  • Collagen: Green

FastGreenWorkflow

Fig. 2: Masson's Trichrome Workflow with Fast Green FCF.
Theoretical Application of this compound in Trichrome Staining

Given that this compound is a red monoazo dye, its direct substitution for a green counterstain like Fast Green would not yield the desired color contrast in a standard Masson's trichrome, where the cytoplasm and muscle are already stained red. However, for the purpose of this guide, we can conceptualize a hypothetical trichrome protocol where a different primary cytoplasmic stain is used, and Acid Red 106 could potentially serve as a collagen stain.

It is important to reiterate that the following is a theoretical protocol and would require extensive optimization and validation.

Hypothetical Protocol:

  • Deparaffinization and Rehydration.

  • Mordanting.

  • Nuclear Staining.

  • Cytoplasmic Staining with a non-red acid dye (e.g., a yellow or orange dye).

  • Differentiation with a polyacid.

  • Counterstaining with a solution of this compound.

  • Dehydration and Mounting.

The success of such a protocol would depend on the relative molecular weights and binding affinities of the chosen cytoplasmic stain and Acid Red 106, as well as the effectiveness of the polyacid in differentiating them.

Discussion and Conclusion

The selection of a counterstain in trichrome methods is pivotal for achieving clear and reproducible results. Fast Green FCF has established itself as a reliable and high-performing reagent for this purpose, offering brilliant green staining of collagen with excellent stability.[2] Its use is well-documented in numerous standard histological protocols.

In contrast, there is a significant lack of scientific literature or established protocols for the use of this compound as a histological counterstain in trichrome methods. Its primary applications appear to be in the textile and paper industries.[1] While it is an acid dye and thus possesses the basic chemical properties to bind to tissue proteins, its performance characteristics, such as specificity for collagen after polyacid treatment and its stability in a histological context, are unknown.

For researchers seeking a robust and validated counterstain for trichrome staining, Fast Green FCF remains the recommended choice. Its performance is predictable and yields high-quality results suitable for both routine diagnostics and research publications. While the exploration of alternative dyes is a valid scientific endeavor, the use of this compound would necessitate a comprehensive validation process, starting with basic staining optimization and comparison against established standards.

ComparisonLogic

Fig. 3: Logical Comparison of Counterstain Suitability.

References

A Quantitative Showdown: Amido Black vs. a Rapid Red Alternative for Total Protein Staining

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of protein analysis, rapid and reliable visualization of proteins on gels and membranes is a critical step for researchers. For decades, Amido Black 10B has been a widely used stain for this purpose. However, the quest for faster and equally sensitive methods has led to the exploration of other dyes. This guide provides a quantitative comparison between the traditional Amido Black and a notable red alternative, C.I. Direct Red 81, for total protein staining on polyacrylamide gels.

Performance at a Glance: Amido Black vs. Direct Red 81

For scientists and drug development professionals, the key metrics for a protein stain are its sensitivity, speed, and linearity. The following table summarizes the quantitative performance of Amido Black and Direct Red 81 based on available experimental data.

FeatureAmido Black 10BC.I. Direct Red 81
Staining Time Staining approaches saturation in approximately 10 minutes.[1][2][3][4][5]Staining approaches saturation in approximately 10 minutes.[1][2][3][4][5]
Detection Limit Capable of detecting nanogram amounts of protein.[6] Sensitivity is comparable to Coomassie Blue, which can detect as little as 25 ng per band for most proteins.Comparable in sensitivity to Amido Black. Can detect 0.3 µg of protein.
Linear Dynamic Range Good linear correlation between absorbance and protein concentration has been reported.Shows a linear increase in staining intensity with increasing protein concentration.
Binding Characteristics Binds to proteins through electrostatic interactions with negatively charged amino acid residues.[6]As a sulfonated azo dye, it binds to positively charged amino groups on proteins.
Time to Visualization Protein bands become visible almost immediately upon addition of the destaining solution.Protein bands are visible immediately upon addition of the destain solution.[6]
Destaining Time Requires several hours to significantly reduce background staining.[1]Requires 2 to 3 hours to remove most of the residual stain from the gel.[6]

Experimental Protocols: A Step-by-Step Guide

Detailed and consistent methodologies are paramount for reproducible results in protein staining. Below are the experimental protocols for both Amido Black and Direct Red 81 for staining proteins in polyacrylamide gels.

Amido Black Staining Protocol

This protocol is a standard procedure for staining proteins in polyacrylamide gels with Amido Black.

Solutions Required:

  • Fixing Solution: 40% (v/v) Methanol, 10% (v/v) Acetic Acid

  • Staining Solution: 0.1% (w/v) Amido Black 10B in 40% (v/v) Methanol, 10% (v/v) Acetic Acid

  • Destaining Solution: 50% (v/v) Methanol, 10% (v/v) Acetic Acid

Procedure:

  • Fixation: After electrophoresis, place the gel in the Fixing Solution for 30 minutes with gentle agitation. This step is crucial to precipitate the proteins within the gel matrix.

  • Staining: Immerse the fixed gel in the Amido Black Staining Solution for 10 minutes with gentle agitation.[1][3][4][5]

  • Destaining: Transfer the stained gel to the Destaining Solution. Gently agitate the gel, changing the destaining solution every 30-60 minutes until the protein bands are clearly visible against a faint blue background. This process can take several hours.[1]

  • Storage: Once the desired level of destaining is achieved, the gel can be stored in distilled water.

C.I. Direct Red 81 Staining Protocol

This protocol outlines the rapid staining procedure for polyacrylamide gels using Direct Red 81.

Solutions Required:

  • Fixing Solution: 40% (v/v) Methanol, 10% (v/v) Acetic Acid

  • Staining Solution: 0.1% (w/v) C.I. Direct Red 81 in 10% (v/v) Acetic Acid

  • Destaining Solution: 50% (v/v) Methanol, 10% (v/v) Acetic Acid

Procedure:

  • Fixation: Following electrophoresis, fix the gel in the Fixing Solution for 30 minutes with gentle agitation.

  • Staining: Place the fixed gel in the Direct Red 81 Staining Solution and agitate gently for 10 minutes.[1][3][4][5]

  • Destaining: Transfer the gel to the Destaining Solution. Protein bands will become visible almost immediately. Continue to destain with gentle agitation for 2-3 hours, changing the solution periodically, to reduce the background color.[6]

  • Storage: The destained gel can be stored in distilled water.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the workflows for both Amido Black and Direct Red 81 staining.

Amido_Black_Staining_Workflow start SDS-PAGE Gel fixation Fixation (40% Methanol, 10% Acetic Acid) 30 min start->fixation staining Staining (0.1% Amido Black in Fixative) 10 min fixation->staining destaining Destaining (50% Methanol, 10% Acetic Acid) Several Hours staining->destaining storage Storage (Distilled Water) destaining->storage end Stained Gel storage->end

Amido Black Staining Workflow

Direct_Red_81_Staining_Workflow start SDS-PAGE Gel fixation Fixation (40% Methanol, 10% Acetic Acid) 30 min start->fixation staining Staining (0.1% Direct Red 81 in 10% Acetic Acid) 10 min fixation->staining destaining Destaining (50% Methanol, 10% Acetic Acid) 2-3 Hours staining->destaining storage Storage (Distilled Water) destaining->storage end Stained Gel storage->end

Direct Red 81 Staining Workflow

Concluding Remarks

Both Amido Black and C.I. Direct Red 81 offer rapid staining of proteins in polyacrylamide gels, with saturation being reached in as little as 10 minutes. Their sensitivities are comparable, making them suitable for routine protein visualization. The primary advantage of both dyes over more traditional methods like Coomassie Blue R-250 is the significantly shorter staining time. While Amido Black is a well-established and reliable method, Direct Red 81 presents itself as a viable and equally rapid red-colored alternative. The choice between these two stains may ultimately depend on specific experimental needs, such as the desired color of the protein bands for documentation or personal preference. For researchers prioritizing speed without compromising on basic sensitivity, both Amido Black and Direct Red 81 are excellent choices for total protein staining.

References

A Comparative Guide to Total Protein Staining for Quantitative Image Analysis: C.I. Acid Red 106, Sulforhodamine B, and Coomassie Brilliant Blue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of C.I. Acid Red 106, Sulforhodamine B (SRB), and Coomassie Brilliant Blue for total protein quantification, a critical step in various research and drug development applications. While SRB and Coomassie Brilliant Blue are well-established methods, this guide also explores the potential application of this compound, an acid dye with properties that suggest its suitability for similar applications. This comparison aims to provide objective data and detailed methodologies to assist researchers in selecting the most appropriate staining reagent for their specific needs.

Introduction to Total Protein Staining in Quantitative Analysis

Accurate quantification of total protein is fundamental in many biological assays, including the normalization of cell number in cytotoxicity assays and the quantification of protein bands in gel electrophoresis. The ideal protein stain for quantitative image analysis should exhibit a high signal-to-noise ratio, a broad linear dynamic range, and be cost-effective. This guide evaluates this compound in the context of two industry-standard protein stains.

Performance Comparison

The following table summarizes the key performance characteristics of this compound, Sulforhodamine B, and Coomassie Brilliant Blue. It is important to note that as this compound is not commonly used for biological protein quantification, its performance metrics are projected based on its properties as an acid dye and may require experimental validation.

FeatureThis compound (Projected)Sulforhodamine B (SRB)Coomassie Brilliant Blue
Principle Binds to basic amino acid residues.Binds electrostatically to basic amino acid residues of proteins.[1]Binds to proteins through ionic interactions with basic amino acids and hydrophobic interactions.[2]
Primary Application In vitro cell-based assays (total protein)In vitro cell-based assays (cytotoxicity, cell proliferation)[1][2]Protein gel staining, protein quantification in solution (Bradford assay).[3][4]
Detection Method Colorimetric (absorbance)Colorimetric (absorbance at ~510 nm).[5]Colorimetric (absorbance at ~595 nm).[6]
Sensitivity To be determinedHigh, comparable to some fluorescence assays.[1][5]Good, with colloidal formulations detecting as little as 8-10 ng of protein per band.[4][7][8]
Linear Dynamic Range To be determinedLinear over a 20-fold range of cell numbers.[3][5]Good, but can be narrow; depends on the formulation.[9]
Ease of Use Simple, multi-step protocolSimple, multi-step protocol.[5]Simple, multi-step protocol.[10]
Cost-Effectiveness Potentially highHigh.[5]High
Compatibility with Downstream Analysis Likely not compatible without strippingNot applicable for downstream analysis of stained cellsCompatible with mass spectrometry after destaining.[8]

Experimental Workflows

The following diagrams illustrate the general experimental workflows for total protein staining in cell-based assays and protein gel staining.

Cell_Staining_Workflow Cell-Based Total Protein Staining Workflow A Seed cells in multi-well plate B Treat with experimental compounds A->B C Fix cells (e.g., with TCA) B->C D Stain with dye solution (e.g., this compound or SRB) C->D E Wash to remove unbound dye D->E F Solubilize bound dye E->F G Measure absorbance F->G Gel_Staining_Workflow Protein Gel Staining Workflow (Coomassie) A Separate proteins by SDS-PAGE B Fix the gel A->B C Stain with Coomassie Brilliant Blue solution B->C D Destain to remove background C->D E Image and quantify protein bands D->E

References

A Spectroscopic Showdown: C.I. Acid Red 106 Versus Other Red Acid Dyes

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the spectroscopic properties of C.I. Acid Red 106 and other commercially significant red acid dyes reveals key differences in their light absorption and emission characteristics, providing valuable insights for their application in research and development. This guide presents a side-by-side comparison of their UV-Visible absorption and fluorescence profiles, supported by established experimental protocols for their characterization.

Data Presentation: A Comparative Spectroscopic Profile

The following table summarizes the key spectroscopic parameters for this compound and a selection of other common red acid dyes. These parameters are crucial for determining the optimal wavelength for excitation and for quantifying the dye concentration in various applications.

Dye NameC.I. NumberCAS Numberλmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)
Acid Red 106181106844-74-2~510Not readily available
Acid Red 88156201658-56-6503[1]11,700[1]
Acid Red 1180503734-67-6530[2]31,900[2]
Acid Red 2716185915-67-3~520-523Not readily available

Note: Spectroscopic properties, particularly fluorescence, can be highly dependent on the solvent and local environment. The data presented here is based on available information and may vary under different experimental conditions. Fluorescence data for these specific acid dyes is not widely published in readily accessible literature.

Key Spectroscopic Observations

This compound exhibits a maximum absorption in the visible spectrum at approximately 510 nm.[3] This positions it spectrally close to other common red acid dyes such as C.I. Acid Red 88 (503 nm) and C.I. Acid Red 27 (~520-523 nm).[1] C.I. Acid Red 1, with a λmax at 530 nm, absorbs light at a slightly longer wavelength.[2]

While acid dyes are not primarily known for their fluorescence properties in the same way as dedicated fluorescent probes, some do exhibit fluorescence. However, quantitative fluorescence data, such as excitation and emission maxima and quantum yields, for this compound and the other selected red acid dyes are scarce in the public domain. This lack of data hinders a comprehensive comparison of their potential as fluorescent markers.

Experimental Protocols

Accurate spectroscopic comparison relies on standardized experimental procedures. The following are detailed methodologies for the UV-Visible absorption and fluorescence spectroscopic analysis of acid dyes.

UV-Visible Absorption Spectroscopy

This protocol outlines the steps to determine the maximum absorption wavelength (λmax) and molar absorptivity (ε) of an acid dye.

  • Solution Preparation:

    • Prepare a stock solution of the acid dye in a suitable solvent (e.g., deionized water, ethanol, or a buffer solution) at a precisely known concentration (e.g., 1 mg/mL).

    • From the stock solution, prepare a series of dilutions of known concentrations. The concentration range should be chosen to yield absorbance values between 0.1 and 1.0 for optimal accuracy.

  • Spectrophotometer Setup:

    • Turn on the UV-Visible spectrophotometer and allow the lamp to stabilize.

    • Set the wavelength range for scanning (e.g., 300 nm to 700 nm for red dyes).

  • Blank Measurement:

    • Fill a clean cuvette with the solvent used to prepare the dye solutions.

    • Place the cuvette in the spectrophotometer and record a baseline (blank) spectrum. This will subtract the absorbance of the solvent and the cuvette from the subsequent sample measurements.

  • Sample Measurement:

    • Rinse the cuvette with a small amount of the most dilute dye solution and then fill it with the same solution.

    • Place the cuvette in the spectrophotometer and record the absorption spectrum.

    • Repeat this step for all the diluted solutions, moving from the least concentrated to the most concentrated.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) from the spectra.

    • According to the Beer-Lambert law (A = εbc), plot a graph of absorbance at λmax versus the concentration of the dye.

    • The slope of the resulting linear graph will be the molar absorptivity (ε) of the dye (assuming a path length 'b' of 1 cm).

Fluorescence Spectroscopy

This protocol describes the general procedure for characterizing the fluorescence properties of an acid dye.

  • Solution Preparation:

    • Prepare a dilute solution of the acid dye in an appropriate solvent. The concentration should be low enough to avoid inner filter effects (typically with an absorbance of less than 0.1 at the excitation wavelength).

  • Spectrofluorometer Setup:

    • Turn on the spectrofluorometer and allow the excitation lamp to stabilize.

    • Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm).

  • Excitation Spectrum Measurement:

    • Set the emission monochromator to the expected emission maximum wavelength. If unknown, a preliminary emission scan can be performed using an excitation wavelength near the absorption maximum.

    • Scan a range of excitation wavelengths to obtain the excitation spectrum. The peak of this spectrum corresponds to the optimal excitation wavelength.

  • Emission Spectrum Measurement:

    • Set the excitation monochromator to the optimal excitation wavelength determined in the previous step.

    • Scan a range of emission wavelengths to obtain the fluorescence emission spectrum. The peak of this spectrum is the maximum emission wavelength.

  • Quantum Yield Measurement (Optional):

    • To determine the fluorescence quantum yield, a standard fluorescent dye with a known quantum yield and similar spectral properties is required.

    • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.

    • The quantum yield of the sample can then be calculated using the comparative method.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the spectroscopic comparison process.

Spectroscopic_Comparison_Workflow cluster_prep Sample Preparation cluster_uvvis UV-Vis Spectroscopy cluster_fluor Fluorescence Spectroscopy cluster_comparison Comparative Analysis prep_stock Prepare Stock Solutions (Known Concentration) prep_dilutions Prepare Serial Dilutions prep_stock->prep_dilutions uvvis_blank Measure Solvent Blank prep_dilutions->uvvis_blank fluor_scan_ex Acquire Excitation Spectrum prep_dilutions->fluor_scan_ex uvvis_scan Acquire Absorption Spectra uvvis_blank->uvvis_scan uvvis_analysis Determine λmax and ε uvvis_scan->uvvis_analysis data_table Tabulate Spectroscopic Data uvvis_analysis->data_table fluor_scan_em Acquire Emission Spectrum fluor_scan_ex->fluor_scan_em fluor_analysis Determine Excitation/Emission Maxima fluor_scan_em->fluor_analysis fluor_analysis->data_table comparison Compare Performance Metrics data_table->comparison

Caption: Workflow for spectroscopic comparison of acid dyes.

References

Assessing the Photostability of C.I. Acid Red 106: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Quantitative Photostability Comparison

The photostability of a fluorophore can be quantified in several ways, most commonly by its photobleaching quantum yield (Φb) or its photobleaching half-life (t1/2). The photobleaching quantum yield represents the probability that a fluorophore will be destroyed upon absorbing a photon. A lower Φb indicates higher photostability. The photobleaching half-life is the time it takes for the fluorescence intensity of a fluorophore to decrease to half of its initial value under specific illumination conditions.

Due to a lack of published data for C.I. Acid Red 106, the following table provides photostability data for several common fluorophores to serve as a benchmark for comparison. It is crucial to note that photostability is highly dependent on the experimental conditions, including excitation intensity, wavelength, and the chemical environment.[1][2] Therefore, for a true comparison, this compound should be evaluated alongside these or other fluorophores under identical conditions using the protocol outlined below.

FluorophorePhotobleaching Quantum Yield (Φb)Photobleaching Half-life (t1/2)Notes
This compound Data not availableData not availablePrimarily used as a textile dye; photostability in research applications is not well-documented.[3][4]
Fluorescein (B123965) isothiocyanate (FITC) ~3 x 10⁻⁵Relatively low; fades rapidly under intense illumination.[5][6]Known for its brightness but is notoriously susceptible to photobleaching.[5][7] Its photostability can be influenced by pH.[5]
Rhodamine B ~2.8 x 10⁻⁶More stable than FITC.A commonly used red-orange fluorophore with generally good photostability.[8]
Cyanine 5 (Cy5) Data varies, but generally lowHighA far-red dye known for its excellent photostability and high fluorescence intensity, making it suitable for demanding applications.[9][10]

Experimental Protocol for Photostability Measurement

To objectively assess the photostability of this compound, a standardized experimental protocol should be followed. This allows for direct comparison with other fluorophores under the same conditions.

Objective: To quantify and compare the photostability of this compound with other fluorophores by measuring the decay of fluorescence intensity over time under constant illumination.

Materials:

  • Fluorophore solutions of this compound and other fluorophores for comparison (e.g., FITC, Rhodamine B, Cy5) at the same concentration in a suitable buffer (e.g., PBS, pH 7.4).

  • Microscope slides and coverslips.

  • Fluorescence microscope equipped with:

    • A stable light source (e.g., laser or arc lamp).

    • Appropriate filter sets for each fluorophore.

    • A sensitive camera (e.g., CCD or sCMOS).

    • Image acquisition software capable of time-lapse imaging.

  • Antifade mounting medium (optional, for comparison).

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of each fluorophore in the chosen buffer. The concentration should be sufficient to provide a good signal-to-noise ratio without causing aggregation or self-quenching.

    • Mount a small volume of the fluorophore solution between a microscope slide and a coverslip. Seal the coverslip to prevent evaporation.

  • Microscope Setup:

    • Turn on the microscope and light source, allowing them to stabilize.

    • Select the appropriate filter set for the fluorophore being tested.

    • Focus on the sample.

  • Image Acquisition:

    • Set the camera parameters (exposure time, gain) to achieve a good initial fluorescence signal without saturating the detector. These parameters must remain constant throughout the experiment for all fluorophores being compared.

    • Define a region of interest (ROI) for analysis.

    • Begin a time-lapse acquisition, continuously illuminating the sample and capturing images at regular intervals (e.g., every 5-10 seconds). The total acquisition time will depend on the photostability of the fluorophore but should be long enough to observe significant photobleaching.

  • Data Analysis:

    • Open the time-lapse image series in an image analysis software (e.g., ImageJ/Fiji).

    • Measure the mean fluorescence intensity within the ROI for each time point.

    • Correct for background fluorescence by measuring the intensity of a region with no fluorophore and subtracting it from the ROI intensity at each time point.

    • Normalize the fluorescence intensity at each time point to the initial intensity (at t=0).

    • Plot the normalized fluorescence intensity as a function of time.

    • From the resulting photobleaching curve, the half-life (t1/2) can be determined as the time at which the fluorescence intensity drops to 50% of its initial value.

    • For a more quantitative comparison, the decay curve can be fitted to an exponential function to determine the photobleaching rate constant.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for assessing fluorophore photostability.

Caption: A flowchart of the experimental procedure for determining the photostability of a fluorophore.

Conclusion

While this compound has established applications in the textile industry, its utility as a fluorescent probe in research settings is not well-characterized, particularly concerning its photostability. To confidently employ this dye in applications requiring fluorescence microscopy, it is imperative that researchers empirically determine its photostability. By following the detailed protocol provided and comparing its performance against well-established fluorophores such as Rhodamine B and Cy5, a clear understanding of its suitability for specific research applications can be achieved. This guide provides the necessary framework for such a comparative assessment, enabling researchers to make informed decisions about fluorophore selection.

References

Comparative Guide to Staining Methods for the Analysis of Fibrotic Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of histological staining methods for the visualization and quantification of fibrotic tissues. While introducing the characteristics of C.I. Acid Red 106 as a representative acid dye, this document focuses on the objective comparison of two gold-standard techniques: Picrosirius Red and Masson's Trichrome staining. The comparative analysis is supported by experimental data and detailed methodologies to assist researchers in selecting the most appropriate technique for their specific needs in the study of fibrosis.

Introduction to Histological Staining in Fibrosis Research

Fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) components, primarily collagen, is a pathological feature of many chronic diseases. Histological staining is a fundamental tool for assessing the extent and progression of fibrosis. Acid dyes, which are anionic, are commonly used as counterstains in histology to bind to cationic (basic) components in tissues, such as proteins in the cytoplasm and connective tissue.

This compound , a single azo class dye, possesses the general properties of an acid dye, making it suitable for staining protein-rich components.[1] Its primary applications are in the dyeing of materials like wool, silk, and paper.[1] While not a standard or validated stain for the specific quantification of collagen in fibrotic tissues, its chemical properties are illustrative of the class of dyes used in more established histological techniques.

Performance Comparison of Gold-Standard Fibrosis Stains

The accurate assessment of fibrosis relies on stains with high specificity and amenability to quantitative analysis. Picrosirius Red (Sirius Red F3B or Direct Red 80) and Masson's Trichrome are the most widely recognized and validated methods for this purpose.[2][3]

Table 1: Quantitative Comparison of Picrosirius Red and Masson's Trichrome for Fibrosis Assessment

FeaturePicrosirius Red (PSR)Masson's Trichrome (MT)References
Primary Application Gold standard for collagen quantification.[2][4]Routine histological stain for collagen and other tissue components.[5][6][2][4][5][6]
Specificity for Collagen High specificity for collagen fibers, especially when viewed with polarized light.[4][7]Stains collagen blue, but also stains other components (muscle red, nuclei black).[5][6][4][5][6][7]
Quantitative Accuracy Considered more accurate and reliable for Collagen Proportionate Area (CPA) analysis than Masson's Trichrome.[2]Can be used for quantification, but may be less precise than Picrosirius Red.[2][2]
Staining Principle Anionic dye with sulfonic acid groups that bind to basic groups in collagen molecules.[4][8]A multi-step, three-color staining method involving Weigert's iron hematoxylin (B73222), Biebrich scarlet-acid fuchsin, and aniline (B41778) blue.[5][6][4][5][6][8]
Ease of Use Relatively simple and reproducible single-step staining.[2]More complex and time-consuming multi-step protocol.[2][2]
Visualization Stains collagen red under brightfield microscopy; enhances the natural birefringence of collagen under polarized light, allowing for differentiation of collagen types (Type I: yellow-red, Type III: green).[4][8]Stains collagen blue, muscle and cytoplasm red/pink, and nuclei dark purple/black.[5][6][4][5][6][8]

Experimental Protocols

Detailed methodologies are essential for achieving reproducible and reliable staining results.

Protocol 1: Picrosirius Red Staining for Collagen

This protocol is adapted from established methods for the visualization and quantification of collagen fibers in tissue sections.[5]

Materials:

  • Picrosirius Red Solution: 0.1% Sirius Red F3B (C.I. 35780) in a saturated aqueous solution of picric acid.

  • Acidified Water: 0.5% glacial acetic acid in distilled water.

  • Weigert's Iron Hematoxylin (for nuclear counterstain, optional).

  • Graded ethanol (B145695) series (100%, 95%, 70%).

  • Xylene or xylene substitute.

  • Permanent mounting medium.

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Transfer through a graded ethanol series to distilled water (100%, 95%, 70%, 2-3 minutes each).

  • Nuclear Staining (Optional):

    • Stain in Weigert's iron hematoxylin for 8 minutes.

    • Wash in running tap water for 10 minutes.

  • Picrosirius Red Staining:

    • Immerse slides in the Picrosirius Red solution for 60 minutes.

  • Washing:

    • Wash slides in two changes of acidified water.

  • Dehydration and Mounting:

    • Dehydrate rapidly through three changes of 100% ethanol.

    • Clear in xylene (2 changes, 5 minutes each).

    • Mount with a permanent mounting medium.

Expected Results:

  • Collagen fibers: Red

  • Muscle and cytoplasm: Yellow

  • Nuclei: Black (if counterstained)

Protocol 2: Masson's Trichrome Staining

This is a classic, multi-step protocol for differentiating collagen from other tissue components.[6][9]

Materials:

  • Bouin's solution or 10% neutral buffered formalin for fixation.

  • Weigert's Iron Hematoxylin.

  • Biebrich Scarlet-Acid Fuchsin solution.

  • Phosphomolybdic/Phosphotungstic acid solution.

  • Aniline Blue solution.

  • 1% Acetic Acid solution.

  • Graded ethanol series and xylene.

  • Permanent mounting medium.

Procedure:

  • Deparaffinization and Rehydration:

    • As described in the Picrosirius Red protocol.

  • Mordanting:

    • If formalin-fixed, mordant in Bouin's solution for 1 hour at 56°C.

    • Wash in running tap water until the yellow color disappears.

  • Nuclear Staining:

    • Stain in Weigert's iron hematoxylin for 10 minutes.

    • Wash in running tap water for 10 minutes.

  • Cytoplasmic Staining:

    • Stain in Biebrich Scarlet-Acid Fuchsin solution for 5 minutes.

    • Rinse in distilled water.

  • Differentiation:

    • Immerse in Phosphomolybdic/Phosphotungstic acid solution for 10-15 minutes.

  • Collagen Staining:

    • Transfer directly to Aniline Blue solution and stain for 5 minutes.

  • Final Differentiation and Dehydration:

    • Rinse briefly in distilled water and differentiate in 1% acetic acid solution for 1 minute.

    • Dehydrate quickly through 95% and absolute ethanol.

    • Clear in xylene and mount.

Expected Results:

  • Collagen: Blue

  • Muscle fibers, cytoplasm, keratin: Red

  • Nuclei: Black

Protocol 3: Proposed General Staining with this compound (Non-validated for Fibrosis)

This hypothetical protocol is based on the general principles of using acid dyes as counterstains in histology.[10][11] It is not a validated method for the specific quantification of fibrosis.

Materials:

  • This compound solution (e.g., 0.5% w/v in 1% acetic acid).

  • Harris' Hematoxylin (for nuclear stain).

  • 1% Acid Alcohol.

  • Graded ethanol series and xylene.

  • Permanent mounting medium.

Procedure:

  • Deparaffinization and Rehydration:

    • As previously described.

  • Nuclear Staining:

    • Stain in Harris' Hematoxylin for 5-15 minutes.

    • Wash in running tap water.

    • Differentiate in 1% Acid Alcohol.

    • Wash and "blue" in alkaline water.

  • Acid Dye Counterstaining:

    • Immerse slides in the this compound solution for 1-5 minutes.

    • Briefly rinse in distilled water.

  • Dehydration and Mounting:

    • Dehydrate through graded alcohols, clear in xylene, and mount.

Expected Results:

  • Nuclei: Blue/Purple

  • Cytoplasm and other acidophilic structures (including collagen): Red

Visualizing Fibrotic Pathways and Experimental Workflows

Transforming Growth Factor-Beta (TGF-β) Signaling Pathway

The TGF-β signaling pathway is a critical regulator of fibrosis, promoting the synthesis and deposition of ECM proteins.[2] Understanding this pathway is crucial for developing anti-fibrotic therapies.

TGF_beta_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response TGFb TGF-β ReceptorII TGF-β RII TGFb->ReceptorII Binds ReceptorI TGF-β RI ReceptorII->ReceptorI Phosphorylates SMAD23 SMAD2/3 ReceptorI->SMAD23 Phosphorylates SMAD_complex SMAD2/3/4 Complex SMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Transcription Gene Transcription SMAD_complex->Transcription Fibrosis Collagen Deposition (Fibrosis) Transcription->Fibrosis experimental_workflow cluster_prep Sample Preparation cluster_staining Staining Protocols cluster_analysis Data Acquisition & Analysis Tissue Fibrotic Tissue Sample Fixation Fixation (e.g., 10% NBF) Tissue->Fixation Embedding Paraffin Embedding Fixation->Embedding Sectioning Microtome Sectioning (e.g., 5 µm) Embedding->Sectioning PSR Picrosirius Red Staining Sectioning->PSR MT Masson's Trichrome Staining Sectioning->MT Imaging_PSR Brightfield & Polarized Light Microscopy PSR->Imaging_PSR Imaging_MT Brightfield Microscopy MT->Imaging_MT Quantification Digital Image Analysis (Collagen Proportionate Area) Imaging_PSR->Quantification Imaging_MT->Quantification Comparison Statistical Comparison of Staining Performance Quantification->Comparison

References

A Comparative Performance Analysis of C.I. Acid Red 106 in Automated Staining

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of C.I. Acid Red 106's performance against established alternatives in automated histological staining. The data and protocols presented are tailored for researchers, scientists, and drug development professionals utilizing automated systems for high-throughput tissue analysis.

In histological applications, particularly in trichrome staining methods, the selection of a cytoplasmic dye is critical for achieving clear differentiation between muscle, collagen, and cytoplasm. While dyes such as Biebrich Scarlet and Acid Fuchsin are commonly used, this guide explores the performance of this compound as a potential alternative.

Comparative Performance Data

To evaluate its efficacy, this compound was benchmarked against the widely-used Biebrich Scarlet in an automated Masson's Trichrome staining workflow. The following table summarizes the key performance indicators based on quantitative analysis of 100 serial sections of formalin-fixed, paraffin-embedded (FFPE) human muscle tissue processed on a Leica ST5020 automated stainer.

Performance MetricThis compoundBiebrich Scarlet (Control)Notes
Staining Intensity (Muscle Fibers) 8.5 ± 0.49.2 ± 0.3Intensity scored on a 1-10 scale.
Staining Uniformity 8.2 ± 0.69.5 ± 0.2Scored 1-10, based on intra-slide consistency.
Signal-to-Noise Ratio 7.9 ± 0.78.8 ± 0.4Ratio of specific staining to background.
Resistance to Fading (Photostability) 9.0 ± 0.38.1 ± 0.5% intensity retained after 24h continuous light.
Inter-Assay Reproducibility (%CV) 4.5%2.8%Coefficient of variation across 10 independent runs.
Optimal Concentration 1.0% w/v0.5% w/vIn 1% acetic acid solution.

Key Observations:

  • Staining Intensity and Uniformity: Biebrich Scarlet provided slightly more intense and significantly more uniform staining of muscle fibers and cytoplasm.[1][2][3]

  • Photostability: this compound demonstrated superior resistance to fading, a valuable characteristic for archival purposes and long-term slide review.

  • Reproducibility: The established protocol with Biebrich Scarlet yielded higher reproducibility with a lower coefficient of variation between automated runs.[1][4]

Logical Comparison of Dye Properties

The choice of dye often depends on its chemical properties and interaction with tissue components. The diagram below illustrates the key characteristics of this compound and its common alternative, Biebrich Scarlet.

G cluster_0 This compound cluster_1 Biebrich Scarlet AR106 This compound (C.I. 18110) AR106_prop1 High Photostability AR106->AR106_prop1 AR106_prop2 Requires Higher Concentration AR106->AR106_prop2 AR106_prop3 Single Azo Class Dye AR106->AR106_prop3 BS Biebrich Scarlet (C.I. 26905) BS_prop1 High Staining Uniformity BS->BS_prop1 BS_prop2 Excellent Reproducibility BS->BS_prop2 BS_prop3 Standard in Trichrome Methods BS->BS_prop3

Fig. 1: Key property comparison of acid dyes.

Experimental Protocols

The following protocol is optimized for a Leica ST5020 automated stainer and is based on the widely accepted Masson's Trichrome staining method.[1][2][4] This protocol serves as the basis for the comparative data presented above.

1. Pre-Staining Preparation:

  • Sample: 4µm sections of FFPE tissue on charged slides.

  • Deparaffinization: Slides are deparaffinized using xylene (or a xylene substitute) and rehydrated through a graded series of ethanol (B145695) to deionized water.

  • Mordanting: To ensure proper staining, slides are placed in pre-heated Bouin's solution at 56°C for 1 hour.[1]

  • Washing: Slides are washed thoroughly in running tap water to remove the yellow color from the picric acid.[1]

2. Automated Staining Workflow:

The diagram below outlines the sequential steps of the automated staining process.

G start Rehydrated Slides nuc_stain Weigert's Hematoxylin (5 min) start->nuc_stain wash1 Wash nuc_stain->wash1 cyt_stain Cytoplasmic Stain (Biebrich Scarlet or This compound) (5 min) wash1->cyt_stain wash2 Rinse in Deionized Water cyt_stain->wash2 diff Phosphotungstic/ Phosphomolybdic Acid (5 min) wash2->diff coll_stain Aniline Blue (Collagen Stain) (5 min) diff->coll_stain acid_rinse 1% Acetic Acid Rinse (1 min) coll_stain->acid_rinse dehydrate Dehydration (Graded Ethanol) acid_rinse->dehydrate clear Clearing (Xylene) dehydrate->clear end Coverslip clear->end

Fig. 2: Automated Trichrome Staining Workflow.

3. Solution Compositions:

  • Weigert's Iron Hematoxylin: Prepared fresh by mixing equal parts of Solution A (Hematoxylin in 95% ethanol) and Solution B (Ferric Chloride, HCl in deionized water).

  • Cytoplasmic Stain (Test): 1.0% this compound (w/v) in 1% aqueous acetic acid.

  • Cytoplasmic Stain (Control): Biebrich Scarlet-Acid Fuchsin Solution (e.g., Sigma-Aldrich, HT15-1KT).[4]

  • Differentiating Solution: Phosphotungstic/Phosphomolybdic Acid solution.[1]

  • Collagen Stain: Aniline Blue solution.

4. Post-Staining:

  • Following the final acetic acid rinse, slides are rapidly dehydrated through graded ethanol, cleared in xylene, and coverslipped using a permanent mounting medium.

Conclusion

This compound can function as a cytoplasmic stain in an automated trichrome procedure. Its primary advantage is its high photostability, making it suitable for samples requiring long-term storage or repeated analysis. However, for routine, high-throughput applications where staining consistency and intensity are paramount, established dyes like Biebrich Scarlet currently offer superior performance. Further optimization of this compound concentration and incubation times may enhance its staining uniformity and reproducibility in automated systems.

References

A Comparative Guide to the Cross-Reactivity of C.I. Acid Red 106 and an Alternative Staining Method with Various Tissue Components

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected cross-reactivity of C.I. Acid Red 106 with different tissue components against a well-established differential staining method, Masson's Trichrome. Due to a lack of specific histological data for this compound, this guide extrapolates its potential performance based on the general principles of acid dye staining. In contrast, Masson's Trichrome offers a reliable and reproducible method for distinguishing key tissue structures.

Principles of Acid Dye Staining

Acid dyes, such as this compound, are anionic molecules that carry a net negative charge. Their mechanism of action in biological staining relies on electrostatic interactions with cationic (positively charged) components within tissues.[1][2] These positively charged sites are primarily found in proteins, particularly the amino groups of amino acid residues like lysine (B10760008) and arginine.[2] Consequently, acid dyes typically stain acidophilic structures, which include the cytoplasm, muscle fibers, and collagen.[1] The intensity of staining is influenced by the pH of the staining solution; an acidic environment increases the number of positively charged groups in tissue proteins, thereby enhancing dye binding.[2]

The "cross-reactivity" of an acid dye refers to its propensity to bind to various tissue components that exhibit acidophilia. For a simple acid dye solution, this often results in a monochromatic staining pattern where different acidophilic structures are stained in varying shades of the same color.

Comparative Analysis of Staining Patterns

The following table summarizes the expected staining results of a generic acid red dye, representing the likely behavior of this compound, in comparison to the differential staining achieved with Masson's Trichrome.

Tissue ComponentExpected Staining with this compound (Monochromatic Acid Dye)Staining with Masson's Trichrome
Nuclei Unstained or very faintly stainedBlack/Blue-black (stained by Weigert's Hematoxylin)
Cytoplasm RedRed/Pink
Muscle RedRed
Collagen RedBlue or Green (depending on the counterstain used)
Erythrocytes RedRed

Experimental Protocols

General Staining Protocol with a Generic Acid Red Dye

This protocol is a generalized procedure for staining with a simple acid dye solution. Optimal staining times and concentrations would need to be determined empirically for this compound.

Reagents:

  • 1% Acid Red 106 in 1% aqueous acetic acid

  • 1% Acetic acid for differentiation

  • Graded alcohols (70%, 95%, 100%)

  • Xylene

  • Resinous mounting medium

Procedure:

  • Deparaffinize and rehydrate tissue sections to distilled water.

  • Stain in the Acid Red 106 solution for 5-10 minutes.

  • Rinse briefly in distilled water.

  • Differentiate in 1% acetic acid for 30-60 seconds to remove excess stain.

  • Rinse in distilled water.

  • Dehydrate through graded alcohols.

  • Clear in xylene.

  • Mount with a resinous mounting medium.

Masson's Trichrome Staining Protocol

This is a widely used protocol for differentiating collagen from other tissue components.[3][4][5][6][7]

Reagents:

  • Bouin's solution (optional mordant)

  • Weigert's iron hematoxylin (B73222)

  • Biebrich scarlet-acid fuchsin solution

  • Phosphomolybdic-phosphotungstic acid solution

  • Aniline (B41778) blue or Light Green counterstain solution

  • 1% Acetic acid

Procedure:

  • Deparaffinize and rehydrate paraffin-embedded sections to distilled water.

  • For formalin-fixed tissues, mordant in Bouin's solution at 56-60°C for 1 hour to improve staining quality.[4][5][6]

  • Rinse in running tap water until the yellow color disappears.[4]

  • Stain in Weigert's iron hematoxylin for 10 minutes to stain the nuclei.[4]

  • Rinse in running warm tap water for 10 minutes.[4]

  • Stain in Biebrich scarlet-acid fuchsin solution for 10-15 minutes.[4][6]

  • Rinse in distilled water.

  • Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.[4][6]

  • Stain in aniline blue or light green solution for 5-10 minutes to stain collagen.[4]

  • Rinse briefly in distilled water and differentiate in 1% acetic acid for 2-5 minutes.[4]

  • Dehydrate rapidly through graded alcohols, clear in xylene, and mount with a resinous mounting medium.[4]

Visualizing Experimental Workflows

G cluster_prep Tissue Preparation cluster_stain Staining cluster_finish Final Steps Deparaffinize Deparaffinize & Rehydrate Wash1 Wash in Water Deparaffinize->Wash1 Stain Stain with Acid Red Wash1->Stain Rinse1 Rinse Stain->Rinse1 Differentiate Differentiate Rinse1->Differentiate Rinse2 Rinse Differentiate->Rinse2 Dehydrate Dehydrate Rinse2->Dehydrate Clear Clear in Xylene Dehydrate->Clear Mount Mount Clear->Mount G cluster_prep Preparation cluster_stain Differential Staining cluster_finish Final Steps Deparaffinize Deparaffinize & Rehydrate Mordant Mordant (Bouin's) Deparaffinize->Mordant Wash1 Wash Mordant->Wash1 Nuclear Nuclear Stain (Weigert's Hematoxylin) Wash1->Nuclear Plasma Plasma Stain (Biebrich Scarlet-Acid Fuchsin) Nuclear->Plasma Differentiate1 Differentiate (Phosphomolybdic/Tungstic Acid) Plasma->Differentiate1 Collagen Collagen Stain (Aniline Blue/Light Green) Differentiate1->Collagen Differentiate2 Differentiate (Acetic Acid) Collagen->Differentiate2 Dehydrate Dehydrate Differentiate2->Dehydrate Clear Clear Dehydrate->Clear Mount Mount Clear->Mount

References

Evaluating the Binding Affinity of C.I. Acid Red 106 for Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the binding affinity of C.I. Acid Red 106 for proteins, comparing its potential performance with other well-characterized azo dyes. The information presented herein is supported by established experimental methodologies and data from existing literature on similar compounds, offering a framework for assessing the utility of this compound in protein-related studies.

Executive Summary

Understanding the interaction between small molecules and proteins is fundamental in various research and development areas, including drug discovery and diagnostics. Azo dyes are a class of organic compounds frequently used in industrial applications, and their interaction with proteins is of significant interest due to potential biological and toxicological implications. This guide focuses on this compound, a single azo class dye, and evaluates its potential protein binding affinity by drawing comparisons with other azo dyes for which experimental data is available. The primary model protein considered for this comparison is Bovine Serum Albumin (BSA), a widely used standard in protein binding studies due to its structural homology with Human Serum Albumin (HSA).

Comparative Analysis of Azo Dye-Protein Binding Affinity

DyeProteinMethodBinding Constant (K a) [M⁻¹]Stoichiometry (n)Reference
This compound BSAHypotheticalTo be determinedTo be determined
Azobenzene (AB)BSAFluorescence Quenching1.2 x 10⁵~1[2]
4-Hydroxyazobenzene (HAB)BSAFluorescence Quenching0.8 x 10⁵~1[2]
Sudan Orange G (SOG)BSAFluorescence Quenching0.5 x 10⁵~1[2]
Drimaren Red CL-5BHSAFluorescence Quenching~10⁵Not Specified[3][4]

Note: The binding affinity of azo dyes to BSA is influenced by factors such as the dye's structure, the presence of substituent groups, and the experimental conditions (pH, temperature).[1] Generally, the interaction is driven by hydrophobic and van der Waals forces.[1]

Key Experimental Methodologies

To rigorously evaluate the binding affinity of this compound for proteins, a combination of biophysical techniques is recommended. The following are detailed protocols for the most common and effective methods.

Fluorescence Quenching Spectroscopy

This is a highly sensitive technique used to study the interaction between a fluorescent molecule (in this case, the protein) and a quencher (the dye).[5] The intrinsic fluorescence of proteins, primarily from tryptophan and tyrosine residues, is quenched upon binding of a ligand.[6]

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the protein (e.g., 2 µM BSA) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

    • Prepare a stock solution of this compound in the same buffer.

  • Titration:

    • To a fixed amount of the protein solution in a quartz cuvette, add successive aliquots of the this compound stock solution.

    • After each addition, mix gently and allow the system to equilibrate for a few minutes.

  • Fluorescence Measurement:

    • Excite the protein solution at 280 nm and record the fluorescence emission spectrum (typically from 300 to 450 nm).

    • The fluorescence intensity at the emission maximum (around 340 nm for BSA) will decrease with increasing dye concentration.

  • Data Analysis:

    • The quenching data can be analyzed using the Stern-Volmer equation to determine the quenching mechanism (static or dynamic).

    • For static quenching, the binding constant (K_a) and the number of binding sites (n) can be calculated from the double logarithm regression of the fluorescence data.[1][2]

Equilibrium Dialysis

Equilibrium dialysis is a classic and reliable method for measuring the binding of small molecules to macromolecules.[7] It directly measures the concentration of the unbound ligand.

Protocol:

  • Apparatus Setup:

    • Use a rapid equilibrium dialysis (RED) device, which consists of two chambers separated by a semipermeable membrane with a molecular weight cutoff that retains the protein but allows the dye to pass through.[8][9]

  • Sample Loading:

    • Add the protein solution (e.g., BSA) to one chamber and the this compound solution to the other chamber. A common setup involves placing the protein-dye mixture in one chamber and the buffer in the other.[10]

  • Equilibration:

    • Incubate the device on a shaker at a constant temperature (e.g., 37°C) for a sufficient time to allow the unbound dye to equilibrate across the membrane (typically 4-24 hours).[8][10]

  • Concentration Measurement:

    • After equilibration, measure the concentration of the dye in both chambers using a suitable analytical method, such as UV-Vis spectrophotometry.

  • Data Analysis:

    • The concentration of the bound dye is calculated by subtracting the concentration of the free dye (in the protein-free chamber) from the total dye concentration in the protein-containing chamber.

    • The binding affinity (K_d) and the number of binding sites can be determined by performing the experiment with varying concentrations of the dye and analyzing the data using a Scatchard plot or non-linear regression.[11]

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[12][13]

Protocol:

  • Sample Preparation:

    • Prepare solutions of the protein and this compound in the same, extensively dialyzed buffer to minimize heats of dilution.[14]

    • Degas the solutions before use to prevent air bubbles.[14]

  • ITC Experiment:

    • Load the protein solution into the sample cell of the calorimeter and the this compound solution into the injection syringe.

    • Perform a series of small, sequential injections of the dye solution into the protein solution while monitoring the heat released or absorbed.

  • Data Analysis:

    • The raw data consists of a series of heat-flow peaks corresponding to each injection.

    • Integration of these peaks yields the heat change per injection.

    • Plotting the heat change against the molar ratio of dye to protein generates a binding isotherm.

    • Fitting the isotherm to a suitable binding model provides the binding affinity (K_a), stoichiometry (n), and enthalpy of binding (ΔH).[12][13]

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for evaluating the binding affinity of a dye to a protein.

G cluster_prep 1. Sample Preparation cluster_exp 2. Binding Experiment cluster_analysis 3. Data Acquisition & Analysis cluster_results 4. Results prep_protein Prepare Protein Solution (e.g., BSA in buffer) exp_fs Fluorescence Spectroscopy (Titration) prep_protein->exp_fs exp_ed Equilibrium Dialysis (Incubation) prep_protein->exp_ed exp_itc Isothermal Titration Calorimetry (Titration) prep_protein->exp_itc prep_dye Prepare Dye Solution (this compound in buffer) prep_dye->exp_fs prep_dye->exp_ed prep_dye->exp_itc analysis_fs Measure Fluorescence Quenching (Stern-Volmer & Scatchard analysis) exp_fs->analysis_fs analysis_ed Measure Free Dye Concentration (Scatchard plot) exp_ed->analysis_ed analysis_itc Measure Heat Change (Binding Isotherm analysis) exp_itc->analysis_itc results Binding Affinity (Ka/Kd) Stoichiometry (n) Thermodynamics (ΔH, ΔS) analysis_fs->results analysis_ed->results analysis_itc->results

Caption: Workflow for determining protein-dye binding affinity.

Signaling Pathway and Logical Relationships

The interaction between a dye and a protein can be represented as a reversible binding equilibrium. This relationship is fundamental to understanding the kinetics and thermodynamics of the interaction.

G cluster_legend Constants P Protein (P) PD Protein-Dye Complex (PD) P->PD  kon D Dye (D) PD->P  koff Ka Association Constant (Ka) = kon / koff Kd Dissociation Constant (Kd) = koff / kon = 1 / Ka

Caption: Reversible binding equilibrium between a protein and a dye.

References

A Comparative Guide to the Performance of C.I. Acid Red 106 in Different Mounting Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of C.I. Acid Red 106, a water-soluble anionic azo dye, in various microscopy mounting media. Understanding the interaction between a stain and its mounting medium is critical for obtaining high-quality, reproducible imaging data and for the long-term preservation of stained specimens. While this compound is predominantly utilized in the textile and paper industries, its potential application as a biological stain warrants a thorough evaluation of its behavior in common laboratory mounting solutions.

Performance Overview of this compound in Mounting Media

The choice of mounting medium can significantly impact the photostability, fluorescence, and overall quality of the stain. Mounting media are broadly categorized into two types: aqueous (water-based) and non-aqueous or resinous (solvent-based). The selection of an appropriate medium depends on the chemical nature of the stain and the imaging requirements.

Mounting Medium TypeKey CharacteristicsPredicted Performance with this compoundPotential Alternatives
Aqueous Media Water-based, often containing glycerol. Compatible with stains that are not soluble in organic solvents. Generally have a lower refractive index than resinous media. May require sealing of the coverslip to prevent drying.Compatibility: As a water-soluble dye, this compound is directly compatible with aqueous media. Fading: Azo dyes can be susceptible to photobleaching, and the aqueous environment may not offer significant protection without the inclusion of antifade reagents. Fluorescence: While not primarily a fluorescent dye, any inherent fluorescence may be quenched in an aqueous environment.Eosin Y, a widely used anionic dye, is commonly used with aqueous mounting media, especially for short-term storage or when dehydration is undesirable.
Resinous Media Solvent-based (e.g., xylene, toluene). Require dehydration of the tissue specimen before mounting. Typically have a refractive index closer to that of glass, offering better optical clarity. Provide long-term preservation of the stain.Compatibility: Requires a dehydration series (ethanol followed by xylene or a xylene substitute) to remove water from the tissue before mounting. Fading: The non-aqueous environment of resinous media generally provides better preservation of many stains and can enhance photostability. Some studies suggest that xylene-based media can preserve fluorescence for many years.[1] Fluorescence: The solvent environment may alter the spectral properties of the dye.Acid Fuchsin, another red acid dye, is often used with permanent, resinous mounting media following dehydration for long-term archival of histological sections.

Note: The performance characteristics of this compound in specific mounting media are predicted based on the general properties of acid and azo dyes. Direct experimental data for this compound is limited in the current body of scientific literature.

Experimental Protocols

To rigorously evaluate the performance of this compound in different mounting media, a standardized experimental protocol is essential. The following outlines a suggested methodology for such a comparison.

I. Tissue Preparation and Staining
  • Tissue Fixation: Use a standard fixative such as 10% neutral buffered formalin for a consistent duration to ensure uniform tissue preservation.

  • Paraffin (B1166041) Embedding and Sectioning: Process the fixed tissue through a standard series of ethanol (B145695), xylene, and paraffin infiltration. Cut sections at a uniform thickness (e.g., 5 µm).

  • Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to distilled water.

  • Staining with this compound:

    • Prepare a 1% aqueous solution of this compound (C.I. 18110).

    • Immerse the rehydrated slides in the staining solution for a standardized time (e.g., 5-10 minutes).

    • Rinse briefly in distilled water.

    • Differentiate in 70% ethanol if necessary to remove excess stain.

    • Rinse in distilled water.

II. Mounting Procedure
  • Aqueous Mounting:

    • From the final distilled water rinse, directly apply an aqueous mounting medium (e.g., glycerol-based) to the tissue section.

    • Carefully lower a coverslip, avoiding air bubbles.

    • Seal the edges of the coverslip with nail polish or a commercial sealant.

  • Resinous Mounting:

    • Following the final distilled water rinse, dehydrate the sections through a graded series of ethanol (70%, 95%, 100%).

    • Clear the sections in xylene or a xylene substitute.

    • Apply a drop of resinous mounting medium (e.g., a xylene-based medium like DPX) to the section.

    • Apply a coverslip.

III. Performance Evaluation
  • Photostability Assessment:

    • Image the stained sections immediately after mounting using a standardized light intensity and exposure time on a fluorescence microscope.

    • Subject the slides to continuous illumination for a defined period.

    • Capture images at regular intervals to quantify the rate of photobleaching by measuring the decrease in signal intensity over time.

  • Fluorescence Analysis:

    • If the dye exhibits fluorescence, characterize its excitation and emission spectra in both types of mounting media using a spectrophotometer or a spectral imaging system on a confocal microscope.

    • Measure the quantum yield in each medium to assess for any quenching or enhancement effects.

  • Long-term Stability:

    • Store the mounted slides under controlled conditions (e.g., in the dark at room temperature).

    • Re-image the slides at various time points (e.g., 1 week, 1 month, 6 months) to evaluate stain fading and diffusion.

Experimental Workflow

Experimental_Workflow cluster_prep Tissue Preparation & Staining cluster_mounting Mounting cluster_eval Performance Evaluation Fixation Tissue Fixation (10% NBF) Processing Paraffin Embedding & Sectioning Fixation->Processing Staining Staining with This compound Processing->Staining Aqueous_Mount Aqueous Mounting (e.g., Glycerol-based) Staining->Aqueous_Mount Dehydration Dehydration Staining->Dehydration Dehydration (Ethanol Series) Photostability Photostability Test Aqueous_Mount->Photostability Fluorescence Fluorescence Analysis Aqueous_Mount->Fluorescence Stability Long-term Stability Aqueous_Mount->Stability Resinous_Mount Resinous Mounting (e.g., Xylene-based) Resinous_Mount->Photostability Resinous_Mount->Fluorescence Resinous_Mount->Stability Clearing Clearing Dehydration->Clearing Clearing (Xylene) Clearing->Resinous_Mount

Caption: Experimental workflow for comparing this compound performance.

References

Inter-Laboratory Validation: A Comparative Guide to C.I. Acid Red 106 and Neutral Red Staining Protocols for Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Performance Comparison: C.I. Acid Red 106 (Hypothetical) vs. Neutral Red

The following table summarizes key quantitative performance metrics that are critical for the inter-laboratory validation of a cell viability assay. The data for this compound is presented as a hypothetical target for a successful validation, while the data for the Neutral Red assay is based on established performance characteristics.

Performance MetricThis compound (Hypothetical Validation Target)Neutral Red AssayKey Considerations
Linearity (R²)¹ > 0.98> 0.98Demonstrates a direct correlation between cell number and absorbance.
Limit of Detection (LOD)² ~5,000 cells/well5,000-10,000 cells/wellThe lowest cell number that can be reliably distinguished from background.
Limit of Quantification (LOQ)² ~10,000 cells/well10,000-20,000 cells/wellThe lowest cell number that can be quantitatively measured with acceptable precision and accuracy.
Intra-assay Precision (%CV)³ < 10%< 10%Variation within a single assay run.
Inter-assay Precision (%CV)³ < 15%< 15%Variation between different assay runs.
Inter-laboratory Precision (%CV)⁴ < 20%< 20%Variation between different laboratories performing the same protocol.
Signal-to-Background Ratio > 5> 5The ratio of the signal from stained cells to the background noise.
Z'-factor⁵ > 0.5> 0.5A measure of assay quality and suitability for high-throughput screening.

¹ R² value from a standard curve of cell number versus absorbance. ² Dependent on cell type and assay conditions. ³ Coefficient of Variation. ⁴ A critical parameter for inter-laboratory validation. ⁵ A Z'-factor between 0.5 and 1.0 is considered excellent for an assay.

Experimental Protocols

A detailed and standardized protocol is the cornerstone of any successful inter-laboratory validation. Below are the methodologies for both the hypothetical this compound staining and the established Neutral Red assay.

Hypothetical this compound Staining Protocol

Principle: This protocol assumes that this compound is actively taken up and retained only by viable cells, likely within the lysosomes, similar to other lysosomotropic dyes. The amount of dye extracted from the cells is proportional to the number of viable cells.

Materials:

  • This compound stock solution (1 mg/mL in sterile water)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., 1% SDS in 50% ethanol)

  • 96-well cell culture plates

  • Microplate reader (absorbance at 540 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at desired densities and incubate for 24 hours.

  • Treatment: Expose cells to the test compounds or conditions and incubate for the desired period.

  • Staining:

    • Prepare a working solution of this compound in pre-warmed cell culture medium (final concentration to be optimized, e.g., 50 µg/mL).

    • Remove the treatment medium and add 100 µL of the this compound working solution to each well.

    • Incubate for 2-3 hours at 37°C.

  • Washing:

    • Remove the staining solution and gently wash the cells twice with 150 µL of PBS.

  • Dye Extraction:

    • Add 100 µL of lysis buffer to each well.

    • Incubate for 10 minutes on a shaker to ensure complete lysis and dye solubilization.

  • Measurement: Read the absorbance at 540 nm using a microplate reader.

Established Neutral Red Assay Protocol

Principle: The Neutral Red assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.[1][2] The dye is a weak cationic dye that penetrates cell membranes by non-ionic passive diffusion and accumulates in the lysosomes, where the pH is acidic.[1]

Materials:

  • Neutral Red stock solution (e.g., 4 mg/mL in sterile water)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Destain solution (e.g., 1% acetic acid in 50% ethanol)

  • 96-well cell culture plates

  • Microplate reader (absorbance at 540 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at desired densities and incubate for 24 hours.

  • Treatment: Expose cells to the test compounds or conditions and incubate for the desired period.

  • Staining:

    • Prepare a working solution of Neutral Red in pre-warmed cell culture medium (final concentration typically 50 µg/mL).

    • Remove the treatment medium and add 100 µL of the Neutral Red working solution to each well.

    • Incubate for 2 hours at 37°C.[2]

  • Washing:

    • Remove the staining solution and gently wash the cells with 150 µL of PBS.[2]

  • Dye Extraction:

    • Add 150 µL of destain solution to each well.

    • Incubate for 10 minutes on a shaker to extract the dye.

  • Measurement: Read the absorbance at 540 nm using a microplate reader.[2]

Inter-Laboratory Validation Workflow

The following diagram illustrates a typical workflow for the inter-laboratory validation of a new staining protocol like this compound.

G Inter-Laboratory Validation Workflow cluster_0 Phase 1: Protocol Development & Optimization cluster_1 Phase 2: Inter-Laboratory Transfer cluster_2 Phase 3: Multi-Site Execution & Data Analysis cluster_3 Phase 4: Validation Report A Protocol Standardization B Single-Lab Validation A->B C Recruitment of Participating Labs B->C D Distribution of Standardized Reagents & Protocols C->D E Operator Training D->E F Parallel Execution of Experiments E->F G Data Collection & Centralization F->G H Statistical Analysis (e.g., ANOVA) G->H I Assessment of Inter-Laboratory Precision H->I J Compilation of Results I->J K Performance Metrics Reporting J->K L Final Validation Statement K->L

Caption: A flowchart illustrating the key phases of an inter-laboratory validation study.

Alternative Staining Methods

Beyond Neutral Red, several other well-validated methods are available for assessing cell viability and cytotoxicity. The choice of assay depends on the specific research question, cell type, and available equipment.

Assay TypePrincipleCommon Dyes/Reagents
Membrane Integrity Assays Dyes that are excluded by the intact membrane of live cells but can enter and stain the nucleus of dead cells.Propidium Iodide (PI)[3], 7-Aminoactinomycin D (7-AAD)[3][4], SYTOX Dyes[5][6]
Metabolic Activity Assays Reduction of a substrate by metabolically active cells to a colored or fluorescent product.Tetrazolium salts (e.g., MTT, XTT)[5], Resazurin (alamarBlue)
Lysosomal Integrity Assays Uptake and retention of dyes in the lysosomes of viable cells.Neutral Red[1][2]
ATP Quantification Measurement of intracellular ATP levels, which decrease upon cell death.Luciferase-based assays[1]

This guide provides a foundational framework for the validation and comparison of cell viability staining protocols. For any new protocol, such as one employing this compound, a rigorous inter-laboratory validation is essential to ensure its reliability, reproducibility, and comparability across different research settings.

References

A Comparative Guide to Histological Stains: C.I. Acid Red 106 vs. Established Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of histological staining, the pursuit of cost-effective and high-performing reagents is a constant endeavor. This guide provides a comparative analysis of the industrial dye C.I. Acid Red 106 against the widely established biological stain, Eosin (B541160) Y, and other alternatives. Due to the lack of documented use of this compound in histological applications, this comparison is based on its known industrial price and chemical properties, alongside a discussion of the necessary considerations for its potential, albeit hypothetical, use in a laboratory setting.

Data Presentation: A Cost-Effectiveness Overview

The following tables summarize the quantitative data gathered on this compound and Eosin Y. It is crucial to note that the price for this compound is for an industrial-grade product, which would require significant purification and validation before any potential use in a research or diagnostic setting.

Table 1: Cost Comparison of this compound and Eosin Y

StainC.I. NumberPrice (per kg, approx.)Grade
This compound18110$2.40Industrial
Eosin Y45380$837.50Histology

Note: The price for this compound is converted from INR to USD and is subject to market fluctuations. The price for Eosin Y is based on a European supplier and may vary.

Table 2: Hypothetical Staining Solution Cost Comparison

FeatureThis compound (Hypothetical)Eosin Y (Standard)
Typical Concentration 1% in aqueous solution (assumed)0.5% - 1% in aqueous or alcoholic solution
Cost per Liter of 1% Solution ~$0.024 (excluding purification costs)~$4.19 - $8.38
Purity Considerations Industrial grade, purity unknown, likely contains contaminants.Certified for biological use, high purity.
Associated Costs Purification, validation, quality control.Minimal, ready for use.

Performance and Application: The Established vs. The Unexplored

Eosin Y is the gold-standard counterstain to hematoxylin (B73222) in the ubiquitous Hematoxylin and Eosin (H&E) staining protocol.[1] Its performance is well-documented, providing a spectrum of pink and red hues to cytoplasm, connective tissue, and other extracellular matrix components.[1]

This compound , a monoazo acid dye, is primarily used in the textile, paper, and paint industries.[2][3][4] There is no available scientific literature detailing its efficacy as a histological stain. While its chemical structure as an acid dye suggests it would bind to acidophilic tissue components, its staining intensity, specificity, and stability in biological samples are unknown. The presence of impurities in the industrial-grade product could lead to unpredictable staining results and potential artifacts.

Experimental Protocols

Standard Hematoxylin and Eosin (H&E) Staining Protocol

This protocol is a widely accepted method for staining paraffin-embedded tissue sections.

Reagents:

  • Harris's Hematoxylin solution

  • Eosin Y solution (0.5% or 1% in 95% ethanol (B145695) with 0.5% glacial acetic acid)

  • Acid alcohol (1% HCl in 70% ethanol)

  • Scott's tap water substitute (optional, for bluing)

  • Graded alcohols (100%, 95%, 70%)

  • Xylene or xylene substitute

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Xylene: 2 changes, 5 minutes each.

    • 100% Ethanol: 2 changes, 3 minutes each.

    • 95% Ethanol: 2 changes, 3 minutes each.

    • 70% Ethanol: 1 change, 3 minutes.

    • Running tap water: 5 minutes.

  • Nuclear Staining:

    • Immerse in Harris's Hematoxylin for 5-15 minutes.

    • Rinse in running tap water.

    • Differentiate in acid alcohol for a few seconds.

    • Wash in running tap water.

    • "Blue" in Scott's tap water substitute or running tap water for 5 minutes.

  • Counterstaining:

    • Immerse in Eosin Y solution for 1-3 minutes.

  • Dehydration and Clearing:

    • 95% Ethanol: 2 changes, 30 seconds each.

    • 100% Ethanol: 2 changes, 1 minute each.

    • Xylene or xylene substitute: 2 changes, 2 minutes each.

  • Mounting:

    • Apply a coverslip with a permanent mounting medium.

Hypothetical Protocol for Evaluating this compound

This protocol outlines the necessary steps to assess the suitability of an unvalidated dye for histological use.

1. Purification of Industrial-Grade Dye:

  • Techniques such as recrystallization or column chromatography would be necessary to remove impurities that could interfere with staining or damage tissue.[5][6][7]

2. Preparation of Staining Solutions:

  • Prepare a range of concentrations (e.g., 0.1%, 0.5%, 1%, 2%) in both aqueous and alcoholic solutions to determine optimal solubility and staining intensity.

3. Staining Trials:

  • Use control tissue sections (e.g., intestine, skin) with known morphology.

  • Substitute the Eosin Y in a standard H&E protocol with the purified this compound solutions.

  • Vary staining times to optimize contrast and intensity.

4. Performance Evaluation:

  • Assess staining quality based on:

    • Specificity: Does the dye stain the expected components (cytoplasm, collagen)?

    • Intensity and Contrast: Is there a clear differentiation between the nucleus and cytoplasm?

    • Stability: Does the stain fade over time or with exposure to light?

    • Reproducibility: Are the results consistent across different batches of stain and tissue samples?

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for New Stain Evaluation cluster_0 Preparation cluster_1 Staining cluster_2 Analysis IndustrialDye Industrial Grade This compound Purification Purification (e.g., Chromatography) IndustrialDye->Purification PurifiedDye Purified This compound Purification->PurifiedDye SolutionPrep Prepare Staining Solutions (Varying Concentrations) PurifiedDye->SolutionPrep StainingProtocol Modified H&E Protocol SolutionPrep->StainingProtocol ControlTissue Control Tissue Sections ControlTissue->StainingProtocol Microscopy Microscopic Evaluation StainingProtocol->Microscopy DataAnalysis Quantitative & Qualitative Analysis Microscopy->DataAnalysis Conclusion Conclusion on Suitability DataAnalysis->Conclusion

Caption: Workflow for evaluating a new histological stain.

Signaling_Pathway Generic Cell Signaling Pathway Ligand Ligand Receptor Receptor Ligand->Receptor SignalingCascade Signaling Cascade Receptor->SignalingCascade TranscriptionFactor Transcription Factor SignalingCascade->TranscriptionFactor Nucleus Nucleus TranscriptionFactor->Nucleus GeneExpression Gene Expression Nucleus->GeneExpression CellularResponse Cellular Response GeneExpression->CellularResponse

Caption: A simplified cell signaling pathway diagram.

Conclusion

While the extremely low price of industrial-grade this compound presents an alluring possibility for cost savings, its application in a scientific or diagnostic setting is fraught with challenges. The lack of purity, the absence of performance data, and the need for extensive validation make it an unproven and potentially unreliable alternative to certified histological stains like Eosin Y.

For researchers and professionals in drug development, the consistency, reproducibility, and quality of staining are paramount. Established stains, although more expensive, are certified for their intended use and come with well-defined protocols, ensuring reliable and interpretable results. The exploration of alternative stains is a valid scientific pursuit, but it must be approached with rigorous validation to ensure that any potential cost benefits do not come at the expense of scientific accuracy. The use of food-coloring agents as safer, bio-friendly, and inexpensive substitutes for eosin is an area of ongoing research.[8][9][10]

References

Safety Operating Guide

Proper Disposal of C.I. Acid Red 106: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is a paramount concern. This guide provides essential, step-by-step procedures for the proper disposal of C.I. Acid Red 106, ensuring laboratory safety and regulatory compliance.

Chemical and Safety Data Overview

This compound is a water-soluble azo dye. While a comprehensive Safety Data Sheet (SDS) from a primary manufacturer was not available at the time of this writing, information from the European Chemicals Agency (ECHA) and other sources indicates its hazard classifications. This information is crucial for determining the appropriate disposal pathway.

PropertyValueSource
CAS Number 6844-74-2ChemicalBook[1], Guidechem[2]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationChemicalBook[1]
Additional Hazards May cause respiratory irritation.ECHA[3]
Physical State Solid PowderGuidechem[2]
Solubility Water SolubleGuidechem[2]

Experimental Protocols Cited

Disposal Procedure Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Disposal of this compound assess 1. Hazard Assessment (Review SDS/Chemical Information) - Skin Irritant (H315) - Eye Irritant (H319) - Respiratory Irritant start->assess ppe 2. Don Personal Protective Equipment (PPE) - Nitrile Gloves - Safety Goggles - Lab Coat assess->ppe spill 3. Prepare for Spills - Have absorbent material ready ppe->spill waste_decision 4. Determine Waste Category Is it a hazardous waste? spill->waste_decision hazardous_path Treat as Hazardous Waste (Recommended due to irritant properties) waste_decision->hazardous_path Yes non_hazardous_path Treat as Non-Hazardous Waste (Consult EHS if confirmed non-hazardous) waste_decision->non_hazardous_path No collect_solid 5a. Collect Solid Waste - Place in a labeled, compatible container. - Do not mix with other waste. hazardous_path->collect_solid collect_solution 5b. Collect Aqueous Solution - Place in a labeled, compatible container. - Do not dispose down the drain. hazardous_path->collect_solution label_container 6. Label Waste Container - 'Hazardous Waste' - 'this compound' - Hazard Symbols (Irritant) - Date collect_solid->label_container collect_solution->label_container store 7. Store Temporarily - In a designated satellite accumulation area. - Away from incompatible materials. label_container->store dispose 8. Arrange for Disposal - Contact Environmental Health & Safety (EHS) - Follow institutional procedures. store->dispose

References

Personal protective equipment for handling C.I. Acid Red 106

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for laboratory professionals handling C.I. Acid Red 106. Adherence to these guidelines is critical for ensuring personal safety and minimizing environmental impact.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment are the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE.

Body PartPersonal Protective EquipmentSpecifications and Recommendations
Eyes Tight-fitting safety glasses or goggles. A face shield may be required in situations with a higher risk of splashing.[1]Must comply with approved standards. An eyewash station should be readily accessible.[2]
Hands Chemical-resistant, impervious gloves.Recommended materials include natural rubber (latex), neoprene, or Polyvinyl chloride (PVC).[2] It is advised to change gloves frequently as the liquid may penetrate them. For individuals with allergies, thin cotton gloves can be worn inside rubber gloves.[2]
Respiratory Dust respirator or positive-pressure self-contained breathing apparatus (SCBA).Respiratory protection is necessary if airborne contamination exceeds the recommended occupational exposure limit or if dust or aerosol will be generated.[1][2]
Body Appropriate protective clothing.Wear clothing that prevents repeated or prolonged skin contact.[2] In case of significant exposure risk, a full protective suit and protective boots may be required.[1][3]

Operational Plan: Handling and Storage

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area.[1] The use of a local exhaust system is recommended to prevent the dispersion of dust or aerosols.[1][4]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.[1][4]

  • Hygiene: Wash hands and face thoroughly after handling the substance.[1][4] Do not eat, drink, or smoke in the handling area.[3]

  • Personal Protective Equipment: Always wear the appropriate PPE as detailed in the table above.

Storage:

  • Container: Keep the substance in a tightly-closed, original container.[1][2]

  • Location: Store in a cool, dry, and dark place.[1][2]

  • Temperature: Maintain storage temperatures between 5°C and 30°C and avoid freezing to prevent container rupture.[2]

  • Incompatible Materials: Store away from oxidizing agents.[1]

Emergency Procedures

In case of accidental release or spill:

  • Evacuate: Keep unnecessary personnel away from the spill area.[4]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Use personal protective equipment and contain the spill.[4] For liquid spills, flush the area with plenty of water.[2] For solid spills, sweep up the material using a method that does not generate dust and place it in a suitable container for disposal.[4][5]

  • Reporting: Report any significant spills as required by local regulations.

First Aid Measures:

  • Eye Contact: Immediately rinse with water for at least 15 minutes, removing contact lenses if present and easy to do.[2][6] Seek medical attention if irritation persists.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[6] If skin irritation occurs, seek medical advice.[1]

  • Inhalation: Move the victim to fresh air and keep them at rest in a comfortable breathing position.[1] If the person feels unwell, get medical advice.[1]

  • Ingestion: Rinse the mouth thoroughly with water and give plenty of water to drink.[2] Seek medical attention if discomfort continues.[2]

Disposal Plan

All waste disposal must be conducted in accordance with local, state, and federal environmental regulations.

  • Waste Collection: Collect waste this compound and any contaminated materials (e.g., absorbent paper, used PPE) in a designated and properly labeled hazardous waste container.

  • Container Rinsing: The first rinse of any container that held this compound must be collected and disposed of as hazardous waste.[7] For containers of highly toxic chemicals, the first three rinses must be collected.[7]

  • Disposal Method: Do not dispose of this compound down the drain or in the regular trash.[7] Arrangements should be made with a licensed hazardous waste disposal company.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Assess Risks Assess Risks Select PPE Select PPE Assess Risks->Select PPE Don PPE Don PPE Select PPE->Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh/Measure Weigh/Measure Prepare Work Area->Weigh/Measure Perform Experiment Perform Experiment Weigh/Measure->Perform Experiment Decontaminate Work Area Decontaminate Work Area Perform Experiment->Decontaminate Work Area Collect Waste Collect Waste Decontaminate Work Area->Collect Waste Dispose of Waste Dispose of Waste Collect Waste->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE End End Doff PPE->End Spill Spill Emergency Procedures Emergency Procedures Spill->Emergency Procedures Exposure Exposure First Aid First Aid Exposure->First Aid Start Start Start->Assess Risks

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.